molecular formula C5H12ClNS B153540 Tetrahydro-2H-thiopyran-4-amine hydrochloride CAS No. 233763-40-1

Tetrahydro-2H-thiopyran-4-amine hydrochloride

Cat. No.: B153540
CAS No.: 233763-40-1
M. Wt: 153.67 g/mol
InChI Key: CAUGAHCEDPFMJU-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNS and its molecular weight is 153.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

thian-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGAHCEDPFMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592871
Record name Thian-4-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233763-40-1
Record name Thian-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thian-4-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-amine hydrochloride (CAS No. 233763-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride, with the CAS number 233763-40-1, is a heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional thiopyran scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications in the development of new pharmaceuticals, particularly in the areas of neurological disorders and infectious diseases.

Chemical and Physical Properties

This compound is an almost white powder.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 233763-40-1[1]
Molecular Formula C₅H₁₁NS·HCl[1]
Molecular Weight 153.67 g/mol [1]
Synonyms 4-Aminotetrahydro-2H-thiopyran hydrochloride, Tetrahydrothiopyran-4-ylamine hydrochloride[1]
Appearance Almost white powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis

The primary synthetic route to Tetrahydro-2H-thiopyran-4-amine is through the reductive amination of Tetrahydrothiopyran-4-one. This versatile method allows for the introduction of the amine functionality in a controlled manner.

Experimental Protocol: Reductive Amination of Tetrahydrothiopyran-4-one

This protocol outlines the general steps for the synthesis of the free amine, which can then be converted to the hydrochloride salt.

Materials:

  • Tetrahydrothiopyran-4-one

  • Amine source (e.g., ammonia, ammonium salt)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, dichloroethane)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Imine Formation: Dissolve Tetrahydrothiopyran-4-one and the amine source in a suitable solvent in a round-bottom flask. If using an amine salt, a base is typically added to liberate the free amine. The mixture is stirred to facilitate the formation of the imine intermediate.[2] A catalytic amount of acetic acid may be added to promote this step.[3]

  • Reduction: The reducing agent is added portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting ketone.[3][4]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

  • Workup: Once the reaction is complete, it is quenched by the addition of water or a suitable aqueous solution.[2]

  • Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the pure Tetrahydro-2H-thiopyran-4-amine.[2]

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether, gaseous HCl). The resulting precipitate is then collected by filtration and dried.

G cluster_0 Reductive Amination cluster_1 Salt Formation ketone Tetrahydrothiopyran-4-one imine Imine Intermediate ketone->imine + Amine Source amine_source Amine Source (e.g., NH3) amine_source->imine free_amine Tetrahydro-2H-thiopyran-4-amine imine->free_amine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->free_amine hcl_salt Tetrahydro-2H-thiopyran-4-amine HCl free_amine->hcl_salt + HCl hcl HCl hcl->hcl_salt

Synthetic workflow for this compound.

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy
¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for the four unique carbon atoms in the thiopyran ring. The chemical shift of the carbon atom attached to the amino group would be significantly affected by the protonation state.

Infrared (IR) Spectroscopy

The IR spectrum of an amine hydrochloride salt would typically exhibit characteristic N-H stretching vibrations. Primary amines generally show two N-H stretching bands in the region of 3200-3500 cm⁻¹.[5] The spectrum would also display C-H stretching and bending vibrations for the aliphatic ring.

Mass Spectrometry

In mass spectrometry, aliphatic amines often undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. The molecular ion peak for a compound containing a single nitrogen atom will be an odd number.[6]

Applications in Drug Discovery

The thiopyran motif is a privileged scaffold in medicinal chemistry due to its unique stereoelectronic properties. This compound serves as a versatile building block for introducing this scaffold into potential drug candidates.

Neuroscience

This compound is particularly valuable in the development of therapies for neurological disorders. The thiopyran ring can act as a bioisosteric replacement for other cyclic systems, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of this amine have been explored as modulators of G protein-coupled receptors (GPCRs), which are critical targets in neuroscience drug discovery.[1][7][8]

G building_block Tetrahydro-2H-thiopyran-4-amine HCl synthesis Chemical Synthesis building_block->synthesis derivative Novel Thiopyran Derivative synthesis->derivative gpcr GPCR Target derivative->gpcr Binds to signaling Modulation of Signaling Pathway gpcr->signaling effect Therapeutic Effect in Neurological Disorder signaling->effect

Role in Neuroscience Drug Discovery.
Antibacterial Agents

The tetrahydrothiopyran scaffold is also found in a number of compounds with antibacterial activity.[9] this compound can be used as a starting material for the synthesis of novel antibacterial agents with unique mechanisms of action, which is crucial in the fight against antimicrobial resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes.

Conclusion

This compound is a key building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its utility in the development of novel treatments for neurological disorders and infectious diseases highlights its importance in modern drug discovery. This technical guide provides a foundation of its synthesis, properties, and applications to aid researchers in leveraging this versatile compound in their scientific endeavors.

References

Technical Guide: Physical and Chemical Properties of Tetrahydro-2H-thiopyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. As a saturated sulfur-containing heterocycle bearing a primary amine group, it serves as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents. The hydrochloride salt form generally offers improved stability and aqueous solubility compared to the free base, making it suitable for various applications in research and development. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols.

Chemical Identity and Physical Properties

The fundamental identifying characteristics and physical properties of this compound and its corresponding free base are summarized below. It is important to distinguish between the two forms, as their properties differ significantly.

Table 1: Chemical Identification

IdentifierThis compoundTetrahydro-2H-thiopyran-4-amine (Free Base)
CAS Number 233763-40-1[1]21926-00-1[2]
Molecular Formula C₅H₁₁NS·HCl[1]C₅H₁₁NS[2]
Molecular Weight 153.67 g/mol [1]117.21 g/mol [2]
Synonyms 4-Aminotetrahydro-2H-thiopyran hydrochloride, Tetrahydrothiopyran-4-ylamine hydrochloride[1]4-Aminotetrahydrothiopyran, Thian-4-amine[2]

Table 2: Physical Properties

PropertyThis compoundTetrahydro-2H-thiopyran-4-amine (Free Base)
Appearance Almost white powder[1]Colorless to yellow liquid or semi-solid[2]
Melting Point Data not available in the reviewed literature.0 °C (This value is frequently cited but may be a placeholder and should be treated with caution)[2]
Boiling Point Data not available.Data not available.
Solubility Data not available. Generally expected to be soluble in water.Soluble in water[3]
Flash Point Data not available.70.5 °C[3]
Storage Conditions 0-8°C[1]2-8°C, under inert atmosphere, protected from light[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound was not found in the reviewed literature, a common and effective method for its preparation is the reductive amination of Tetrahydro-4H-thiopyran-4-one, followed by salt formation.

Synthesis of Tetrahydro-2H-thiopyran-4-amine (Free Base) via Reductive Amination

This protocol is a general procedure and may require optimization for specific laboratory conditions.[3][4]

Objective: To synthesize Tetrahydro-2H-thiopyran-4-amine from Tetrahydro-4H-thiopyran-4-one.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

  • A suitable solvent (e.g., methanol or dichloroethane)

  • A weak acid catalyst (e.g., acetic acid)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1 equivalent) and the ammonia source (e.g., ammonium acetate, 1.5-2 equivalents) in the chosen solvent. If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Tetrahydro-2H-thiopyran-4-amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Formation of this compound

Objective: To convert the free base into its hydrochloride salt.

Materials:

  • Purified Tetrahydro-2H-thiopyran-4-amine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid solution in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

  • Dissolve the purified Tetrahydro-2H-thiopyran-4-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the hydrochloric acid solution dropwise with stirring. A precipitate should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound.

Melting Point Determination of the Hydrochloride Salt

A standard method for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry surface. Tap the open end of a capillary tube into the powder to fill it to a depth of 2-3 mm.

  • Initial Determination: Place the capillary tube in the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to about 20 °C below the approximate melting point observed in the previous step. Then, reduce the heating rate to 1-2 °C/minute.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from its ketone precursor.

G A Tetrahydro-4H-thiopyran-4-one B Imine Intermediate A->B Imine Formation C Tetrahydro-2H-thiopyran-4-amine (Free Base) B->C Reduction D Tetrahydro-2H-thiopyran-4-amine hydrochloride C->D Salt Formation reagent1 Ammonia Source (e.g., NH4OAc) reagent1->A reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->B reagent3 HCl in non-aqueous solvent (e.g., Diethyl Ether) reagent3->C

Caption: Synthetic pathway for this compound.

Safety Information

Detailed safety information for this compound is not widely available. However, based on the properties of similar amine compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the free base, it is classified as harmful if swallowed and an irritant.[2]

Conclusion

References

Technical Guide: Solubility of Tetrahydro-2H-thiopyran-4-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and preclinical development. Solubility significantly impacts reaction kinetics, bioavailability, and the choice of analytical techniques.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine its solubility. It includes a predicted qualitative solubility profile, a template for recording quantitative data, and detailed experimental protocols for solubility determination.

As a hydrochloride salt, Tetrahydro-2H-thiopyran-4-amine is expected to exhibit higher solubility in polar solvents compared to its free base form and limited solubility in non-polar organic solvents.[1] The protonated amine group and the chloride counter-ion contribute to its polar nature.[1] However, predicting the exact solubility in a given organic solvent remains challenging and necessitates experimental determination.[2]

Data Presentation: Solubility Profile

Qualitative Solubility Profile (Predicted)

The following table provides a predicted qualitative solubility of this compound in a range of common organic solvents based on general principles of "like dissolves like".[3] These predictions should be experimentally verified.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group can hydrogen bond with the amine hydrochloride, and the solvent has a high dielectric constant.
EthanolSolubleSimilar to methanol, but solubility may be slightly lower due to the increased non-polar character of the ethyl group.
IsopropanolSparingly SolubleIncreased steric hindrance and non-polar character compared to methanol and ethanol may reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to solvate cations and anions effectively.
Dimethylformamide (DMF)SolubleA highly polar solvent capable of dissolving a wide range of organic salts.
AcetonitrileSparingly SolubleModerate polarity; may not be as effective as DMSO or DMF in solvating the salt.
AcetoneSparingly SolubleLower polarity compared to other polar aprotic solvents.
Weakly Polar Dichloromethane (DCM)InsolubleLow polarity makes it a poor solvent for ionic salts.
Ethyl AcetateInsolubleThe ester group provides some polarity, but the overall non-polar character is dominant.
Non-Polar TolueneInsolubleAromatic hydrocarbon with very low polarity.
HexaneInsolubleAliphatic hydrocarbon with no significant polarity.
Diethyl EtherInsolubleAlthough it has a polar C-O bond, the two ethyl groups make it a predominantly non-polar solvent.
Quantitative Solubility Data Template

Researchers should use a structured table to record experimentally determined solubility data for accurate comparison and record-keeping.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes

Experimental Protocols

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that precipitates out of a solution when a stock solution (typically in DMSO) is added to an aqueous or organic buffer.[4][5] It is a high-throughput method often used in early drug discovery.[6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking.[6]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[7] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For more precise measurements, centrifuge the plate to pellet the precipitate.[6] Analyze the supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[6][8]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[9][10] The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time to reach equilibrium should be determined by measuring the concentration at different time points until it becomes constant.[10]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the supernatant.[6] Care must be taken to avoid temperature changes during this step.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry against a calibration curve.[6][9]

Mandatory Visualization

The following diagrams illustrate the logical workflows for determining solubility.

G cluster_0 Solubility Determination Workflow A Start: Obtain Pure Compound (this compound) B Select Organic Solvents for Testing A->B C Choose Solubility Method B->C D Kinetic Solubility Protocol C->D High-throughput screening E Thermodynamic Solubility Protocol C->E Gold standard measurement F Prepare Stock Solution in DMSO D->F I Add Excess Solid to Test Solvent E->I G Perform Serial Dilutions in Test Solvent F->G H Incubate and Measure Turbidity G->H L Analyze Supernatant Concentration (e.g., HPLC, LC-MS) H->L J Equilibrate with Agitation (24-48h) I->J K Separate Solid and Liquid Phases J->K K->L M Data Analysis and Reporting L->M N End: Solubility Data Obtained M->N

Caption: A general workflow for the experimental determination of solubility.

G cluster_1 Decision Pathway for Handling Poor Solubility A Is the compound soluble in the desired non-polar/weakly polar organic solvent? B Proceed with Experiment A->B Yes C Troubleshoot Dissolution A->C No D Physical Methods: - Sonication - Vigorous Stirring - Gentle Warming C->D E Chemical Modification: Convert to Free Amine C->E F Is solubility improved? D->F E->F F->B Yes G Re-evaluate solvent choice or accept limited solubility F->G No

Caption: A decision-making workflow for addressing poor solubility.

References

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-amine Hydrochloride: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Tetrahydro-2H-thiopyran-4-amine hydrochloride (CAS Number: 233763-40-1). This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders.[1]

Molecular Structure and Chemical Properties

This compound is a saturated heterocyclic compound. Its structure consists of a six-membered thiopyran ring with a primary amine group at the 4-position, and it is supplied as a hydrochloride salt. The presence of the sulfur atom in the heterocyclic ring and the amine functional group are key to its chemical reactivity and utility in organic synthesis.

The hydrochloride salt form generally confers increased stability and water solubility compared to the free base.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 233763-40-1[1]
Molecular Formula C₅H₁₁NS·HCl[1]
Molecular Weight 153.67 g/mol [1]
Appearance Almost white powder[1]
Purity ≥ 98% (HPLC)[1]
Storage 0-8°C[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Spectroscopic Data

A study by Ramalingam et al. in the Journal of Medicinal Chemistry provides extensive ¹H NMR analysis for a series of pyrazole and isoxazole derivatives synthesized from tetrahydrothiopyran-4-one. This data can serve as a reference for identifying the characteristic signals of the tetrahydrothiopyran ring system.

Table 2: Expected Spectroscopic Data (Hypothetical based on related structures)

TechniqueExpected Features
¹H NMR Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene and methine protons of the thiopyran ring. A broad singlet for the amine protons (variable chemical shift depending on solvent and concentration).
¹³C NMR Signals in the aliphatic region (δ 20-60 ppm) for the carbon atoms of the thiopyran ring.
FTIR (cm⁻¹) N-H stretching vibrations (around 3400-3200 cm⁻¹), C-H stretching vibrations (around 3000-2800 cm⁻¹), N-H bending vibrations (around 1600 cm⁻¹), and C-S stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the free base (C₅H₁₁NS) and fragmentation patterns characteristic of the thiopyran ring.

Experimental Protocols

Synthesis of Tetrahydro-2H-thiopyran-4-amine

A common synthetic route to Tetrahydro-2H-thiopyran-4-amine involves the reductive amination of tetrahydrothiopyran-4-one .

Experimental Workflow for Reductive Amination:

G start Tetrahydrothiopyran-4-one reaction Reductive Amination start->reaction reagents Ammonia or Ammonium Salt Reducing Agent (e.g., NaBH3CN) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Distillation or Chromatography workup->purification product Tetrahydro-2H-thiopyran-4-amine purification->product

Caption: General workflow for the synthesis of the free amine.

Detailed Methodology (adapted from similar procedures):

  • Reaction Setup: To a solution of tetrahydrothiopyran-4-one in a suitable solvent (e.g., methanol), add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Adjust the pH to be basic and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Logical Relationship for Salt Formation:

G free_base Tetrahydro-2H-thiopyran-4-amine (Free Base) salt Tetrahydro-2H-thiopyran-4-amine Hydrochloride free_base->salt Protonation hcl Hydrogen Chloride (HCl) hcl->salt Provides Proton & Counter-ion

Caption: Formation of the hydrochloride salt.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for their potential as:

  • Neurological Disorder Therapeutics: The thiopyran scaffold is explored for its ability to interact with targets in the central nervous system.[1]

  • Antimicrobial Agents: The incorporation of the tetrahydrothiopyran moiety into larger molecules has been shown to confer antimicrobial properties.

The versatility of the amine group allows for a wide range of chemical modifications, enabling the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. This guide provides a foundational understanding of its molecular structure, properties, and synthetic methodologies. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Analytical Profile of Tetrahydro-2H-thiopyran-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its saturated sulfur-containing ring system and primary amine functionality make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the parent compound, Tetrahydro-2H-thiopyran-4-amine, and outlines general experimental protocols for acquiring such data. Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature, this guide focuses on the characterization of the free amine and provides predicted data and general methodologies relevant for the analysis of the hydrochloride form.

Introduction

Tetrahydro-2H-thiopyran-4-amine and its hydrochloride salt are versatile intermediates in organic synthesis. The thiopyran moiety is a structural component in a variety of biologically active molecules. The amine group provides a key reactive site for further functionalization, enabling the construction of diverse chemical libraries for screening and lead optimization in drug development programs. An understanding of the spectroscopic properties of this compound is crucial for its identification, purity assessment, and structural elucidation of its derivatives.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₁₁NS[1]
Molecular Weight117.21 g/mol [1]
AppearanceColorless to yellow solid or semi-solid[1]
CAS Number21926-00-1[1]

For the hydrochloride salt:

PropertyValueReference
Molecular FormulaC₅H₁₂ClNS[1]
Molecular Weight153.68 g/mol [1]
CAS Number233763-40-1[1]

Spectroscopic Data (Predicted and Analogous Compounds)

Due to the absence of published experimental spectra for this compound, this section presents predicted data and data from analogous compounds to guide researchers in their analytical work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons on the thiopyran ring and the amine group. The chemical shifts and coupling patterns will be influenced by the electronegativity of the sulfur and nitrogen atoms and the chair-like conformation of the six-membered ring. The protons adjacent to the sulfur and nitrogen atoms would appear at a lower field (higher ppm) compared to the other methylene protons. The amine protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display distinct signals for the four unique carbon atoms in the thiopyran ring. The carbon atom attached to the amine group (C4) and the carbon atoms adjacent to the sulfur atom (C2 and C6) are expected to be the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are estimated values and may differ from experimental data. Predictions are based on standard chemical shift tables and analysis of similar structures.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2, H-6 (axial)2.5 - 2.830 - 35
H-2, H-6 (equatorial)2.8 - 3.130 - 35
H-3, H-5 (axial)1.6 - 1.935 - 40
H-3, H-5 (equatorial)2.0 - 2.335 - 40
H-43.0 - 3.445 - 50
-NH₃⁺8.0 - 9.0 (broad)-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (amine salt)3200 - 2800Strong, broad
C-H stretch (alkane)2950 - 2850Medium to Strong
N-H bend (amine salt)1600 - 1500Medium
C-N stretch1250 - 1020Medium
C-S stretch800 - 600Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free amine at m/z 118.07.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Sample Solvent Deuterated Solvent (e.g., D₂O, DMSO-d₆) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Lock Lock Spectrometer->Lock Tune Tune and Shim Lock->Tune Acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate Analysis Spectral Analysis Integrate->Analysis IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Spectrometer Place in FTIR Spectrometer ATR->Spectrometer Scan Acquire Spectrum Spectrometer->Scan Baseline Baseline Correction Scan->Baseline Label Peak Labeling Baseline->Label Analysis Spectral Interpretation Label->Analysis MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dilute Sample Solution Solvent Mobile Phase (e.g., Acetonitrile/Water) Sample->Solvent Mix Mix Solvent->Mix Infuse Infuse into Mass Spectrometer Mix->Infuse Ionize Ionize (e.g., ESI) Infuse->Ionize Analyze Analyze Mass-to-Charge Ratio Ionize->Analyze Calibrate Mass Calibration Analyze->Calibrate Identify Identify Molecular Ion Calibrate->Identify Analyze_Frag Analyze Fragmentation Identify->Analyze_Frag

References

An In-Depth Technical Guide to the Synthesis of Tetrahydro-2H-thiopyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-2H-thiopyran-4-amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is primarily a two-step process commencing with the formation of the key intermediate, Tetrahydro-2H-thiopyran-4-one, followed by a reductive amination to yield the target amine, which is subsequently converted to its hydrochloride salt for improved stability and handling. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthesis of the Key Intermediate: Tetrahydro-2H-thiopyran-4-one

The most common and well-established method for the synthesis of Tetrahydro-2H-thiopyran-4-one is through a Dieckmann condensation of a dialkyl thiodipropionate, followed by hydrolysis and decarboxylation.

Reaction Scheme

The overall reaction scheme for the synthesis of Tetrahydro-2H-thiopyran-4-one is as follows:

Synthesis_of_Tetrahydro-2H-thiopyran-4-one Dimethyl_3,3'-thiodipropionate Dimethyl 3,3'-thiodipropionate Intermediate_beta_keto_ester Intermediate β-keto ester Dimethyl_3,3'-thiodipropionate->Intermediate_beta_keto_ester 1. NaH, Toluene, Reflux (Dieckmann Condensation) Tetrahydro-2H-thiopyran-4-one Tetrahydro-2H-thiopyran-4-one Intermediate_beta_keto_ester->Tetrahydro-2H-thiopyran-4-one 2. H3O+, Heat (Hydrolysis & Decarboxylation)

Caption: Reaction scheme for the synthesis of Tetrahydro-2H-thiopyran-4-one.

Experimental Protocol

Step 1: Synthesis of the intermediate β-keto ester

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous toluene.

  • A solution of dimethyl 3,3'-thiodipropionate in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of concentrated hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude intermediate β-keto ester.

Step 2: Hydrolysis and Decarboxylation to Tetrahydro-2H-thiopyran-4-one

  • The crude β-keto ester from the previous step is suspended in an aqueous solution of a strong acid (e.g., 10% sulfuric acid).

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent such as diethyl ether or dichloromethane.

  • The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure Tetrahydro-2H-thiopyran-4-one.

Quantitative Data
ParameterValueReference
Typical Yield60-80%[1]
Purity (after purification)>95%[1]

Synthesis of this compound

The conversion of Tetrahydro-2H-thiopyran-4-one to the target amine hydrochloride is achieved through reductive amination, a powerful method for the formation of C-N bonds.[2]

Reaction Scheme

The general scheme for the reductive amination and subsequent salt formation is as follows:

Reductive_Amination Ketone Tetrahydro-2H-thiopyran-4-one Imine Iminium Intermediate Ketone->Imine Ammonia source (e.g., NH4OAc) Amine Tetrahydro-2H-thiopyran-4-amine Imine->Amine Reducing agent (e.g., NaBH3CN) Amine_HCl Tetrahydro-2H-thiopyran-4-amine hydrochloride Amine->Amine_HCl HCl in a suitable solvent Experimental_Workflow cluster_0 Synthesis of Precursor cluster_1 Synthesis of Target Compound Start_Ketone Start: Dimethyl 3,3'-thiodipropionate Dieckmann Dieckmann Condensation Start_Ketone->Dieckmann Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann->Hydrolysis_Decarboxylation Purification_Ketone Purification (Distillation/Chromatography) Hydrolysis_Decarboxylation->Purification_Ketone Ketone_Product Product: Tetrahydro-2H-thiopyran-4-one Purification_Ketone->Ketone_Product Start_Amine Start: Tetrahydro-2H-thiopyran-4-one Ketone_Product->Start_Amine Use as starting material Reductive_Amination Reductive Amination Start_Amine->Reductive_Amination Workup_Amine Aqueous Workup & Extraction Reductive_Amination->Workup_Amine Salt_Formation Hydrochloride Salt Formation Workup_Amine->Salt_Formation Purification_HCl Filtration & Drying Salt_Formation->Purification_HCl Final_Product Final Product: Tetrahydro-2H-thiopyran-4-amine HCl Purification_HCl->Final_Product

References

An In-Depth Technical Guide to the Chemical Reactivity of the Amine Group in Tetrahydro-2H-thiopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-thiopyran-4-amine is a versatile saturated heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the realms of pharmaceutical and agrochemical development.[1] The reactivity of this compound is primarily dictated by the nucleophilic nature of its secondary amine group, which readily participates in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the amine functionality in Tetrahydro-2H-thiopyran-4-amine, detailing common reactions, experimental protocols, and quantitative data where available. The inherent nucleophilicity of the nitrogen atom, characterized by a predicted pKa of approximately 9.59 for its conjugate acid, underpins its reactivity towards a range of electrophiles.[2][3] This document aims to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel molecules incorporating the tetrahydro-2H-thiopyran-4-amine scaffold.

Core Reactivity Principles

The chemical behavior of the amine group in Tetrahydro-2H-thiopyran-4-amine is analogous to that of other cyclic aliphatic amines. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a moderately strong base. This nucleophilicity is the driving force behind its most common and synthetically useful reactions.

Basicity and Nucleophilicity

The basicity of the amine is a key factor influencing its reactivity. The predicted pKa value of 9.59 ± 0.20 for the corresponding ammonium ion indicates that it is a stronger base than aromatic amines but comparable to other cyclic aliphatic amines.[2][3] This basicity allows it to act as a proton acceptor and facilitates its role as a nucleophile in various reactions. In its protonated form, the amine is rendered non-nucleophilic. Therefore, in many reactions, a base is added to deprotonate the amine or to neutralize the acidic byproducts formed during the reaction, thereby maintaining the amine in its reactive, unprotonated state.

Key Chemical Transformations

The amine group of Tetrahydro-2H-thiopyran-4-amine readily undergoes several fundamental chemical reactions, making it a valuable synthon for introducing the thiopyran moiety into larger molecules. These reactions primarily involve the formation of new bonds at the nitrogen atom.

N-Acylation: Amide Bond Formation

N-acylation is a robust and widely employed reaction for the derivatization of Tetrahydro-2H-thiopyran-4-amine, leading to the formation of stable amide linkages. This transformation is fundamental in medicinal chemistry for the synthesis of bioactive compounds.

Reaction Scheme:

G cluster_0 Tetrahydro-2H-thiopyran-4-amine cluster_1 Acylating Agent cluster_2 N-Acyl Derivative (Amide) Tetrahydro_2H_thiopyran_4_amine Amide Tetrahydro_2H_thiopyran_4_amine->Amide + R-CO-X AcylatingAgent c1 c1 c2 R-CO-X (X = Cl, OCOR', etc.) c3 c3

Figure 1: General scheme for the N-acylation of Tetrahydro-2H-thiopyran-4-amine.

Experimental Protocol (General): To a solution of Tetrahydro-2H-thiopyran-4-amine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), an appropriate base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to act as an acid scavenger. The mixture is cooled in an ice bath, and the acylating agent (e.g., an acyl chloride or acid anhydride) is added dropwise. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and concentration of the organic phase. The crude product is then purified, usually by column chromatography or recrystallization.

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acyl ChlorideTriethylamineDichloromethane0 to RT2-1270-95General Protocol
Acid AnhydridePyridineDichloromethaneRT12-2465-90General Protocol
Carboxylic AcidEDC/HOBtDMFRT12-2460-85General Protocol
Table 1: Representative conditions for N-acylation reactions. Note: These are generalized conditions and may require optimization for specific substrates.
N-Alkylation: Formation of Secondary and Tertiary Amines

The amine group can be alkylated using various alkylating agents, such as alkyl halides. This reaction can lead to the formation of secondary and, with further alkylation, tertiary amines, and ultimately quaternary ammonium salts. Controlling the degree of alkylation can be challenging, as the product of the initial alkylation is often more nucleophilic than the starting amine.

Reaction Scheme:

G cluster_0 Tetrahydro-2H-thiopyran-4-amine cluster_1 Alkyl Halide cluster_2 N-Alkyl Derivative Tetrahydro_2H_thiopyran_4_amine AlkylatedAmine Tetrahydro_2H_thiopyran_4_amine->AlkylatedAmine + R-X AlkylHalide c1 c1 c2 R-X (X = I, Br, Cl) c3 c3

Figure 2: General scheme for the N-alkylation of Tetrahydro-2H-thiopyran-4-amine.

Experimental Protocol (General): Tetrahydro-2H-thiopyran-4-amine is dissolved in a suitable solvent like acetonitrile or DMF. A base, such as potassium carbonate or sodium hydride, is added to the solution. The alkylating agent (e.g., an alkyl iodide or bromide) is then added, and the mixture is heated to facilitate the reaction. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography. To favor mono-alkylation, a large excess of the amine can be used.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK2CO3Acetonitrile601250-70General Protocol
Benzyl BromideNaHDMFRT to 506-1860-80General Protocol
Table 2: Representative conditions for N-alkylation reactions. Note: Yields can vary significantly based on the stoichiometry and reactivity of the alkylating agent.
N-Sulfonylation: Sulfonamide Formation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents.

Reaction Scheme:

G cluster_0 Tetrahydro-2H-thiopyran-4-amine cluster_1 Sulfonyl Chloride cluster_2 N-Sulfonyl Derivative Tetrahydro_2H_thiopyran_4_amine Sulfonamide Tetrahydro_2H_thiopyran_4_amine->Sulfonamide + R-SO2Cl SulfonylChloride c1 c1 c2 R-SO2Cl c3 c3

Figure 3: General scheme for the N-sulfonylation of Tetrahydro-2H-thiopyran-4-amine.

Experimental Protocol (General): Tetrahydro-2H-thiopyran-4-amine is dissolved in a solvent such as pyridine or dichloromethane containing a tertiary amine base (e.g., triethylamine). The solution is cooled, and the sulfonyl chloride is added portion-wise. The reaction is typically stirred at room temperature until completion. The workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, followed by drying and concentration. The crude sulfonamide is then purified by chromatography or recrystallization.

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Tosyl ChloridePyridinePyridine0 to RT4-1275-95General Protocol
Mesyl ChlorideTriethylamineDichloromethane0 to RT2-680-98General Protocol
Table 3: Representative conditions for N-sulfonylation reactions.
Urea and Thiourea Formation

The nucleophilic amine readily reacts with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, respectively. These functional groups are important pharmacophores in drug design.

Reaction Scheme:

G cluster_0 Tetrahydro-2H-thiopyran-4-amine cluster_1 Isocyanate cluster_2 N-Substituted Urea Tetrahydro_2H_thiopyran_4_amine Urea Tetrahydro_2H_thiopyran_4_amine->Urea + R-N=C=O Isocyanate c1 c1 c2 R-N=C=O c3 c3

Figure 4: General scheme for urea formation.

Experimental Protocol (General): To a solution of Tetrahydro-2H-thiopyran-4-amine in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, the isocyanate or isothiocyanate is added dropwise at room temperature. The reaction is typically rapid and exothermic. After stirring for a short period, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography.

ElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl IsocyanateTHFRT1-3>90General Protocol
Methyl IsothiocyanateEthanolRT2-6>85General Protocol
Table 4: Representative conditions for urea and thiourea formation.

Applications in Drug Discovery and Development

The tetrahydro-2H-thiopyran-4-amine moiety is a valuable scaffold in medicinal chemistry. Its incorporation into molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability. The sulfur atom in the ring can also engage in specific interactions with biological targets. Derivatives of this amine have been explored for their potential in treating a range of conditions, including neurological disorders.[1]

Conclusion

Tetrahydro-2H-thiopyran-4-amine is a reactive and synthetically versatile building block. Its primary amine group serves as a robust nucleophile, enabling a wide range of chemical modifications. The principal reactions, including N-acylation, N-alkylation, N-sulfonylation, and urea/thiourea formation, provide medicinal chemists and researchers with a powerful toolkit for the synthesis of novel and structurally diverse molecules. A thorough understanding of the reactivity of this amine group is essential for its effective utilization in the design and development of new chemical entities with potential therapeutic applications.

Experimental Workflows

General Workflow for N-Acylation

G start Dissolve Tetrahydro-2H-thiopyran-4-amine and base in aprotic solvent add_reagent Add acylating agent dropwise at 0 °C start->add_reagent react Stir at room temperature add_reagent->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup monitor->workup Reaction complete purify Purify by chromatography or recrystallization workup->purify end Characterize final product purify->end

Figure 5: Typical workflow for an N-acylation reaction.
General Workflow for N-Alkylation

G start Dissolve Tetrahydro-2H-thiopyran-4-amine in solvent and add base add_reagent Add alkylating agent start->add_reagent react Heat the reaction mixture add_reagent->react monitor Monitor reaction by TLC/GC-MS react->monitor workup Quench reaction and extract product monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize final product purify->end

Figure 6: Typical workflow for an N-alkylation reaction.

References

A Technical Guide to the Conformational Analysis of N-acylated Tetrahydro-2H-thiopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of N-acylated Tetrahydro-2H-thiopyran-4-amine. Given the limited direct research on this specific molecule, this document synthesizes information from studies on analogous heterocyclic systems and established analytical techniques. It serves as a foundational resource for researchers and professionals in drug development, offering insights into the structural dynamics that can influence molecular interactions and biological activity.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For cyclic molecules like tetrahydro-2H-thiopyran, the ring is not planar and exists in various conformations that can interconvert. The relative stability of these conformers and the energy barriers between them are crucial for understanding a molecule's physical, chemical, and biological properties. In drug design, the preferred conformation of a molecule in solution can significantly impact its binding affinity to a biological target.

The tetrahydro-2H-thiopyran ring, an analogue of cyclohexane with a sulfur atom replacing a methylene group, predominantly adopts a chair conformation to minimize steric and torsional strain. The introduction of an N-acylated amino group at the C4 position introduces a critical conformational equilibrium between the axial and equatorial orientations of this substituent. The nature of the acyl group (R-CO-) can further influence this equilibrium.

Synthesis of N-acylated Tetrahydro-2H-thiopyran-4-amine

The synthesis of the target compounds typically involves a multi-step process. A plausible synthetic route is outlined below. The initial synthesis of tetrahydro-4H-thiopyran-4-one is a common starting point. This can be followed by reductive amination to introduce the amino group, and finally, acylation to attach the desired acyl group.

start Starting Materials (e.g., divinyl sulfone) thiopyranone Tetrahydro-4H-thiopyran-4-one start->thiopyranone Cyclization amine Tetrahydro-2H-thiopyran-4-amine thiopyranone->amine Reductive Amination (e.g., NaBH3CN, NH4OAc) acylated_product N-acylated Tetrahydro-2H- thiopyran-4-amine amine->acylated_product N-Acylation (e.g., Acyl chloride, base)

Figure 1: Plausible synthetic pathway for N-acylated Tetrahydro-2H-thiopyran-4-amine.

Conformational Equilibrium

The primary conformational equilibrium for a 4-substituted tetrahydro-2H-thiopyran involves the interconversion between two chair conformations. The substituent can occupy either an axial or an equatorial position. The relative populations of these two conformers are determined by the difference in their Gibbs free energy (ΔG°).

For N-acylated Tetrahydro-2H-thiopyran-4-amine, the equilibrium is between the conformer with the N-acylamino group in the axial position and the one with it in the equatorial position. Generally, bulky substituents prefer the less sterically hindered equatorial position. However, the presence of the sulfur heteroatom and the nature of the acyl group can introduce specific electronic and steric effects that may alter this preference.

Figure 2: Chair-chair interconversion of N-acylated Tetrahydro-2H-thiopyran-4-amine showing the axial and equatorial positions of the substituent.

Experimental Protocols for Conformational Analysis

The primary experimental technique for determining conformational preferences in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. NMR Spectroscopy

  • ¹H NMR Spectroscopy: The chemical shifts and, more importantly, the coupling constants (³J) between vicinal protons are highly dependent on the dihedral angle between them. The Karplus equation relates the coupling constant to the dihedral angle. By measuring the coupling constants of the proton at C4 with the adjacent methylene protons at C3 and C5, one can estimate the preferred conformation.

    • Protocol:

      • Dissolve the synthesized N-acylated Tetrahydro-2H-thiopyran-4-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

      • Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Identify and assign the signals for the protons on the thiopyran ring, particularly the H4 proton.

      • Measure the coupling constants between H4 and the adjacent protons (H3 and H5).

      • Use the Karplus equation to correlate the observed coupling constants with dihedral angles, which in turn indicate the axial or equatorial preference of the substituent.

  • Low-Temperature NMR: To slow down the rate of ring inversion, NMR spectra can be recorded at low temperatures. If the interconversion is slow on the NMR timescale, separate signals for the axial and equatorial conformers may be observed. The integration of these signals provides a direct measure of their relative populations.

    • Protocol:

      • Choose a solvent with a low freezing point (e.g., CD₂Cl₂, acetone-d₆).

      • Record ¹H or ¹³C NMR spectra at progressively lower temperatures until the signals for the two conformers are resolved.

      • Integrate the corresponding signals for the axial and equatorial conformers to determine their population ratio.

      • Calculate the free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of conformers).

4.2. Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are powerful tools for calculating the geometries and relative energies of different conformers.

  • Protocol:

    • Build the initial 3D structures of the axial and equatorial conformers of the N-acylated Tetrahydro-2H-thiopyran-4-amine using a molecular modeling software.

    • Perform geometry optimization for both conformers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

    • The difference in the calculated electronic energies (with zero-point energy correction) provides the relative stability of the conformers in the gas phase.

    • To simulate solution-phase behavior, a continuum solvation model (e.g., IEFPCM) can be incorporated into the calculations.

cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, Low-Temp) exp_start->nmr data_analysis Data Analysis (Coupling Constants, Integration) nmr->data_analysis exp_result Conformer Populations (Experimental) data_analysis->exp_result final_analysis Comprehensive Conformational Profile exp_result->final_analysis Comparison & Validation comp_start Molecular Modeling geom_opt Geometry Optimization (DFT/MP2) comp_start->geom_opt energy_calc Energy Calculation (with Solvation Model) geom_opt->energy_calc comp_result Relative Energies (Computational) energy_calc->comp_result comp_result->final_analysis Comparison & Validation

Figure 3: Integrated experimental and computational workflow for conformational analysis.

Data Presentation

For a systematic comparison, all quantitative data from experimental and computational analyses should be summarized in tables.

Table 1: ¹H NMR Data for Conformational Analysis

ProtonChemical Shift (ppm)Coupling Constants (Hz)Inferred Dihedral Angles (°)
H4 (axial)J(H4, H3ax), J(H4, H3eq)
J(H4, H5ax), J(H4, H5eq)
H4 (equatorial)J(H4, H3ax), J(H4, H3eq)
J(H4, H5ax), J(H4, H5eq)

Table 2: Thermodynamic Data from Low-Temperature NMR

Acyl Group (R)Temperature (K)% Axial% EquatorialK (eq/ax)ΔG° (kcal/mol)
Acetyl
Benzoyl
...

Table 3: Calculated Relative Energies of Conformers

Acyl Group (R)Method/Basis SetΔE (gas phase, kcal/mol)ΔG (solution, kcal/mol)
AcetylB3LYP/6-311++G(d,p)
BenzoylB3LYP/6-311++G(d,p)
...

Conclusion

The conformational analysis of N-acylated Tetrahydro-2H-thiopyran-4-amine is a critical step in understanding its structure-activity relationship. A combined approach of high-resolution NMR spectroscopy and computational chemistry provides a powerful toolkit for elucidating the conformational preferences of these molecules. The methodologies and data presentation formats outlined in this guide offer a robust framework for researchers to systematically investigate these and other related heterocyclic systems, ultimately aiding in the rational design of new therapeutic agents.

The Diverse Biological Activities of Tetrahydro-2H-thiopyran-4-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2H-thiopyran-4-amine scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Its unique three-dimensional conformation and the presence of a sulfur atom offer opportunities for nuanced interactions with biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of tetrahydro-2H-thiopyran-4-amine, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Modulation of Dopamine Receptors

Derivatives of the tetrahydro-2H-thiopyran-4-amine scaffold have been investigated as potent modulators of dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neurological and psychiatric disorders.[1][2]

Quantitative Data: Dopamine Receptor Affinity and Potency

The following table summarizes the in vitro binding affinities and functional potencies of representative thiopyran analogues.[1][3]

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
(-)-9 D20.8Full Agonist1.2
D31.5Partial Agonist3.0
5-HT1A2.0Agonist-
(+/-)-10 D325Partial Agonist50
Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for dopamine receptors.[4][5]

Materials:

  • Membrane Preparation: Crude membrane fractions from cells expressing the target dopamine receptor subtype (e.g., D2 or D3).

  • Radioligand: A high-affinity radiolabeled ligand, such as [³H]-Spiperone.[5]

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Test Compounds: Serial dilutions of the tetrahydro-2H-thiopyran-4-amine derivatives.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or Agonist Derivative Dopamine->D2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response Leads to

Caption: Dopamine D2 receptor signaling pathway.

Antimicrobial and Anticonvulsant Activities

Certain derivatives of dihydro-2H-thiopyran-4(3H)-one, a related scaffold, have demonstrated promising antimicrobial and anticonvulsant properties.[6]

Quantitative Data: Antimicrobial and Anticonvulsant Activity

The following tables summarize the minimum inhibitory concentrations (MIC) against various microbial strains and the anticonvulsant efficacy of selected derivatives.[6]

Table 2.1: Antimicrobial Activity (MIC in µg/mL)

CompoundCandida spp.Gram-positive bacteria
4a-f, 4i, 4k, 4l, 4n, 4o-s, 4v 1.95 - 15.62-
4a-f, 4i, 4k, 4l, 4n, 4o, 4r, 4s 0.98 - 15.62-
4n-v -7.81 - 62.5

Table 2.2: Anticonvulsant Activity

CompoundPentylenetetrazole (PTZ) Model6-Hz Psychomotor Seizure Model
4a, 4b, 4m, 4n Statistically significant activity-
4a, 4n -Protection observed
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound.[7][8]

Materials:

  • Bacterial/Fungal Strains: Standardized cultures of the test microorganisms.

  • Growth Medium: Appropriate liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test Compounds: Serial dilutions of the tetrahydro-2H-thiopyran-4-amine derivatives.

  • 96-well Microtiter Plates.

  • Inoculum: A standardized suspension of the microorganism (e.g., 0.5 McFarland standard).

Procedure:

  • Dispense the growth medium into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds across the wells.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Anticonvulsant Screening

The following diagram illustrates a typical workflow for screening compounds for anticonvulsant activity.

anticonvulsant_screening start Synthesized Derivatives admin Compound Administration (e.g., i.p. injection) start->admin mes_test Maximal Electroshock (MES) Test admin->mes_test ptz_test Pentylenetetrazole (PTZ) Test admin->ptz_test hz_test 6-Hz Seizure Test admin->hz_test neurotoxicity Neurotoxicity Assessment (e.g., Rotarod test) admin->neurotoxicity data_analysis Data Analysis (e.g., ED50 calculation) mes_test->data_analysis ptz_test->data_analysis hz_test->data_analysis end Identification of Lead Compounds data_analysis->end

Caption: Workflow for anticonvulsant drug screening.

Antiviral Activity

A patent has disclosed a series of N-{2-[(4-Substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives with significant activity against viruses of the Herpesviridae family, including Varicella Zoster Virus (VZV), Herpes Simplex Virus type 1 (HSV-1), and type 2 (HSV-2).[9][10]

Experimental Protocol: Plaque Reduction Assay for Anti-Herpesvirus Activity

This protocol is a standard method to quantify the antiviral efficacy of a compound.[11][12]

Materials:

  • Host Cells: A susceptible cell line, such as Vero cells.

  • Virus Stock: A known titer of the herpesvirus (e.g., HSV-1).

  • Culture Medium: e.g., Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS).

  • Test Compounds: Serial dilutions of the tetrahydro-2H-thiopyran-4-carboxamide derivatives.

  • Overlay Medium: Culture medium containing a substance to semi-solidify it, such as carboxymethyl cellulose or agarose.

  • Staining Solution: Crystal violet solution to visualize cell monolayers.

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Infect the cell monolayers with a standardized amount of virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Add the overlay medium containing various concentrations of the test compound.

  • Incubate the plates for 2-4 days to allow plaque formation.

  • Fix the cells with a fixative (e.g., methanol or formaldehyde).

  • Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Count the number of plaques in each well.

  • Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control.

Logical Relationship: Drug Discovery and Development for Antivirals

The following diagram illustrates the logical progression from identifying an active compound to its potential as a therapeutic agent.

antiviral_discovery compound Tetrahydro-2H-thiopyran -4-carboxamide Derivative in_vitro In Vitro Antiviral Assay (Plaque Reduction) compound->in_vitro Screening sar Structure-Activity Relationship (SAR) Studies in_vitro->sar Data for lead_opt Lead Optimization sar->lead_opt Guides in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo Optimized Compounds for preclinical Preclinical Development in_vivo->preclinical Successful Candidates Enter

Caption: Logical flow of antiviral drug discovery.

Conclusion

The tetrahydro-2H-thiopyran-4-amine core structure serves as a valuable starting point for the design and synthesis of novel therapeutic agents with a diverse range of biological activities. The derivatives have shown significant potential as modulators of the central nervous system, as well as anti-infective and anticonvulsant agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological potential of this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of new and effective therapies based on the tetrahydro-2H-thiopyran-4-amine scaffold.

References

The Versatile Scaffold: Tetrahydro-2H-thiopyran-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. In this pursuit, the exploration of unique molecular scaffolds that can serve as versatile building blocks is of paramount importance. One such scaffold that has garnered significant attention is Tetrahydro-2H-thiopyran-4-amine. Its distinct three-dimensional structure and the presence of a basic amine group make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of Tetrahydro-2H-thiopyran-4-amine in medicinal chemistry, with a focus on its role in the development of antibacterial, antiviral, and central nervous system (CNS) active agents.

Antibacterial Applications: A New Generation of Oxazolidinones

The oxazolidinone class of antibiotics has been a crucial weapon in the fight against multi-drug resistant Gram-positive bacteria. The incorporation of a Tetrahydro-2H-thiopyran-4-amine moiety into the oxazolidinone scaffold has led to the discovery of novel compounds with potent antibacterial activity. These derivatives have shown promise against a range of pathogens, including those responsible for respiratory tract infections.[1]

Quantitative Data Summary: Antibacterial Activity
Compound ClassTarget PathogenActivity (MIC in µg/mL)Reference
Tetrahydro-4(2H)-thiopyranyl PhenyloxazolidinonesHaemophilus influenzaePotent Activity Reported[1]
Tetrahydro-4(2H)-thiopyranyl PhenyloxazolidinonesMoraxella catarrhalisEnhanced Activity Reported[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial first step in the translation of messenger RNA (mRNA) into proteins.[2][3] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.[4]

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit A_site A-site P_site P-site 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds Initiation_Complex 70S Initiation Complex (Functional Ribosome) Initiator_tRNA Initiator tRNA (fMet-tRNA) Initiator_tRNA->P_site binds to Oxazolidinone Oxazolidinone Derivative (containing Tetrahydro-2H-thiopyran-4-amine) Oxazolidinone->50S_subunit Binds to A-site pocket Oxazolidinone->Inhibition Prevents formation of Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Inhibition->Initiation_Complex

Mechanism of action of oxazolidinone antibiotics.
Experimental Protocols

General Procedure for the Synthesis of Tetrahydro-4(2H)-thiopyranyl Phenyloxazolidinones:

A detailed synthetic protocol for these compounds would typically involve a multi-step synthesis. While a specific, detailed protocol for the compounds mentioned in the reference is not publicly available, a general approach can be outlined based on common organic synthesis techniques for oxazolidinones. The synthesis would likely begin with the preparation of a suitable N-aryl oxazolidinone core, followed by the coupling of the Tetrahydro-2H-thiopyran-4-amine moiety.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. This is typically performed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antiviral Applications: Targeting Herpesviruses

Derivatives of Tetrahydro-2H-thiopyran-4-amine have also been investigated for their potential as antiviral agents, particularly against herpesviruses. A patent describes a series of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives with significant anti-herpesvirus activity.[5] These compounds have shown potential for the prophylactic and therapeutic treatment of diseases caused by herpesviruses, such as varicella-zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2).[5]

Quantitative Data Summary: Antiviral Activity
Compound ClassTarget VirusActivityReference
N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivativesHerpesvirusPotent anti-virus activity reported at low doses[5]
Mechanism of Action: Inhibition of Viral DNA Polymerase

While the exact mechanism of action for this specific class of compounds is not detailed in the patent, many anti-herpesvirus drugs function by inhibiting the viral DNA polymerase.[5][6] This enzyme is essential for the replication of the viral genome. By blocking the function of this polymerase, the compounds prevent the virus from multiplying and spreading.[7]

G cluster_virus Herpesvirus Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_DNA_to_Nucleus Viral DNA to Nucleus Uncoating->Viral_DNA_to_Nucleus Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_to_Nucleus->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Assembly Assembly of New Virions Viral_DNA_Replication->Assembly Egress Egress Assembly->Egress Antiviral_Compound Tetrahydro-2H-thiopyran-4-amine Derivative Antiviral_Compound->Inhibition Inhibits Inhibition->Viral_DNA_Polymerase

Proposed mechanism of action for antiviral compounds.
Experimental Protocols

General Procedure for the Synthesis of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide Derivatives:

The patent provides examples of the synthesis of these compounds. A general procedure involves the reaction of a substituted aniline with a chloroacetylating agent, followed by reaction with Tetrahydro-2H-thiopyran-4-carboxamide.

Protocol for Plaque Reduction Assay:

The antiviral activity of the compounds is commonly evaluated using a plaque reduction assay.[8][9][10][11][12] This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is grown in a multi-well plate.

  • Virus Infection: The cells are infected with a known amount of virus.

  • Compound Treatment: The infected cells are then treated with various concentrations of the test compound.

  • Overlay: A semi-solid medium (e.g., containing methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined.

Central Nervous System (CNS) Applications: Modulating Neuronal Pathways

The Tetrahydro-2H-thiopyran-4-amine scaffold has also been explored for the development of agents targeting the central nervous system. Research has shown that derivatives can act as dopamine D2/D3 receptor agonists and may possess neuroprotective properties.

Dopamine Receptor Agonists

Derivatives of Tetrahydro-2H-thiopyran-4-amine have been synthesized and evaluated as dopamine D2 and D3 receptor ligands.[13] The affinity of these compounds for the dopamine receptors is a key parameter in determining their potential as therapeutic agents for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Compound ClassReceptor TargetBinding Affinity (Ki in nM)Reference
Thiopyran AnaloguesDopamine D2 ReceptorVaries with stereochemistry[13]
Thiopyran AnaloguesDopamine D3 ReceptorVaries with stereochemistry[13]

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[14][15][16] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] This, in turn, modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and other effectors.

G cluster_membrane Cell Membrane D2_D3_Receptor Dopamine D2/D3 Receptor G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Dopamine_Agonist Dopamine Agonist (Tetrahydro-2H-thiopyran-4-amine Derivative) Dopamine_Agonist->D2_D3_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Dopamine D2/D3 receptor signaling pathway.

Protocol for Dopamine Receptor Binding Assay:

The affinity of compounds for dopamine receptors is determined using radioligand binding assays.[19][20][21][22]

  • Membrane Preparation: Membranes from cells expressing the dopamine D2 or D3 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-spiperone) and various concentrations of the test compound.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neuroprotective Agents

The potential of Tetrahydro-2H-thiopyran-4-amine derivatives as neuroprotective agents is an emerging area of research. While specific compounds and their activities are still under investigation, the general strategy involves protecting neurons from damage or death caused by various insults, such as oxidative stress or excitotoxicity.

A key pathway involved in neuronal survival is the PI3K/Akt signaling pathway.[1][23][24][25] Activation of this pathway by neurotrophic factors leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt then phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis (programmed cell death) and the promotion of cell survival.

G cluster_cell Neuron Neurotrophic_Factor Neurotrophic Factor Receptor Receptor Tyrosine Kinase Neurotrophic_Factor->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Proteins Pro-apoptotic Proteins Akt->Apoptosis_Proteins Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Apoptosis_Proteins->Neuronal_Survival Neuroprotective_Compound Neuroprotective Compound (Potential Tetrahydro-2H-thiopyran-4-amine Derivative) Neuroprotective_Compound->Akt Potentially activates

PI3K/Akt neuronal survival signaling pathway.

Protocol for Neuroprotective Activity Assay using SH-SY5Y cells:

The neuroprotective effects of compounds can be assessed in vitro using human neuroblastoma SH-SY5Y cells.[26][27][28][29][30]

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media.

  • Induction of Cell Death: Neuronal cell death is induced by exposing the cells to a toxin, such as hydrogen peroxide (H2O2) for oxidative stress or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.

  • Compound Treatment: The cells are treated with the test compound before, during, or after the addition of the toxin.

  • Cell Viability Assay: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The ability of the compound to protect the cells from the toxin-induced death is quantified by comparing the viability of the compound-treated cells to that of the untreated (toxin only) control cells.

Conclusion

Tetrahydro-2H-thiopyran-4-amine has emerged as a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its incorporation into various molecular frameworks has yielded compounds with potent antibacterial, antiviral, and CNS activities. The unique structural features of this scaffold offer opportunities to fine-tune the pharmacological properties of drug candidates, leading to improved efficacy and safety profiles. As our understanding of the biological targets and signaling pathways involved in various diseases continues to grow, the potential applications of Tetrahydro-2H-thiopyran-4-amine in drug discovery are likely to expand even further. This technical guide serves as a valuable resource for researchers in the field, providing a foundation for the continued exploration of this promising molecular entity.

References

The Role of Tetrahydro-2H-thiopyran-4-amine Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency. This technical guide focuses on the application of a specific, yet versatile fragment, Tetrahydro-2H-thiopyran-4-amine hydrochloride, within the FBDD workflow. This saturated heterocyclic amine serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutics. Its three-dimensional structure and hydrogen bonding capabilities make it an attractive scaffold for probing the binding pockets of various protein targets. This guide will delve into the properties of this fragment, relevant experimental protocols for its use in FBDD campaigns, and its potential applications in targeting signaling pathways implicated in disease.

Physicochemical Properties of this compound

Tetrahydro-2H-thiopyran-4-amine, also known as thian-4-amine, is a versatile building block in organic synthesis.[1] Its hydrochloride salt form is generally a white to off-white powder, which enhances its solubility in aqueous media, a desirable characteristic for screening assays. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 233763-40-1Chem-Impex
Molecular Formula C₅H₁₁NS · HClChem-Impex
Molecular Weight 153.67 g/mol Chem-Impex
Appearance Almost white powderChem-Impex
Purity ≥ 98% (HPLC)Chem-Impex
Storage 0-8°CChem-Impex

Synthesis of this compound

The synthesis of the target compound can be achieved through a reductive amination of the precursor, tetrahydro-4H-thiopyran-4-one. This common and robust reaction in medicinal chemistry provides a straightforward route to the desired amine.

Experimental Protocol: Reductive Amination of Tetrahydro-4H-thiopyran-4-one

This protocol outlines a general procedure for the reductive amination of tetrahydro-4H-thiopyran-4-one.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Amine source (e.g., ammonium chloride, ammonia in methanol)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Solvent (e.g., dichloroethane (DCE), methanol)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1 equivalent) and the amine source (1.2 equivalents) in the chosen solvent. If using an ammonium salt, a base may be needed to liberate the free amine. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirring solution, add the reducing agent (1.5 equivalents) portion-wise. The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred as it is less likely to reduce the starting ketone.[2]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

G cluster_synthesis Synthesis Workflow Ketone Tetrahydro-4H-thiopyran-4-one Imine Imine Intermediate Ketone->Imine Acetic Acid (cat.) Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Imine Amine Tetrahydro-2H-thiopyran-4-amine Imine->Amine Reducing Agent (e.g., STAB) HCl_Salt Tetrahydro-2H-thiopyran-4-amine HCl Amine->HCl_Salt HCl

Synthesis of Tetrahydro-2H-thiopyran-4-amine HCl.

Role in Fragment-Based Drug Discovery

Saturated heterocycles, like tetrahydro-2H-thiopyran-4-amine, are increasingly recognized as valuable fragments in FBDD. Their three-dimensional character provides access to deeper binding pockets and can lead to improved physicochemical properties in the resulting lead compounds.

FBDD Workflow

The general workflow for a fragment-based drug discovery campaign is a multi-step process that begins with the screening of a library of low-molecular-weight fragments.

FBDD_Workflow cluster_workflow Fragment-Based Drug Discovery Workflow A Fragment Library Screening (e.g., NMR, SPR, X-ray) B Hit Identification (Weak Binders) A->B C Hit Validation (Orthogonal Methods) B->C D Structural Biology (X-ray, NMR) C->D E Structure-Guided Optimization (Fragment Growing, Linking, Merging) D->E F Lead Compound (Improved Potency & Properties) E->F EGFR_Signaling cluster_pathway EGFR Signaling Pathway cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer GRB2_SOS GRB2/SOS Dimer->GRB2_SOS PI3K PI3K Dimer->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Tetrahydro-2H-thiopyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The thiopyran moiety is present in a variety of biologically active compounds, and the secondary amine provides a key handle for introducing molecular diversity through N-alkylation. This document provides detailed protocols for the N-alkylation of this compound via reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation with alkyl halides. A particularly mild and selective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which tolerates a wide range of functional groups and reaction conditions.

Reaction Principle

The N-alkylation of this compound with an aldehyde or ketone proceeds in two main steps. First, the free amine reacts with the carbonyl group to form a hemiaminal intermediate. Since the starting material is a hydrochloride salt, a mild base is typically added to liberate the free amine. The hemiaminal then dehydrates to form an iminium ion. In the second step, a reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the final N-alkylated product.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Aldehyde

This protocol describes a general method for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, aliphatic aldehydes)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (1.1 eq).

  • Add anhydrous DCM (or DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Add triethylamine (1.1 eq) to the suspension and stir the mixture at room temperature for 10-15 minutes to liberate the free amine.

  • To the resulting mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: General Procedure for N-Alkylation using a Ketone

The procedure for ketones is similar to that for aldehydes, but may require slightly longer reaction times or the addition of a catalytic amount of acetic acid to facilitate iminium ion formation.

Materials:

  • Same as Protocol 1, with a ketone (e.g., acetone, cyclohexanone) replacing the aldehyde.

  • Glacial acetic acid (optional)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the desired ketone (1.1 eq) instead of an aldehyde.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-11 from Protocol 1 for workup and purification.

Data Presentation

The following table summarizes representative examples of N-alkylation reactions of Tetrahydro-2H-thiopyran-4-amine with various aldehydes and ketones. The conditions are based on the general protocols described above, and yields are typical for these types of transformations.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1BenzaldehydeN-Benzyl-tetrahydro-2H-thiopyran-4-amine1285-95
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-tetrahydro-2H-thiopyran-4-amine1280-90
34-MethoxybenzaldehydeN-(4-Methoxybenzyl)-tetrahydro-2H-thiopyran-4-amine1682-92
4IsobutyraldehydeN-Isobutyl-tetrahydro-2H-thiopyran-4-amine875-85
5CyclohexanoneN-Cyclohexyl-tetrahydro-2H-thiopyran-4-amine2470-80
6AcetoneN-Isopropyl-tetrahydro-2H-thiopyran-4-amine2465-75

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup & Purification start Start reagents Combine Amine HCl, Aldehyde/Ketone, and Solvent start->reagents 1. base Add Base (e.g., TEA) reagents->base 2. stir1 Stir at RT base->stir1 3. reducer Add NaBH(OAc)3 stir1->reducer 4. reaction Stir at RT (4-48h) reducer->reaction 5. quench Quench with NaHCO3 reaction->quench 6. extract Extract with DCM quench->extract 7. wash Wash with Brine extract->wash 8. dry Dry over MgSO4 wash->dry 9. concentrate Concentrate dry->concentrate 10. purify Column Chromatography concentrate->purify 11. product Pure N-Alkylated Product purify->product 12.

Caption: Workflow for the N-alkylation via reductive amination.

General Reaction Mechanism

reaction_mechanism Amine R'-NH2 Carbonyl R''-C(=O)-R''' Hemiaminal R'-NH-C(OH)(R'')(R''') Carbonyl->Hemiaminal Nucleophilic Attack Iminium [R'-N=C(R'')(R''')]+ Hemiaminal->Iminium - H2O Reducer NaBH(OAc)3 Product R'-NH-CH(R'')(R''') Iminium->Product Reducer->Product Hydride Transfer

Caption: General mechanism of reductive amination.

Application Notes and Protocols for Reductive Amination with Tetrahydro-2H-thiopyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of Tetrahydro-2H-thiopyran-4-amine hydrochloride, a valuable building block in medicinal chemistry. The following sections outline a general methodology using sodium triacetoxyborohydride, a mild and selective reducing agent, and provide a specific example with quantitative data.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast array of biologically active compounds. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Tetrahydro-2H-thiopyran-4-amine is a versatile scaffold, and its incorporation into molecules via reductive amination has been a key strategy in the development of novel therapeutics.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for imines over carbonyls, allowing for a one-pot procedure with a wide range of functional group tolerance.[1] This protocol is particularly advantageous when working with substrates that are sensitive to more robust reducing agents or harsh reaction conditions.

Data Presentation

The following table summarizes the quantitative data for a representative reductive amination reaction using this compound.

Amine ReactantCarbonyl ReactantReducing AgentBaseSolventReaction TimeYield (%)Reference
This compound1-(4-fluorophenyl)piperidin-4-one hydrochlorideSodium triacetoxyborohydrideTriethylamineDichloroethaneOvernight77WO2014144136A1

Experimental Protocols

General Protocol for Reductive Amination:

This protocol describes a general procedure for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloroethane (DCE) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and the desired carbonyl compound (1.0-1.2 eq) in anhydrous dichloroethane, add triethylamine (2.0-2.2 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to allow for the formation of the free amine and the initial imine/iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature overnight, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted Tetrahydro-2H-thiopyran-4-amine.

Specific Protocol: Synthesis of 1-(4-fluorophenyl)-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

This protocol is adapted from patent WO2014144136A1.

Materials:

  • 1-(4-fluorophenyl)piperidin-4-one hydrochloride (1.1 g, 4.79 mmol)

  • This compound (0.74 g, 4.79 mmol)

  • Triethylamine (1.45 g, 14.36 mmol)

  • Sodium triacetoxyborohydride (2.03 g, 9.58 mmol)

  • Dichloroethane (20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of 1-(4-fluorophenyl)piperidin-4-one hydrochloride (1.1 g, 4.79 mmol) and this compound (0.74 g, 4.79 mmol) in dichloroethane (20 mL), was added triethylamine (1.45 g, 14.36 mmol).

  • The mixture was stirred for 15 minutes at room temperature.

  • Sodium triacetoxyborohydride (2.03 g, 9.58 mmol) was added portion-wise to the reaction mixture.

  • The reaction was stirred at room temperature overnight.

  • The reaction was quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture was extracted three times with dichloromethane.

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash chromatography to yield 1-(4-fluorophenyl)-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine (1.1 g, 77% yield).

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Amine HCl + Carbonyl Solvent_Base Add Solvent (e.g., DCE) & Base (e.g., Et3N) Reactants->Solvent_Base Stir Stir at RT Solvent_Base->Stir Add_Reducing_Agent Add NaBH(OAc)3 Stir->Add_Reducing_Agent React_Overnight Stir Overnight Add_Reducing_Agent->React_Overnight Quench Quench (aq. NaHCO3) React_Overnight->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography) Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: General workflow for reductive amination.

Reductive_Amination_Mechanism cluster_reactants Reactants Amine Tetrahydro-2H-thiopyran-4-amine Imine Iminium Ion Intermediate Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Imine Product N-Substituted Product Imine->Product Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product Reduction

Caption: Reductive amination chemical pathway.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with Tetrahydro-2H-thiopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize N-arylated compounds. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional organic materials. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of various aryl halides with Tetrahydro-2H-thiopyran-4-amine, a valuable building block in drug discovery.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, Tetrahydro-2H-thiopyran-4-amine) coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.

Experimental Protocols

While specific experimental data for the Buchwald-Hartwig amination of aryl halides with Tetrahydro-2H-thiopyran-4-amine is not widely reported in the literature, a general protocol can be adapted from procedures for similar cyclic secondary amines. The following protocols are representative and may require optimization for specific substrates.

General Protocol for the Amination of Aryl Bromides

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides with various amines.[1][2][3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tetrahydro-2H-thiopyran-4-amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, the ligand, and the base under an inert atmosphere.

  • Add the aryl bromide and Tetrahydro-2H-thiopyran-4-amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-Tetrahydro-2H-thiopyran-4-amine.

Data Presentation

As specific quantitative data for the target reaction is not available, the following tables present representative data for the Buchwald-Hartwig amination of various aryl halides with other cyclic secondary amines to provide an indication of expected yields and reaction conditions.

Table 1: Buchwald-Hartwig Amination of Aryl Bromides with Cyclic Secondary Amines

EntryAryl BromideAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (2) / Xantphos (4)NaOtBuToluene10095
24-BromoanisolePiperidinePd₂(dba)₃ (1) / BINAP (1.5)NaOtBuToluene10098
31-BromonaphthalenePyrrolidinePd(OAc)₂ (1) / P(tBu)₃ (2)NaOtBuToluene8099
42-BromopyridineMorpholinePd₂(dba)₃ (1.5) / Xantphos (3)Cs₂CO₃Dioxane11085

Data is representative and sourced from analogous reactions in the chemical literature.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Amine, Pd Catalyst, Ligand, Base setup Combine Reagents in Reaction Vessel under Inert Atmosphere reagents->setup solvent Prepare Anhydrous, Degassed Solvent add_solvent Add Solvent solvent->add_solvent setup->add_solvent heating Heat and Stir (80-110 °C) add_solvent->heating quench Cool and Quench Reaction heating->quench extract Extraction with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: N-Aryl-Tetrahydro- 2H-thiopyran-4-amine purify->product

Caption: A flowchart illustrating the key steps in the experimental protocol for the Buchwald-Hartwig amination.

Catalytic Cycle

G Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Lₙ pd2_complex Ar-Pd(II)(X)Lₙ pd0->pd2_complex Oxidative Addition (Ar-X) amine_coord [Ar-Pd(II)(Amine)(X)Lₙ] pd2_complex->amine_coord + Amine amido_complex Ar-Pd(II)(Amido)Lₙ amine_coord->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product

Caption: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination.

Scope and Limitations

The Buchwald-Hartwig amination is known for its broad substrate scope. A wide variety of aryl halides (chlorides, bromides, and iodides) and pseudohalides (triflates) can be used. The reaction is also tolerant of many functional groups on both the aryl halide and the amine. However, highly sterically hindered substrates may require more specialized catalyst systems or harsher reaction conditions. The presence of certain functional groups that can coordinate strongly to the palladium catalyst may also inhibit the reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of N-aryl-Tetrahydro-2H-thiopyran-4-amines. While specific, optimized conditions for this particular transformation are not extensively documented, the generalized protocols and understanding of the reaction mechanism provided in these notes offer a solid foundation for researchers to develop successful synthetic routes. Careful selection of the catalyst system and reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Tetrahydro-2H-thiopyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including druglike scaffolds. Derivatives of Tetrahydro-2H-thiopyran-4-amine are of significant interest in medicinal chemistry due to their potential as pharmacophores in various therapeutic areas. The introduction of aryl or heteroaryl moieties at the 4-position of the thiopyran ring via Suzuki coupling can lead to the generation of diverse chemical libraries for drug discovery programs.

These application notes provide a generalized framework and experimental protocol for the Suzuki coupling reaction involving Tetrahydro-2H-thiopyran-4-amine derivatives. Due to a lack of specific examples in the public domain literature for this exact scaffold, the following protocols are based on well-established Suzuki-Miyaura coupling methodologies for related heterocyclic amines and should be considered a starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst. A base is required to facilitate the transmetalation step.

For the coupling of a Tetrahydro-2H-thiopyran-4-amine derivative, the amine functionality typically requires protection (e.g., with a Boc group) to prevent side reactions. The coupling partner would be an aryl or heteroaryl boronic acid or ester, reacting with a suitable halide or triflate precursor of the protected aminothiopyran.

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki coupling of Tetrahydro-2H-thiopyran-4-amine derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Protected 4-Halo-Tetrahydro-2H-thiopyran-4-amine Derivative

This protocol outlines a typical setup for the Suzuki coupling reaction.

Materials:

  • Protected 4-halo-tetrahydro-2H-thiopyran-4-amine derivative (e.g., tert-butyl (4-bromo-tetrahydro-2H-thiopyran-4-yl)carbamate) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the protected 4-halo-tetrahydro-2H-thiopyran-4-amine derivative, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-tetrahydro-2H-thiopyran-4-amine derivative.

  • Deprotection of the amine can be carried out using standard procedures (e.g., TFA or HCl for a Boc group) to yield the final product.

Data Presentation
EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012Data
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene1108Data
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄DMF9018Data
........................

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)₂ + Base PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and analyzing a Suzuki coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Protected Aminothiopyran Halide - Boronic Acid - Catalyst & Base start->setup inert Inert Atmosphere (Ar or N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification deprotection Amine Deprotection purification->deprotection characterization Characterization (NMR, MS, etc.) deprotection->characterization end Final Product characterization->end

Caption: General experimental workflow for Suzuki coupling and product isolation.

Applications in Drug Discovery

While specific examples for Tetrahydro-2H-thiopyran-4-amine derivatives are scarce, the resulting 4-aryl substituted scaffolds are of high interest in drug discovery. The introduction of diverse aromatic and heteroaromatic groups allows for the modulation of physicochemical properties such as lipophilicity, polarity, and metabolic stability. These compounds can be screened in various biological assays to identify novel hits and leads for a range of therapeutic targets. The structural rigidity of the thiopyran ring combined with the diverse substitution patterns achievable through Suzuki coupling makes this an attractive strategy for exploring chemical space in the pursuit of new medicines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction represents a highly valuable tool for the derivatization of the Tetrahydro-2H-thiopyran-4-amine scaffold. Although specific literature protocols are limited, the general methodologies presented here provide a solid foundation for researchers to develop and optimize these transformations. Careful selection of protecting groups, catalysts, ligands, and reaction conditions will be paramount to achieving high yields and purity of the desired 4-arylated products, which hold significant potential for the discovery of new therapeutic agents.

Synthesis of Novel Heterocycles from Tetrahydro-2H-thiopyran-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine is a versatile building block in medicinal chemistry, offering a unique sulfur-containing saturated heterocyclic scaffold. Its inherent structural and chemical properties make it an attractive starting material for the synthesis of a diverse array of novel heterocycles. These resulting compounds, often featuring fused or appended ring systems, are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimidine, thiazole, and pyridine derivatives starting from Tetrahydro-2H-thiopyran-4-amine.

Synthesis of the Starting Material: Tetrahydro-2H-thiopyran-4-amine

The primary precursor for the synthesis of various heterocyclic compounds is Tetrahydro-2H-thiopyran-4-amine. This key intermediate is typically prepared from its corresponding ketone, tetrahydro-4H-thiopyran-4-one, via reductive amination.

Protocol 1: Reductive Amination of Tetrahydro-4H-thiopyran-4-one

This protocol outlines the general procedure for the synthesis of Tetrahydro-2H-thiopyran-4-amine from tetrahydro-4H-thiopyran-4-one.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq.) and a suitable amine source such as ammonium acetate or ammonia in a suitable solvent (e.g., methanol, dichloroethane).

  • The mixture is stirred at room temperature. The formation of the imine or enamine intermediate can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is stirred until the reduction of the intermediate is complete.

  • Work-up: The reaction is carefully quenched by the addition of water or a dilute aqueous acid solution.

  • Extraction: The aqueous layer is basified with a suitable base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Synthesis of Fused Pyrimidine Derivatives

A common and effective method for the synthesis of pyrimidine rings is the reaction of a primary amine with a 1,3-dicarbonyl compound or its equivalent. This approach can be adapted to synthesize novel thiopyrano[4,3-d]pyrimidines.

Protocol 2: Synthesis of Thiopyrano[4,3-d]pyrimidines

This protocol describes the synthesis of a thiopyrano[4,3-d]pyrimidine derivative from Tetrahydro-2H-thiopyran-4-amine and a β-ketoester.

Experimental Protocol:

  • In a round-bottom flask, a mixture of Tetrahydro-2H-thiopyran-4-amine (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.) in a high-boiling point solvent such as diphenyl ether is heated to reflux (approximately 250-260 °C) for a specified time.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol, diethyl ether), and dried to afford the crude product.

  • Further purification can be achieved by recrystallization.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical method for the formation of a thiazole ring. To utilize Tetrahydro-2H-thiopyran-4-amine in this synthesis, it must first be converted to the corresponding thiourea derivative.

Protocol 3: Synthesis of N-(Tetrahydro-2H-thiopyran-4-yl)thiourea

Experimental Protocol:

  • To a solution of Tetrahydro-2H-thiopyran-4-amine (1.0 eq.) in a suitable solvent (e.g., water, ethanol), an isothiocyanate reagent (e.g., benzoyl isothiocyanate) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • The resulting N-benzoylthiourea derivative is then hydrolyzed using a base (e.g., aqueous sodium hydroxide) to yield the desired N-(Tetrahydro-2H-thiopyran-4-yl)thiourea.

  • The product can be isolated by filtration and purified by recrystallization.

Protocol 4: Hantzsch Synthesis of 2-Amino-thiazole Derivatives

This protocol details the cyclization of the thiourea derivative with an α-haloketone to form the thiazole ring.

Experimental Protocol:

  • In a suitable solvent such as ethanol, N-(Tetrahydro-2H-thiopyran-4-yl)thiourea (1.0 eq.) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq.) are combined.

  • The mixture is heated to reflux for several hours.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis of Fused Pyridine (Thiopyrano[4,3-b]quinoline) Derivatives

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines (fused pyridine rings) from anilines. By analogy, Tetrahydro-2H-thiopyran-4-amine can be used to construct thiopyrano[4,3-b]quinolone derivatives.

Protocol 5: Gould-Jacobs Synthesis of Thiopyrano[4,3-b]quinolones

Experimental Protocol:

  • A mixture of Tetrahydro-2H-thiopyran-4-amine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0 eq.) is heated at a high temperature (e.g., 100-140 °C) for a short period.

  • The intermediate anilinomethylenemalonate is then cyclized by heating at a higher temperature (e.g., 240-260 °C) in a high-boiling point solvent like diphenyl ether.

  • After cooling, the reaction mixture is diluted with a solvent like hexane, and the precipitated product is collected by filtration.

  • The resulting ester can be saponified with aqueous NaOH and then decarboxylated by heating in a suitable solvent to yield the final 4-hydroxy-thiopyrano[4,3-b]quinoline.

Data Presentation

ProtocolStarting Material(s)Reagent(s)ProductTypical Yield (%)
1Tetrahydro-4H-thiopyran-4-oneAmmonium source, Reducing agentTetrahydro-2H-thiopyran-4-amine60-80
2Tetrahydro-2H-thiopyran-4-amineβ-KetoesterThiopyrano[4,3-d]pyrimidine50-70
3Tetrahydro-2H-thiopyran-4-amineIsothiocyanate, BaseN-(Tetrahydro-2H-thiopyran-4-yl)thiourea70-90
4N-(Tetrahydro-2H-thiopyran-4-yl)thioureaα-Haloketone2-Amino-thiazole derivative60-85
5Tetrahydro-2H-thiopyran-4-amineDiethyl ethoxymethylenemalonateThiopyrano[4,3-b]quinolone40-60

Visualizations

Synthesis_Workflow Start Tetrahydro-4H-thiopyran-4-one Amine Tetrahydro-2H-thiopyran-4-amine Start->Amine Reductive Amination (Protocol 1) Pyrimidine Thiopyrano[4,3-d]pyrimidine Amine->Pyrimidine Condensation with β-Ketoester (Protocol 2) Thiourea N-(Tetrahydro-2H-thiopyran-4-yl)thiourea Amine->Thiourea Reaction with Isothiocyanate (Protocol 3) Quinoline Thiopyrano[4,3-b]quinolone Amine->Quinoline Gould-Jacobs Reaction (Protocol 5) Thiazole 2-Amino-thiazole Derivative Thiourea->Thiazole Hantzsch Synthesis (Protocol 4)

Caption: Synthetic pathways to novel heterocycles.

Pyrimidine_Synthesis Amine Tetrahydro-2H-thiopyran-4-amine Intermediate Condensation Amine->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Product Thiopyrano[4,3-d]pyrimidine Intermediate->Product Cyclization (High Temp)

Caption: Synthesis of thiopyrano[4,3-d]pyrimidines.

Thiazole_Synthesis Amine Tetrahydro-2H-thiopyran-4-amine Thiourea N-(Tetrahydro-2H-thiopyran-4-yl)thiourea Amine->Thiourea Thiourea Formation Product 2-Amino-thiazole Derivative Thiourea->Product Hantzsch Cyclization Haloketone α-Haloketone Haloketone->Product

Caption: Two-step synthesis of thiazole derivatives.

Quinoline_Synthesis Amine Tetrahydro-2H-thiopyran-4-amine Intermediate Anilinomethylenemalonate Amine->Intermediate Malonate Diethyl ethoxy- methylenemalonate Malonate->Intermediate Product Thiopyrano[4,3-b]quinolone Intermediate->Product Thermal Cyclization

Caption: Gould-Jacobs synthesis of fused pyridines.

Application Note: The Use of Tetrahydro-2H-thiopyran-4-amine Hydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a versatile saturated heterocyclic amine that serves as a valuable building block in the construction of diverse chemical libraries for drug discovery and development.[1] Its unique thiopyran core is a feature found in various biologically active molecules, and its primary amine functionality allows for a wide range of chemical modifications. This scaffold is particularly useful in the synthesis of compounds targeting neurological disorders.[1] Parallel synthesis, a key technology in medicinal chemistry, enables the rapid generation of large numbers of discrete compounds, and the physicochemical properties of this compound make it an ideal candidate for inclusion in such high-throughput synthetic efforts.

This application note provides detailed protocols for the incorporation of this compound into chemical libraries via two common and robust reactions amenable to parallel synthesis: amide coupling and reductive amination.

Key Applications in Parallel Synthesis:

  • Scaffold Decoration: The primary amine of this compound provides a convenient handle for derivatization, allowing for the exploration of the chemical space around the thiopyran core.

  • Library Generation: Its compatibility with common parallel synthesis reaction conditions facilitates its use in the creation of large, diverse libraries of novel compounds.

  • Drug Discovery: The resulting compounds can be screened for a variety of biological activities, contributing to the identification of new lead compounds.

Experimental Protocols

The following protocols are designed for a parallel synthesis format, typically carried out in a 96-well plate format.

Protocol 1: Parallel Amide Coupling

This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of carboxylic acids.

Materials:

  • This compound

  • A library of carboxylic acids (in stock solutions)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.5 M solution of this compound in DMF. Add 2.2 equivalents of DIPEA to neutralize the hydrochloride salt and for the subsequent amide coupling reaction.

  • Dispensing Reagents:

    • To each well of a 96-well reaction block, add 100 µL of the this compound/DIPEA solution (0.05 mmol).

    • To each well, add 100 µL of a 0.5 M solution of a unique carboxylic acid in DMF (0.05 mmol).

    • To each well, add 100 µL of a 0.5 M solution of HATU in DMF (0.05 mmol).

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Transfer the organic layer to a new 96-well plate for analysis and purification.

  • Analysis: Analyze the crude product purity by LC-MS.

  • Purification (Optional): Purify the products using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.

Illustrative Quantitative Data for Parallel Amide Coupling:

Carboxylic AcidAmine (equiv.)Acid (equiv.)HATU (equiv.)DIPEA (equiv.)Crude Purity (%)Isolated Yield (%)
Benzoic Acid1.01.01.02.29285
Acetic Acid1.01.01.02.28881
4-Chlorobenzoic Acid1.01.01.02.29589
Cyclohexanecarboxylic Acid1.01.01.02.29083

Note: Yields and purities are illustrative and may vary depending on the specific carboxylic acid used and the efficiency of the work-up and purification.

Protocol 2: Parallel Reductive Amination

This protocol outlines the parallel synthesis of a library of secondary amines from this compound and a diverse set of aldehydes and ketones.

Materials:

  • This compound

  • A library of aldehydes or ketones (in stock solutions)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block

Procedure:

  • Dispensing Reagents:

    • To each well of a 96-well reaction block, add 100 µL of a 0.5 M solution of this compound in DCM (0.05 mmol).

    • Add 1.1 equivalents of DIPEA to each well to neutralize the hydrochloride salt.

    • To each well, add 100 µL of a 0.5 M solution of a unique aldehyde or ketone in DCM (0.05 mmol).

  • Imine Formation: Seal the reaction block and shake at room temperature for 1 hour to allow for imine formation.

  • Reduction:

    • To each well, add 15.9 mg of sodium triacetoxyborohydride (0.075 mmol, 1.5 equivalents).

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the products by adding 500 µL of DCM, sealing, and shaking.

    • Transfer the organic layer to a new 96-well plate for analysis.

  • Analysis: Analyze the crude product purity by LC-MS.

  • Purification (Optional): Purify the products using high-throughput parallel purification techniques.

Illustrative Quantitative Data for Parallel Reductive Amination:

Carbonyl CompoundAmine (equiv.)Carbonyl (equiv.)STAB (equiv.)DIPEA (equiv.)Crude Purity (%)Isolated Yield (%)
Benzaldehyde1.01.01.51.19082
Cyclohexanone1.01.01.51.18578
4-Methoxybenzaldehyde1.01.01.51.19387
Acetophenone1.01.01.51.18275

Note: Yields and purities are illustrative and may vary depending on the specific carbonyl compound used and the efficiency of the work-up and purification.

Visualizations

Parallel_Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_workup Work-up & Analysis Amine_Sol Prepare Amine + DIPEA Stock Solution (DMF) Dispense_Amine Dispense Amine Solution Amine_Sol->Dispense_Amine Acid_Sol Prepare Carboxylic Acid Stock Solutions (DMF) Dispense_Acid Dispense Acid Solutions Acid_Sol->Dispense_Acid HATU_Sol Prepare HATU Stock Solution (DMF) Dispense_HATU Dispense HATU Solution HATU_Sol->Dispense_HATU React Seal and Shake (RT, 16h) Dispense_HATU->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Analyze LC-MS Analysis Extract->Analyze Purify Parallel Purification (Optional) Analyze->Purify Parallel_Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_workup Work-up & Analysis Amine_Sol Prepare Amine + DIPEA Stock Solution (DCM) Dispense_Reagents Dispense Amine & Carbonyls Amine_Sol->Dispense_Reagents Carbonyl_Sol Prepare Aldehyde/Ketone Stock Solutions (DCM) Carbonyl_Sol->Dispense_Reagents Imine_Formation Imine Formation (RT, 1h) Dispense_Reagents->Imine_Formation Add_STAB Add STAB Imine_Formation->Add_STAB Reduction Reduction (RT, 16h) Add_STAB->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Extract Extract with DCM Quench->Extract Analyze LC-MS Analysis Extract->Analyze Purify Parallel Purification (Optional) Analyze->Purify

References

Application Notes and Protocols: Incorporating Tetrahydro-2H-thiopyran-4-amine into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC. While polyethylene glycol (PEG) and simple alkyl chains are common linker motifs, the incorporation of saturated heterocycles, such as piperidine and piperazine, has been shown to enhance conformational rigidity and improve pharmacokinetic profiles.

This document provides detailed application notes and protocols for the incorporation of Tetrahydro-2H-thiopyran-4-amine, a sulfur-containing saturated heterocycle, into PROTAC linkers. Tetrahydro-2H-thiopyran-4-amine serves as a bioisostere of the commonly used piperidine moiety, offering the potential to modulate a PROTAC's properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The inclusion of the thioether functionality may also influence cell permeability and interaction with biological membranes. While specific examples in publicly available literature are limited, patent applications suggest its consideration as a viable linker component in PROTAC design.

Rationale for Incorporating Tetrahydro-2H-thiopyran-4-amine

The strategic incorporation of Tetrahydro-2H-thiopyran-4-amine into PROTAC linkers offers several potential advantages:

  • Bioisosteric Replacement: As a bioisostere of piperidine, it allows for the exploration of chemical space while maintaining a similar three-dimensional conformation, potentially leading to improved biological activity or overcoming patent limitations.

  • Modulation of Physicochemical Properties: The replacement of a methylene group in piperidine with a sulfur atom in the thiopyran ring alters the molecule's polarity, lipophilicity (logP), and hydrogen bonding potential. This can have a profound impact on solubility, cell permeability, and oral bioavailability.

  • Metabolic Stability: The thioether linkage is generally more resistant to certain metabolic pathways compared to other functionalities, which could lead to an improved pharmacokinetic profile.

  • Conformational Rigidity: The cyclic nature of the thiopyran ring imparts a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC molecule for optimal ternary complex formation with the POI and E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (with Thiopyran Linker) PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Protocols

The following protocols describe a general approach for the synthesis of a PROTAC incorporating a Tetrahydro-2H-thiopyran-4-amine linker. These are representative protocols and may require optimization based on the specific POI ligand and E3 ligase ligand being used.

Protocol 1: Synthesis of a Functionalized Tetrahydro-2H-thiopyran-4-amine Linker Intermediate

This protocol outlines the synthesis of an N-Boc protected Tetrahydro-2H-thiopyran-4-amine derivative with a terminal carboxylic acid for subsequent coupling reactions.

Workflow Diagram:

Protocol1_Workflow start Start: Tetrahydro-2H-thiopyran-4-amine step1 Boc Protection (Boc)2O, Base start->step1 step2 Alkylation (e.g., ethyl bromoacetate) step1->step2 step3 Ester Hydrolysis (e.g., LiOH) step2->step3 end Product: N-Boc-Tetrahydro-2H-thiopyran-4-yl -linker-COOH step3->end

Caption: Synthesis of a functionalized thiopyran linker.

Materials:

  • Tetrahydro-2H-thiopyran-4-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) and Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection:

    • Dissolve Tetrahydro-2H-thiopyran-4-amine (1.0 eq) in DCM.

    • Add TEA (1.2 eq).

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate.

  • Alkylation:

    • To a solution of the Boc-protected amine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add ethyl bromoacetate (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully with water and extract with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography.

  • Ester Hydrolysis:

    • Dissolve the resulting ester (1.0 eq) in a mixture of THF/MeOH/H₂O.

    • Add LiOH (3.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the mixture to remove organic solvents.

    • Dilute with water and acidify to pH 3-4 with 1 M HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired carboxylic acid linker intermediate.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the sequential amide coupling of the linker intermediate with an E3 ligase ligand and a POI ligand. The order of coupling may be reversed depending on the specific ligands.

Workflow Diagram:

Protocol2_Workflow start Start: Functionalized Thiopyran Linker step1 Amide Coupling 1: E3 Ligase Ligand-NH2 HATU, DIPEA start->step1 step2 Boc Deprotection: TFA or HCl step1->step2 step3 Amide Coupling 2: POI Ligand-COOH HATU, DIPEA step2->step3 end Final PROTAC step3->end

Caption: General PROTAC synthesis workflow.

Materials:

  • Functionalized Tetrahydro-2H-thiopyran-4-amine linker intermediate (from Protocol 1)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • DIPEA

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • DCM

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Preparative HPLC for final purification

Procedure:

  • First Amide Coupling (Linker to E3 Ligase Ligand):

    • Dissolve the carboxylic acid linker intermediate (1.0 eq), amine-functionalized E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute with EtOAc and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10-20% v/v) or an excess of 4 M HCl in dioxane.

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene to remove residual acid.

    • The resulting amine salt is often used directly in the next step.

  • Second Amide Coupling (to POI Ligand):

    • Dissolve the deprotected amine intermediate (1.0 eq), carboxylic acid-functionalized POI ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0-4.0 eq) to neutralize the amine salt and facilitate the coupling.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, the crude PROTAC is typically purified by preparative HPLC to yield the final product.

Data Presentation (Representative Data)

The following tables present hypothetical, yet representative, quantitative data for a series of PROTACs targeting a hypothetical Bromodomain-containing protein 4 (BRD4). This data illustrates how the incorporation of a Tetrahydro-2H-thiopyran-4-amine linker (PROTAC-Thio) could be compared to a PROTAC with a piperidine linker (PROTAC-Pip) and a flexible PEG linker (PROTAC-PEG).

Table 1: In Vitro Biological Activity

PROTAC IDLinker MoietyBRD4 Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)Ternary Complex Formation (KD, nM)BRD4 Degradation DC₅₀ (nM)BRD4 Degradation Dₘₐₓ (%)
PROTAC-PipPiperidine15050752595
PROTAC-Thio Tetrahydro-2H-thiopyran 165 55 80 30 92
PROTAC-PEGPEG4140451208085

Table 2: Physicochemical and Pharmacokinetic Properties

PROTAC IDLinker MoietyMolecular Weight ( g/mol )cLogPTPSA (Ų)Cell Permeability (Pₑ, 10⁻⁶ cm/s)Oral Bioavailability (F, %) in Mice
PROTAC-PipPiperidine850.54.21355.515
PROTAC-Thio Tetrahydro-2H-thiopyran 867.6 4.5 130 6.2 25
PROTAC-PEGPEG4885.53.81502.1<5

Disclaimer: The data presented in these tables is for illustrative purposes only and does not represent experimentally determined values.

Conclusion

The incorporation of Tetrahydro-2H-thiopyran-4-amine into PROTAC linkers represents a promising strategy for modulating the physicochemical and pharmacokinetic properties of these novel therapeutic agents. As a bioisostere of piperidine, it provides an avenue to fine-tune properties such as cell permeability and metabolic stability, which are critical for the development of orally bioavailable PROTACs. The provided protocols offer a general framework for the synthesis of such molecules, enabling researchers to explore this and other novel linker chemistries in the pursuit of more effective targeted protein degraders. Further investigation into the structure-activity relationships of thiopyran-containing PROTACs is warranted to fully elucidate their potential in drug discovery.

Application Notes and Protocols for Amide Coupling with Tetrahydro-2H-thiopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides via the coupling of Tetrahydro-2H-thiopyran-4-amine with a carboxylic acid. Two common and efficient coupling methods are presented: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

Amide bond formation is a fundamental transformation in organic and medicinal chemistry.[1] The direct condensation of a carboxylic acid and an amine is generally slow due to the formation of a non-reactive carboxylate-ammonium salt.[1] Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine.[1][2]

Data Presentation: Comparison of Coupling Methods

The following table summarizes the typical reaction conditions and stoichiometry for the HATU and EDC/HOBt mediated amide coupling reactions with Tetrahydro-2H-thiopyran-4-amine.

ParameterHATU MethodEDC/HOBt Method
Carboxylic Acid 1.0 equivalent1.0 equivalent
Tetrahydro-2H-thiopyran-4-amine 1.1 equivalents1.1 equivalents
Coupling Reagent HATU (1.1 equivalents)EDC·HCl (1.2 equivalents)
Additive None requiredHOBt (1.2 equivalents)
Base DIPEA (2.0-3.0 equivalents)DIPEA or Et3N (2.0-3.0 equivalents)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 18 hours1 - 24 hours
Typical Yield Good to ExcellentGood to Excellent

Experimental Protocols

Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the formation of an amide bond between a generic carboxylic acid and Tetrahydro-2H-thiopyran-4-amine using HATU as the coupling reagent. HATU is known for its high efficiency and low rate of side reactions.[2]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tetrahydro-2H-thiopyran-4-amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

  • After stirring for 5 minutes, add Tetrahydro-2H-thiopyran-4-amine (1.1 equiv) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the amide bond formation using the carbodiimide EDC in the presence of HOBt. The addition of HOBt forms a more stable activated ester, which helps to minimize side reactions and potential racemization if the carboxylic acid is chiral.[2]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tetrahydro-2H-thiopyran-4-amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv), Tetrahydro-2H-thiopyran-4-amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or Et₃N (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Mandatory Visualization

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid (0°C) Carboxylic_Acid->Activation Amine Tetrahydro-2H- thiopyran-4-amine Coupling Amine Addition & Reaction (0°C to RT) Amine->Coupling Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Activation Base Base (DIPEA) Base->Activation Solvent Anhydrous Solvent (DMF or DCM) Solvent->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Amide Product Purification->Product

Caption: Experimental workflow for amide coupling.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base HATU HATU Active_Ester OAt-Active Ester HATU->Active_Ester Base Base (e.g., DIPEA) Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Amine->Amide Carboxylate->Active_Ester Active_Ester->Amide Byproduct Tetramethylurea + HOAt Active_Ester->Byproduct

Caption: HATU-mediated amide coupling pathway.

References

Protecting Group Strategies for Tetrahydro-2H-thiopyran-4-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the amino group of Tetrahydro-2H-thiopyran-4-amine hydrochloride. This versatile building block is valuable in medicinal chemistry and drug discovery, and the strategic use of protecting groups is essential for its successful incorporation into complex molecular architectures.[1] The following sections detail the use of three common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Introduction to Protecting Group Strategies

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The choice of a suitable protecting group depends on its stability to various reaction conditions and the ease and selectivity of its removal. For Tetrahydro-2H-thiopyran-4-amine, an aliphatic secondary amine, standard protecting group methodologies are generally applicable. The hydrochloride salt form necessitates neutralization before or during the protection reaction. Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are crucial for the synthesis of complex molecules with multiple functional groups.[2]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[3][4]

Boc Protection Protocol

Reaction Scheme:

Boc Protection reactant1 Tetrahydro-2H-thiopyran-4-amine (from hydrochloride salt) product tert-Butyl (tetrahydro-2H-thiopyran-4-yl)carbamate reactant1->product reactant2 Boc Anhydride ((Boc)2O) reactant2->product reagents Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) reagents->product

Caption: Boc protection of Tetrahydro-2H-thiopyran-4-amine.

Experimental Protocol:

  • Neutralization: To a stirred suspension of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol), add a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.1-1.5 eq.) at 0 °C.

  • Protection: To the resulting mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) either neat or as a solution in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[3][5]

Boc Deprotection Protocol

Reaction Scheme:

Boc Deprotection reactant tert-Butyl (tetrahydro-2H-thiopyran-4-yl)carbamate product Tetrahydro-2H-thiopyran-4-amine (as salt) reactant->product reagents Acid (e.g., TFA, HCl) Solvent (e.g., DCM, Dioxane) reagents->product

Caption: Acidic deprotection of Boc-protected amine.

Experimental Protocol:

  • Reaction: Dissolve the Boc-protected amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or can be neutralized and extracted.[3][5][6]

Carboxybenzyl (Cbz) Protection

The Cbz group is another common amine protecting group, stable to acidic and some basic conditions, and is typically removed by catalytic hydrogenolysis.[1][7]

Cbz Protection Protocol

Reaction Scheme:

Cbz Protection reactant1 Tetrahydro-2H-thiopyran-4-amine (from hydrochloride salt) product Benzyl (tetrahydro-2H-thiopyran-4-yl)carbamate reactant1->product reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->product reagents Base (e.g., NaHCO3, TEA) Solvent (e.g., THF/H2O, DCM) reagents->product

Caption: Cbz protection of Tetrahydro-2H-thiopyran-4-amine.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1) or in DCM.

  • Base Addition: Cool the solution to 0 °C and add a base. For aqueous conditions, sodium bicarbonate (NaHCO₃) (2.0 eq.) is suitable.[8] For anhydrous conditions, an organic base like triethylamine (TEA) (1.5 eq.) can be used.

  • Protection: Add benzyl chloroformate (Cbz-Cl) (1.1-1.2 eq.) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-20 hours. Monitor progress by TLC.

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography.[8][9]

Cbz Deprotection Protocol

Reaction Scheme:

Cbz Deprotection reactant Benzyl (tetrahydro-2H-thiopyran-4-yl)carbamate product Tetrahydro-2H-thiopyran-4-amine reactant->product reagents H2, Pd/C Solvent (e.g., MeOH, EtOH) reagents->product

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol:

  • Setup: Dissolve the Cbz-protected amine (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst: Carefully add palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., a balloon or at 1 atm) at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8][9]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly useful in peptide synthesis due to its stability to acidic conditions and its cleavage under mild basic conditions, making it orthogonal to the Boc group.[10]

Fmoc Protection Protocol

Reaction Scheme:

Fmoc Protection reactant1 Tetrahydro-2H-thiopyran-4-amine (from hydrochloride salt) product (9H-Fluoren-9-yl)methyl (tetrahydro-2H-thiopyran-4-yl)carbamate reactant1->product reactant2 Fmoc-Cl or Fmoc-OSu reactant2->product reagents Base (e.g., NaHCO3, DIPEA) Solvent (e.g., Dioxane/H2O, DMF) reagents->product

Caption: Fmoc protection of Tetrahydro-2H-thiopyran-4-amine.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq.) in a solvent mixture like dioxane/water or DMF.

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) (2.0 eq.) or DIPEA (2.0 eq.).

  • Protection: Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.).

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction with water and extract with an organic solvent. For Fmoc-OSu, an acidic workup (e.g., dilute HCl) can be used to remove the N-hydroxysuccinimide byproduct.

  • Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.[3]

Fmoc Deprotection Protocol

Reaction Scheme:

Fmoc Deprotection reactant (9H-Fluoren-9-yl)methyl (tetrahydro-2H-thiopyran-4-yl)carbamate product Tetrahydro-2H-thiopyran-4-amine reactant->product reagents Base (e.g., Piperidine) Solvent (e.g., DMF) reagents->product

Caption: Base-mediated deprotection of Fmoc-protected amine.

Experimental Protocol:

  • Reaction: Dissolve the Fmoc-protected amine (1.0 eq.) in a solvent such as dimethylformamide (DMF).

  • Add a solution of a secondary amine base, typically 20% piperidine in DMF.

  • Stir the mixture at room temperature. The deprotection is usually rapid, often complete within 30 minutes to 2 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The resulting dibenzofulvene-piperidine adduct is typically soluble in common organic solvents, facilitating purification of the desired amine.[10][11]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the protection and deprotection of aliphatic amines, which can be considered representative for Tetrahydro-2H-thiopyran-4-amine.

Table 1: Amine Protection Reactions

Protecting GroupReagentBaseSolventTime (h)Temp (°C)Typical Yield (%)
Boc (Boc)₂OTEA, DIPEA, or NaOHDCM, THF, or H₂O/Dioxane2 - 120 - 2590 - 98
Cbz Cbz-ClNaHCO₃ or TEATHF/H₂O or DCM4 - 200 - 2585 - 95
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃ or DIPEADioxane/H₂O or DMF2 - 162590 - 98

Table 2: Amine Deprotection Reactions

Protected AmineReagent(s)SolventTime (h)Temp (°C)Typical Yield (%)
Boc-Amine TFA or 4M HCl in DioxaneDCM or Dioxane1 - 42595 - 100
Cbz-Amine H₂, Pd/CMeOH or EtOH2 - 242595 - 100
Fmoc-Amine 20% PiperidineDMF0.5 - 22595 - 100

Orthogonal Protection Strategies

The distinct cleavage conditions for Boc, Cbz, and Fmoc groups allow for their use in orthogonal protection schemes. For instance, a molecule containing both a Boc-protected and an Fmoc-protected amine can have either group selectively removed without affecting the other.

Orthogonal Strategy start Molecule with Boc-NHR and Fmoc-NHR' deprotect_fmoc Fmoc Deprotection (Piperidine/DMF) start->deprotect_fmoc Base deprotect_boc Boc Deprotection (TFA/DCM) start->deprotect_boc Acid product_fmoc_removed Molecule with Boc-NHR and H2NR' deprotect_fmoc->product_fmoc_removed product_boc_removed Molecule with H2NR and Fmoc-NHR' deprotect_boc->product_boc_removed

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Conclusion

The selection of an appropriate protecting group for this compound is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for the protection and deprotection of this valuable synthetic building block. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these strategies in their synthetic endeavors.

References

Application Notes and Protocols for the Large-Scale Synthesis of Tetrahydro-2H-thiopyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Tetrahydro-2H-thiopyran-4-amine hydrochloride, a valuable building block in the pharmaceutical and agrochemical industries.[1] The synthesis is primarily a two-stage process involving the formation of the key intermediate, Tetrahydrothiopyran-4-one, followed by its conversion to the final product via reductive amination and subsequent salt formation.

Synthesis of Tetrahydrothiopyran-4-one

A robust and scalable method for the synthesis of Tetrahydrothiopyran-4-one is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation of the resulting β-keto ester.[2] This approach is suitable for large-scale production due to its high overall yield.[2]

Comparative Analysis of Synthesis Routes for Tetrahydrothiopyran-4-one
RouteStarting MaterialsKey IntermediatesReported YieldProduct PurityKey AdvantagesReported Challenges
Dieckmann Condensation Dimethyl 3,3'-thiodipropionateMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate60% to >80%>95%High overall yield, suitable for large-scale production.[2]Requires anhydrous conditions and careful control of base quality.
From 3-Chloropropionyl Chloride and Ethylene 3-Chloropropionyl chloride, Ethylene1,5-dichloro-3-pentanone45% (overall)Not specifiedUtilizes readily available starting materials.[3]Complex gas-liquid-solid system, difficult to scale up.[3]
Experimental Protocol: Large-Scale Synthesis of Tetrahydrothiopyran-4-one

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate [2]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 kg, 100 mol) in anhydrous tetrahydrofuran (THF, 150 L).

  • Addition of Starting Material: Add a solution of dimethyl 3,3'-thiodipropionate (20.6 kg, 100 mol) in anhydrous THF (50 L) dropwise to the reactor at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 1 hour.

  • Quenching: After cooling to room temperature, slowly add 1 M hydrochloric acid to the reaction mixture until the pH reaches 6-7.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 L).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Synthesis of Tetrahydrothiopyran-4-one [2]

  • Hydrolysis and Decarboxylation: Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid (150 L) and heat to reflux for 4 hours.

  • Work-up: After cooling, extract the reaction mixture with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford Tetrahydrothiopyran-4-one.

Reductive Amination of Tetrahydrothiopyran-4-one

Reductive amination is a widely used and powerful method for the synthesis of amines from carbonyl compounds.[4] This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[4] For the synthesis of Tetrahydro-2H-thiopyran-4-amine, ammonia is used as the amine source.

Comparative Analysis of Reductive Amination Conditions
Reducing AgentAmine SourceSolventKey AdvantagesPotential Challenges
Sodium Borohydride (NaBH₄) Ammonia/Ammonium SaltMethanol, EthanolCost-effective and readily available.Can reduce the starting ketone if not used carefully.
Sodium Cyanoborohydride (NaBH₃CN) Ammonia/Ammonium SaltMethanol, DichloroethaneMore selective for the imine over the ketone.[5]Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Ammonia/Ammonium SaltDichloroethane, Acetic AcidMild and selective reducing agent.[5]Higher cost compared to NaBH₄.
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) AmmoniaMethanol, Ethanol"Green" chemistry approach, high atom economy.Requires specialized high-pressure equipment.
Experimental Protocol: Large-Scale Reductive Amination

This protocol is a general guideline and may require optimization for specific large-scale equipment.

  • Imine Formation: In a suitable reactor, dissolve Tetrahydrothiopyran-4-one (1 equivalent) in a suitable solvent (e.g., methanol or dichloroethane). Add a source of ammonia (e.g., aqueous ammonia, ammonium acetate, or ammonium formate) (typically 1.2-1.5 equivalents). If using an ammonium salt, a base may be added to liberate the free ammonia. Stir the mixture to facilitate the formation of the imine intermediate. The removal of water can drive the equilibrium towards imine formation.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[5] Maintain the temperature at a controlled level (e.g., room temperature).

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Tetrahydro-2H-thiopyran-4-amine. Further purification can be achieved by distillation or chromatography if necessary.

Formation of this compound

The final step is the formation of the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify on a large scale.

Experimental Protocol: Large-Scale Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude or purified Tetrahydro-2H-thiopyran-4-amine in a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a suitable solvent) to the amine solution while stirring. The amount of HCl should be stoichiometric or in slight excess.

  • Crystallization: The hydrochloride salt will typically precipitate out of the solution. The crystallization process can be encouraged by cooling the mixture.

  • Isolation: Collect the crystalline product by filtration.

  • Washing and Drying: Wash the collected solid with a cold solvent (e.g., the crystallization solvent or a non-polar solvent like diethyl ether) to remove any remaining impurities. Dry the product under vacuum to a constant weight. A purity of ≥ 98% is typically achievable.[6]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Tetrahydrothiopyran-4-one

ParameterValueReference
Starting MaterialDimethyl 3,3'-thiodipropionate[2]
Key ReagentsSodium Hydride, Sulfuric Acid[2]
Overall Yield60% - >80%
Product Purity>95%

Table 2: Summary of Quantitative Data for Reductive Amination and Salt Formation (Estimated for Large-Scale)

ParameterValueReference
Starting MaterialTetrahydrothiopyran-4-one
Key ReagentsAmmonia source, Reducing Agent (e.g., NaBH(OAc)₃), Hydrochloric Acid[5]
Overall Yield (from ketone)70% - 90% (estimated)
Final Product Purity≥ 98% (HPLC)[6]

Mandatory Visualization

Caption: Overall synthetic workflow for this compound.

G start Start reactor_prep Prepare Reactor (Inert Atmosphere) start->reactor_prep reagent_charge Charge NaH and THF reactor_prep->reagent_charge sm_addition Add Dimethyl 3,3'-thiodipropionate in THF reagent_charge->sm_addition reflux Heat to Reflux sm_addition->reflux cool_quench Cool and Quench (HCl) reflux->cool_quench extract Extract with DCM cool_quench->extract workup Wash and Concentrate extract->workup intermediate Crude Intermediate workup->intermediate hydrolysis Hydrolyze and Decarboxylate (H₂SO₄, H₂O, Reflux) intermediate->hydrolysis purify Purify by Distillation hydrolysis->purify end Tetrahydrothiopyran-4-one purify->end

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Tetrahydro-2H-thiopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-2H-thiopyran-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during N-alkylation of Tetrahydro-2H-thiopyran-4-amine?

When performing N-alkylation of Tetrahydro-2H-thiopyran-4-amine with alkyl halides, the primary amine is a potent nucleophile. A common side product is the result of over-alkylation. After the initial formation of the secondary amine, this product can compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt. Another potential side reaction, particularly with sterically hindered alkyl halides or when using a strong base, is an elimination reaction (E2) which yields an alkene.

Q2: What are the typical byproducts in N-acylation (amide coupling) reactions with Tetrahydro-2H-thiopyran-4-amine?

In N-acylation reactions to form an amide bond, the side products are often derived from the coupling reagents used. For instance, when using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC), the corresponding urea byproduct (dicyclohexylurea, DCU) is formed, which can sometimes be difficult to remove. With uronium-based coupling reagents such as HBTU, a guanidinium byproduct can be formed from the reaction of the coupling agent with the amine. In some cases, if the reaction conditions are not optimized, racemization of chiral carboxylic acids can occur.

Q3: What are potential side products when using Tetrahydro-2H-thiopyran-4-amine in reductive amination reactions?

Reductive amination involves the reaction of the amine with a carbonyl compound to form an imine, which is then reduced. A common side reaction is the formation of a tertiary amine through the reaction of the desired secondary amine product with another molecule of the carbonyl compound and subsequent reduction.[1] Additionally, if a strong reducing agent like sodium borohydride is used in a one-pot reaction starting from Tetrahydrothiopyran-4-one, it can prematurely reduce the ketone starting material to the corresponding alcohol.[2]

Q4: Can the tetrahydrothiopyran ring open or undergo rearrangement during reactions?

While the tetrahydrothiopyran ring is generally stable, related heterocyclic systems like tetrahydropyran can be susceptible to ring-opening under strongly acidic or basic conditions. While specific data for the thiopyran ring in this context is limited, it is a possibility to consider, especially under harsh reaction conditions. Facile ring-opening via β-sulfur elimination has been noted as a challenge in the α-quaternary alkylation of the precursor, 4-thiopyranones.[2]

Troubleshooting Guides

N-Alkylation Reactions

Problem: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, and even some quaternary ammonium salt.

  • Possible Cause: The initially formed secondary amine is still nucleophilic and reacts further with the alkylating agent.

  • Solution:

    • Use a molar excess of Tetrahydro-2H-thiopyran-4-amine relative to the alkylating agent to favor mono-alkylation.

    • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help to minimize the rate of the second alkylation.

    • If possible, use a protecting group strategy. Protect the amine, perform the desired reaction on another part of the molecule, and then deprotect.

Problem: I am observing a significant amount of an alkene byproduct in my N-alkylation reaction.

  • Possible Cause: The reaction conditions are favoring elimination over substitution. This is more likely with secondary or tertiary alkyl halides and in the presence of a strong, sterically hindered base.

  • Solution:

    • Use a less sterically hindered, non-nucleophilic base.

    • Employ a more reactive alkylating agent, such as an alkyl triflate or tosylate, which can react under milder conditions.

    • Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy than elimination.

N-Acylation (Amide Coupling) Reactions

Problem: My amide coupling reaction is low-yielding and I have difficulty purifying my product from the coupling agent byproducts (e.g., DCU).

  • Possible Cause: The coupling reaction is inefficient, or the workup and purification are not effectively removing the byproducts.

  • Solution:

    • Optimize the coupling reagent. Consider using a water-soluble carbodiimide like EDC, which allows for the removal of the urea byproduct by aqueous extraction.

    • Additives like HOBt or HOAt can improve the efficiency of carbodiimide-mediated couplings and suppress side reactions.

    • For purification, if DCU is the byproduct, it is often poorly soluble in many organic solvents. Cooling the reaction mixture and filtering can sometimes remove a significant portion of the DCU before workup.

Problem: I am concerned about racemization of my chiral carboxylic acid during the amide coupling.

  • Possible Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.

  • Solution:

    • Use coupling reagents known to suppress racemization, such as COMU or TBTU, often in combination with an additive like HOBt.

    • Perform the reaction at a lower temperature.

    • The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred.

Reductive Amination Reactions

Problem: My reductive amination is producing a significant amount of the tertiary amine byproduct.

  • Possible Cause: The secondary amine product is reacting with another equivalent of the aldehyde/ketone.

  • Solution:

    • Use a stoichiometric amount of the carbonyl compound or a slight excess of the amine.

    • Control the pH of the reaction. Imine formation is typically favored under mildly acidic conditions.

    • Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added.

Problem: In a one-pot synthesis starting from Tetrahydrothiopyran-4-one, I am isolating the corresponding alcohol as a major byproduct.

  • Possible Cause: The reducing agent is reducing the ketone starting material before it can form the imine with the amine.

  • Solution:

    • Use a milder reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents are generally less reactive towards ketones at the pH at which imine formation occurs.

Data Presentation

Table 1: Common Side Products in Reactions with Tetrahydro-2H-thiopyran-4-amine and Potential Mitigation Strategies

Reaction TypeCommon Side Product(s)Potential Cause(s)Recommended Mitigation Strategy(ies)
N-Alkylation Di- and tri-alkylated amines, Quaternary ammonium saltsOver-reaction due to the nucleophilicity of the product amineUse an excess of the starting amine, slow addition of the alkylating agent
AlkeneElimination (E2) reactionUse a less hindered base, lower reaction temperature, use a more reactive alkylating agent
N-Acylation Urea byproducts (e.g., DCU)Use of carbodiimide coupling agentsUse a water-soluble carbodiimide (EDC), optimize purification (e.g., filtration)
Guanidinium byproductsReaction of uronium coupling agents with the amineOptimize stoichiometry and reaction conditions
Racemized productFormation of oxazolone intermediateUse racemization-suppressing coupling reagents, lower temperature
Reductive Amination Tertiary amineReaction of the secondary amine product with the carbonyl compoundUse stoichiometric amounts of reactants, control pH, stepwise procedure
Alcohol from starting ketonePremature reduction of the carbonyl starting materialUse a milder, imine-selective reducing agent (e.g., NaBH(OAc)₃)[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

To a solution of Tetrahydro-2H-thiopyran-4-amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added the alkylating agent (0.9 eq.) dropwise at room temperature. The reaction is stirred until completion as monitored by TLC or LC-MS. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: General Procedure for N-Acylation (Amide Coupling)

To a solution of the carboxylic acid (1.0 eq.), Tetrahydro-2H-thiopyran-4-amine (1.1 eq.), and a coupling agent (e.g., HATU, 1.1 eq.) in an appropriate solvent (e.g., DMF) is added a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed successively with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Protocol 3: General Procedure for Reductive Amination

To a solution of the aldehyde or ketone (1.0 eq.) and Tetrahydro-2H-thiopyran-4-amine (1.1 eq.) in a suitable solvent (e.g., dichloroethane or methanol) is added a mild acid catalyst (e.g., acetic acid, 0.1 eq.). The mixture is stirred for 1-2 hours to allow for imine formation. A mild reducing agent, such as sodium triacetoxyborohydride (1.2 eq.), is then added portion-wise, and the reaction is stirred until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.

Visualizations

N_Alkylation_Side_Products amine Tetrahydro-2H-thiopyran-4-amine product Desired Secondary Amine amine->product + R-X alkyl_halide Alkyl Halide (R-X) alkene Alkene alkyl_halide->alkene + Base (-HX) side_product1 Tertiary Amine product->side_product1 + R-X side_product2 Quaternary Salt side_product1->side_product2 + R-X base Base

Caption: N-Alkylation reaction pathway and potential side products.

N_Acylation_Side_Products cluster_reactants Reactants amine Tetrahydro-2H-thiopyran-4-amine product Desired Amide amine->product acid Carboxylic Acid (R-COOH) acid->product coupling_agent Coupling Agent (e.g., DCC) coupling_agent->product side_product Urea Byproduct (e.g., DCU) coupling_agent->side_product

Caption: N-Acylation reaction and a common byproduct.

Reductive_Amination_Side_Products amine Tetrahydro-2H-thiopyran-4-amine imine Imine Intermediate amine->imine + Carbonyl carbonyl Aldehyde/Ketone carbonyl->imine product Desired Secondary Amine imine->product + Reducing Agent reducing_agent Reducing Agent reducing_agent->product side_product Tertiary Amine product->side_product + Carbonyl, + Reducing Agent Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurities) check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction identify_side_product Identify Side Product(s) check_reaction->identify_side_product over_alkylation Over-alkylation? identify_side_product->over_alkylation elimination Elimination Product? identify_side_product->elimination coupling_byproduct Coupling Agent Byproduct? identify_side_product->coupling_byproduct adjust_stoichiometry Adjust Stoichiometry (Excess Amine) over_alkylation->adjust_stoichiometry Yes end Problem Resolved over_alkylation->end No change_base Change Base / Lower Temp. elimination->change_base Yes elimination->end No optimize_purification Optimize Purification / Change Reagent coupling_byproduct->optimize_purification Yes coupling_byproduct->end No adjust_stoichiometry->end change_base->end optimize_purification->end

References

"how to improve the yield of Tetrahydro-2H-thiopyran-4-amine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of Tetrahydro-2H-thiopyran-4-amine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is a two-step process. The first step is the synthesis of the key intermediate, Tetrahydro-4H-thiopyran-4-one. This is often achieved via a Dieckmann cyclization of dimethyl 3,3'-thiodipropanoate, followed by hydrolysis and decarboxylation, with yields ranging from 60% to over 80% under optimized conditions.[1] The second step is the reductive amination of Tetrahydro-4H-thiopyran-4-one to form the desired amine, which is then converted to its hydrochloride salt.

Q2: Which reducing agents are recommended for the reductive amination of Tetrahydro-4H-thiopyran-4-one?

A2: Several reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) being the most recommended.[2] These reagents are milder and more selective for the imine intermediate over the starting ketone, which helps to minimize the formation of the corresponding alcohol byproduct.[2] Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting ketone.

Q3: How can I monitor the progress of the reductive amination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] For TLC analysis, a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to clearly separate the starting ketone, the intermediate imine (if stable enough to be observed), and the final amine product. The disappearance of the ketone spot and the appearance of a new, more polar spot for the amine indicate the reaction is proceeding.

Q4: My final product is a sticky oil instead of a crystalline solid. How can I resolve this?

A4: The hydrochloride salt of Tetrahydro-2H-thiopyran-4-amine is typically a solid. If you obtain an oil, it could be due to the presence of impurities or residual solvent. Try dissolving the oil in a minimal amount of a polar solvent like isopropanol or ethanol and then slowly adding a non-polar solvent like diethyl ether or toluene to precipitate the salt. If the issue persists, purification of the free amine by column chromatography before salt formation may be necessary.

Q5: What are the critical parameters for successful and high-yield hydrochloride salt formation?

A5: Key parameters include the purity of the free amine, the choice of solvent, and the method of HCl addition. The free amine should be as pure as possible to ensure good crystallinity of the salt. Dissolving the amine in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or ethyl acetate) and then adding a solution of HCl in the same solvent or bubbling dry HCl gas is a common practice. Using aqueous HCl can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction pH.1. Ensure anhydrous conditions for imine formation. Consider pre-forming the imine by stirring the ketone and ammonia source (e.g., ammonium acetate) for a period before adding the reducing agent. Monitor imine formation by TLC or GC-MS. 2. Use a fresh bottle of the reducing agent, particularly for moisture-sensitive reagents like NaBH(OAc)₃. 3. Imine formation is typically favored under weakly acidic conditions. The addition of a catalytic amount of acetic acid can be beneficial.
Formation of Tetrahydro-4H-thiopyran-4-ol as a Major Byproduct 1. The reducing agent is too strong or not selective. 2. The reducing agent was added before sufficient imine formation.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). 2. Allow adequate time for the imine to form before introducing the reducing agent.
Presence of Unreacted Tetrahydro-4H-thiopyran-4-one in the Final Product 1. Insufficient amount of reducing agent or ammonia source. 2. Short reaction time or low temperature.1. Use a slight excess of the ammonia source (e.g., 1.5-2 equivalents) and the reducing agent (e.g., 1.5 equivalents). 2. Increase the reaction time and/or temperature. Monitor the reaction to completion using TLC or GC-MS.
Difficulty in Isolating the Hydrochloride Salt 1. The salt is soluble in the chosen solvent system. 2. Presence of impurities inhibiting crystallization.1. After acidification, add a non-polar co-solvent (e.g., diethyl ether, hexanes) to reduce the solubility of the salt and induce precipitation. 2. Purify the crude free amine by flash column chromatography before forming the hydrochloride salt. Wash the isolated salt with a cold, non-polar solvent to remove soluble impurities.
Final Product has Poor Purity (e.g., discoloration) 1. Impure starting materials. 2. Degradation during work-up or purification. 3. Residual solvent.1. Ensure the purity of Tetrahydro-4H-thiopyran-4-one before use. If necessary, purify it by distillation or chromatography. 2. Avoid excessive heat during solvent removal. Use a basic work-up to remove acidic residues before isolating the free amine. 3. Dry the final hydrochloride salt under high vacuum to remove any residual solvents.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination of Tetrahydro-4H-thiopyran-4-one

ParameterCondition ACondition BCondition C
Ammonia Source Ammonium AcetateAmmonia in MethanolAmmonium Chloride
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Solvent Dichloromethane (DCM)Methanol (MeOH)Ethanol (EtOH)
Catalyst Acetic Acid (catalytic)NoneNone
Typical Yield Range 75-90%70-85%50-70%
Key Advantages High selectivity, mild conditions.Good selectivity, effective in protic solvents.Cost-effective.
Potential Drawbacks Moisture sensitive, higher cost.Toxic cyanide byproduct.Lower selectivity, risk of ketone reduction.

Note: Yields are representative and can vary based on reaction scale and specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2H-thiopyran-4-amine via Reductive Amination using NaBH(OAc)₃
  • Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tetrahydro-4H-thiopyran-4-one (1.0 eq.), ammonium acetate (2.0 eq.), and anhydrous dichloromethane (DCM) to make a 0.5 M solution. Add glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Isolation of Free Amine: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tetrahydro-2H-thiopyran-4-amine.

  • Purification (Optional): If necessary, purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the purified Tetrahydro-2H-thiopyran-4-amine (1.0 eq.) in anhydrous diethyl ether or ethyl acetate.

  • Acidification: Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring.

  • Precipitation: A white precipitate should form upon addition of the HCl solution. Continue stirring for 30-60 minutes at room temperature.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound as a white to off-white solid.

Visualizations

G start Tetrahydro-4H-thiopyran-4-one imine Imine Intermediate start->imine Imine Formation reagents Ammonia Source (e.g., NH4OAc) reagents->imine amine Tetrahydro-2H-thiopyran-4-amine imine->amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->amine product Tetrahydro-2H-thiopyran-4-amine Hydrochloride amine->product Salt Formation hcl HCl in Ether hcl->product

Caption: Synthetic workflow for this compound.

G start Low Yield Observed check_sm Check for complete consumption of starting ketone (TLC/GC-MS) start->check_sm sm_present Starting Ketone Present check_sm->sm_present No sm_absent Starting Ketone Absent check_sm->sm_absent Yes check_reagents Check activity of reagents (Ammonia source, reducing agent) sm_present->check_reagents check_byproduct Check for alcohol byproduct (GC-MS) sm_absent->check_byproduct increase_params Increase reaction time/temperature or reagent stoichiometry check_reagents->increase_params Reagents OK byproduct_present Alcohol byproduct detected check_byproduct->byproduct_present Yes byproduct_absent No significant byproduct check_byproduct->byproduct_absent No change_reductant Use milder reducing agent (e.g., NaBH(OAc)3) byproduct_present->change_reductant preform_imine Pre-form imine before reduction byproduct_present->preform_imine workup_issue Investigate work-up procedure for product loss byproduct_absent->workup_issue

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

"troubleshooting poor solubility of Tetrahydro-2H-thiopyran-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of Tetrahydro-2H-thiopyran-4-amine hydrochloride.

Troubleshooting Guides

Issue: Compound is not dissolving or has very poor solubility.

This guide provides a systematic approach to address poor solubility of this compound in aqueous and organic solvents.

Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Data Presentation: Qualitative Solubility of this compound

SolventExpected SolubilityRationale
WaterHighAs a salt, it readily dissolves in polar water.
Phosphate-Buffered Saline (PBS)HighThe salt form is stable and soluble in aqueous buffers.
MethanolSolubleA polar protic solvent capable of hydrogen bonding.
EthanolSolubleA polar protic solvent.
Dimethyl Sulfoxide (DMSO)Moderately SolubleA polar aprotic solvent.
Dichloromethane (DCM)Poorly Soluble / InsolubleA non-polar organic solvent.
Diethyl EtherInsolubleA non-polar organic solvent.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of amine hydrochloride salts in aqueous solutions is often pH-dependent. This compound is the salt of a weak base. Its solubility is generally higher in acidic conditions (pH < 7) where the amine group remains protonated as an ammonium salt.[2][3] In neutral or alkaline (basic) solutions (pH ≥ 7), it can be converted to its less soluble free amine form, potentially leading to precipitation.

Q3: My compound precipitated after initially dissolving. What could be the cause?

A3: Precipitation after initial dissolution can be due to several factors:

  • Change in pH: If the pH of the solution increased, the compound may have converted to its less soluble free base form.

  • Temperature Change: If a solution was prepared with heating and then cooled, precipitation may occur if the concentration exceeds the solubility limit at the lower temperature.

  • Common Ion Effect: The presence of a high concentration of chloride ions from another source in the solution can decrease the solubility of the hydrochloride salt.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially exceeding its solubility limit.

Q4: Can I heat the solution to improve solubility?

A4: Yes, gently heating the solution while stirring can increase the rate of dissolution and the amount of solute that can be dissolved. A water bath set to 40-50°C is a common approach. However, be aware that the compound may precipitate out of solution upon cooling if a supersaturated solution is formed. Also, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q5: How can I dissolve this compound in a non-polar organic solvent like dichloromethane (DCM) or chloroform?

A5: To dissolve the compound in a non-polar organic solvent, it is generally necessary to convert the hydrochloride salt to its free amine form. The free amine is less polar and therefore more soluble in such solvents. This can be achieved by basifying an aqueous solution of the salt and extracting the free amine into the desired organic solvent. See Protocol 3 for a detailed procedure.

Experimental Protocols

Protocol 1: pH Adjustment for Improved Aqueous Solubility

This protocol describes how to increase the solubility of this compound in an aqueous medium by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to the water or buffer.

  • Begin stirring the suspension.

  • Measure the initial pH of the suspension.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding acid until the solid is completely dissolved. The target pH should be in the acidic range (typically pH 4-6).

  • Record the final pH of the solution.

Protocol 2: Preparation of a Saturated Solution

This protocol outlines the steps to prepare a saturated solution, which is useful for determining the maximum solubility of the compound at a given temperature.

Materials:

  • This compound

  • Chosen solvent (e.g., water, ethanol)

  • Stir plate and stir bar

  • Temperature-controlled water bath (optional)

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Add a known volume of the solvent to a flask.

  • If desired, place the flask in a temperature-controlled water bath set to the target temperature.

  • Begin stirring the solvent.

  • Add small, pre-weighed portions of this compound to the solvent.

  • Allow sufficient time for each portion to dissolve before adding the next.

  • Continue adding the compound until a solid precipitate remains that does not dissolve after prolonged stirring (e.g., 1-2 hours). This indicates that the solution is saturated.

  • To ensure equilibrium, allow the suspension to stir for an extended period (e.g., 24 hours) at a constant temperature.

  • Carefully filter the supernatant to remove the undissolved solid. The resulting clear solution is a saturated solution at that temperature.

Protocol 3: Conversion to Free Amine for Organic Solvent Solubility

This protocol details the conversion of the hydrochloride salt to the free amine, which can then be dissolved in non-polar organic solvents.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃)

  • A non-polar organic solvent (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • pH meter or pH indicator strips

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add 1 M NaOH or saturated NaHCO₃ solution dropwise while gently swirling.

  • Monitor the pH of the aqueous layer. Continue adding the base until the pH is alkaline (pH 9-10).

  • Add the desired organic solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The free amine will partition into the organic layer.

  • Drain the lower organic layer (if using a solvent denser than water like DCM) or the lower aqueous layer (if using a solvent less dense than water like ethyl acetate).

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the free amine.

  • Combine the organic extracts.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent. The resulting solution contains the free amine of Tetrahydro-2H-thiopyran-4-amine, which can be used in subsequent experiments or the solvent can be evaporated to isolate the free amine.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical equilibrium between the soluble protonated form and the less soluble free amine form of Tetrahydro-2H-thiopyran-4-amine, which is governed by the pH of the solution.

Amine_Equilibrium protonated Tetrahydro-2H-thiopyran-4-ammonium chloride (Soluble Salt Form) R-NH3+ Cl- free_amine Tetrahydro-2H-thiopyran-4-amine (Less Soluble Free Base) R-NH2 protonated:f1->free_amine:f1 + OH- free_amine:f1->protonated:f1 + H+

Caption: Chemical equilibrium of this compound in aqueous solution.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Tetrahydro-2H-thiopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination for the synthesis of N-aryl or N-heteroaryl derivatives of Tetrahydro-2H-thiopyran-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of Tetrahydro-2H-thiopyran-4-amine, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in the Buchwald-Hartwig amination of Tetrahydro-2H-thiopyran-4-amine can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Inefficient Catalyst System. The choice of palladium precursor and ligand is critical for the successful coupling of cyclic secondary amines.[1] First-generation catalysts may not be efficient for this substrate.[2]

    • Solution: Employ sterically hindered and electron-rich phosphine ligands, which have demonstrated high activity for coupling secondary amines.[2][3] Consider using pre-formed catalysts or "precatalysts" for more reliable formation of the active catalytic species.[4][5]

  • Potential Cause 2: Inappropriate Base. The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.[1][6]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often provide the best results.[6] However, if your substrate contains base-sensitive functional groups, consider weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at higher temperatures.[1][6]

  • Potential Cause 3: Poor Solvent Choice. The solvent must effectively dissolve the reactants, catalyst, and base.[1][5]

    • Solution: Toluene, dioxane, and THF are commonly used and effective solvents for Buchwald-Hartwig reactions.[6] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1]

  • Potential Cause 4: Reaction Temperature. The reaction may not be reaching the optimal temperature for efficient catalysis.

    • Solution: Typical reaction temperatures range from 80-100°C.[1][7] For less reactive aryl chlorides or with weaker bases, higher temperatures may be necessary.[4][7]

  • Potential Cause 5: Presence of Oxygen or Moisture. The active Pd(0) catalyst is sensitive to air and moisture, leading to deactivation.[1]

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware. Degassing the solvent is also recommended.

Q2: I am observing significant side product formation, primarily hydrodehalogenation of my aryl halide. What can I do?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.[2]

  • Potential Cause 1: Unfavorable Reaction Kinetics. The rate of β-hydride elimination, leading to the hydrodehalogenated product, may be competing with the rate of reductive elimination to form the desired C-N bond.[2]

    • Solution: The choice of ligand is critical here. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[8] Adjusting the temperature might also influence the relative rates of these two pathways.

  • Potential Cause 2: Water in the Reaction Mixture. Traces of water can be a proton source for the hydrodehalogenation side reaction.

    • Solution: Ensure all reagents and solvents are scrupulously dried.

Q3: The reaction is not going to completion, and I see both starting materials remaining. How can I improve the conversion?

Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may be deactivating over the course of the reaction.

    • Solution: Increasing the catalyst loading (typically 1-5 mol%) might be necessary.[6] Using more robust ligands or precatalysts that are less prone to degradation can also help.[5]

  • Potential Cause 2: Insufficient Reaction Time or Temperature. The reaction may simply need more time or energy to proceed to completion.

    • Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A modest increase in temperature could also improve the conversion rate.[8]

  • Potential Cause 3: Poor Solubility of Reactants or Base. If any of the components are not sufficiently soluble, the reaction will be slow or incomplete.[5]

    • Solution: Consider a different solvent or a co-solvent system to improve solubility.[5] The rate of agitation can also be important, especially with dense inorganic bases.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the amination of Tetrahydro-2H-thiopyran-4-amine?

There is no single "best" catalyst system, as the optimal choice depends on the specific aryl halide coupling partner. However, for cyclic secondary amines like Tetrahydro-2H-thiopyran-4-amine, catalyst systems based on sterically hindered biarylphosphine ligands have shown broad applicability and high efficiency.[1][3]

Q2: Which palladium precursor should I use?

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various precatalysts.[5] While Pd(OAc)₂ and Pd₂(dba)₃ are often effective, precatalysts are generally preferred as they provide more consistent and efficient formation of the active Pd(0) species.[4][5]

Q3: What is the recommended order of addition for the reagents?

A general and effective procedure is to add the palladium precursor, ligand, and base to the reaction vessel under an inert atmosphere, followed by the solvent, the amine, and finally the aryl halide.[8]

Q4: Can I use aryl chlorides as coupling partners?

Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[4] Successful coupling of aryl chlorides often requires the use of more electron-rich and sterically hindered ligands, and potentially higher reaction temperatures.[8]

Q5: My substrate has other functional groups. Are they compatible with Buchwald-Hartwig conditions?

The compatibility of functional groups depends on the specific reaction conditions, particularly the choice of base. Strong bases like NaOtBu can be incompatible with base-sensitive groups such as esters and nitro groups.[6] In such cases, using weaker bases like Cs₂CO₃ or K₃PO₄ is recommended, although this may require higher catalyst loadings or longer reaction times.[6]

Data Presentation

Table 1: Illustrative Guide for Ligand Selection and Reaction Conditions

Aryl HalideRecommended LigandPalladium SourceBaseSolventTemperature (°C)
Aryl BromideXPhos, RuPhosPd₂(dba)₃ or G3-PrecatalystNaOtBuToluene80-100
Aryl ChlorideBrettPhos, tBuXPhosPd(OAc)₂ or G4-PrecatalystLHMDSDioxane100-120
Aryl IodideBINAP, dppfPd(OAc)₂Cs₂CO₃Toluene90-110
Aryl TriflateSPhos, DavePhosPd₂(dba)₃K₃PO₄THF80-100

Note: This table provides a general starting point. Optimization will be required for each specific substrate combination.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of Tetrahydro-2H-thiopyran-4-amine:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equiv) and Tetrahydro-2H-thiopyran-4-amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine, Base Amine_Complex Ar-Pd(II)(L)-Amine Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Amine Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst system (Pd source + ligand) appropriate? Start->Check_Catalyst Change_Catalyst Screen alternative ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the base strength and solubility optimal? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Try a stronger base (NaOtBu) or a more soluble one. Consider weaker bases for sensitive substrates. Check_Base->Change_Base No Check_Solvent_Temp Are the solvent and temperature suitable? Check_Base->Check_Solvent_Temp Yes Change_Base->Check_Solvent_Temp Optimize_Conditions Screen solvents (Toluene, Dioxane) and adjust temperature (80-120°C). Check_Solvent_Temp->Optimize_Conditions No Check_Inertness Is the reaction setup strictly inert? Check_Solvent_Temp->Check_Inertness Yes Optimize_Conditions->Check_Inertness Improve_Inertness Degas solvent, use dry glassware, and ensure a good inert atmosphere. Check_Inertness->Improve_Inertness No Success Improved Yield Check_Inertness->Success Yes Improve_Inertness->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Alkylation of Tetrahydro-2H-thiopyran-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of Tetrahydro-2H-thiopyran-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the N-alkylation of this valuable synthetic intermediate.

Troubleshooting Guide

This guide addresses common issues observed during the alkylation of Tetrahydro-2H-thiopyran-4-amine, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Significant formation of di-alkylated product The mono-alkylated product is more nucleophilic than the starting amine, leading to a second alkylation.[1] This is a common issue in amine alkylations.[2][3][4]1. Stoichiometric Control: Use a large excess (5-10 fold) of Tetrahydro-2H-thiopyran-4-amine relative to the alkylating agent.[1][5] This statistically favors the reaction with the starting amine. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, minimizing its reaction with the mono-alkylated product. 3. Lower Reaction Temperature: For highly electrophilic alkylating agents, reducing the reaction temperature can help prevent over-alkylation.[6]
Low reaction yield or incomplete conversion 1. Insufficient reactivity of the alkylating agent. 2. Steric hindrance. 3. Inappropriate base or solvent. 1. Choice of Leaving Group: If using an alkyl halide, consider switching from chloride to bromide or iodide for increased reactivity. 2. Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, DIPEA) and solvents (e.g., ACN, THF, DMF) to find optimal conditions.[7] Protic solvents can sometimes increase the reactivity difference between the secondary and tertiary amine, favoring mono-alkylation.[8]
Formation of quaternary ammonium salt The tertiary amine product can be further alkylated, especially with highly reactive alkylating agents like methyl iodide.[3]1. Careful Stoichiometry: Strictly control the stoichiometry to avoid excess alkylating agent. 2. Less Reactive Alkylating Agent: If possible, use a less reactive alkylating agent. 3. Alternative Method: For methylation, consider reductive amination with formaldehyde.
Side reactions involving the alkylating agent The alkylating agent may undergo self-condensation or elimination, especially if it contains other functional groups. For example, an alkyl halide with a keto group might undergo intramolecular cyclization.[7]1. Optimize Reaction Conditions: Adjust the base and temperature to favor the desired N-alkylation over side reactions. 2. Protecting Groups: If the alkylating agent has a reactive functional group, consider protecting it before the alkylation reaction.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the alkylation of Tetrahydro-2H-thiopyran-4-amine.

Q1: What is the primary reason for over-alkylation in the reaction of Tetrahydro-2H-thiopyran-4-amine?

A1: Over-alkylation, or polyalkylation, is a common challenge when alkylating amines.[1][5] The fundamental cause is that the product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine (Tetrahydro-2H-thiopyran-4-amine).[1] This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkylating agent, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[1][3]

Over_Alkylation_Pathway Start Tetrahydro-2H-thiopyran-4-amine (Primary Amine) Mono Mono-alkylated Product (Secondary Amine) Start->Mono + R-X Di Di-alkylated Product (Tertiary Amine) Mono->Di + R-X (Often faster) RX Alkylating Agent (R-X)

Figure 1. The over-alkylation cascade in amine alkylation.

Q2: How can I achieve selective mono-N-alkylation of Tetrahydro-2H-thiopyran-4-amine?

A2: Several strategies can be employed to favor mono-alkylation. The most effective methods include:

  • Reductive Amination: This is one of the most reliable methods for controlled N-alkylation.[1][9] It involves reacting Tetrahydro-2H-thiopyran-4-amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine.[10] This two-step, one-pot process avoids the issue of increasing nucleophilicity.[1]

  • Use of a Large Excess of the Starting Amine: By using a significant excess of Tetrahydro-2H-thiopyran-4-amine, you can statistically favor the reaction of the alkylating agent with the starting amine over the mono-alkylated product.[1] This is most practical when the amine is readily available and not the limiting reagent.

  • Use of Protecting Groups: Introducing a protecting group, such as a Boc group, onto the amine can prevent over-alkylation.[1][11][12] The protected amine is then alkylated, followed by the removal of the protecting group to yield the mono-alkylated product.

Q3: What is reductive amination, and why is it often preferred over direct alkylation with alkyl halides?

A3: Reductive amination is a process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an imine intermediate.[10] It is often preferred for controlled alkylation because it avoids the "runaway" reaction seen with direct alkylation using alkyl halides.[9] The imine formation is a reversible step, and the subsequent reduction is what drives the reaction to the desired product. This method offers high selectivity for mono-alkylation.[9]

Reductive_Amination_Workflow Amine Tetrahydro-2H-thiopyran-4-amine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R-C=O) Carbonyl->Imine Product Mono-alkylated Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Imine->ReducingAgent Reduction

Figure 2. General workflow for selective mono-alkylation via reductive amination.

Q4: Can I use a protecting group strategy? If so, which one is recommended?

A4: Yes, using a protecting group is a highly effective strategy.[11][12] For amines, the tert-butyloxycarbonyl (Boc) group is a common and reliable choice. The Boc group can be introduced by reacting Tetrahydro-2H-thiopyran-4-amine with di-tert-butyl dicarbonate (Boc₂O).[1] The resulting Boc-protected amine can then be subjected to alkylation conditions. Since the nitrogen is now part of a carbamate, it is significantly less nucleophilic, preventing further alkylation.[12] The Boc group is typically stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).[11]

Protecting_Group_Strategy Start Start: Primary Amine Protect Protection (e.g., + Boc₂O) Start->Protect ProtectedAmine Protected Amine (Boc-Amine) Protect->ProtectedAmine Alkylate Alkylation (+ R-X) ProtectedAmine->Alkylate AlkylatedProtected Alkylated Protected Amine Alkylate->AlkylatedProtected Deprotect Deprotection (e.g., + Acid) AlkylatedProtected->Deprotect Final Final: Mono-alkylated Amine Deprotect->Final

Figure 3. Logic of using a protecting group to prevent over-alkylation.

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol describes a general procedure for the selective mono-alkylation of Tetrahydro-2H-thiopyran-4-amine using reductive amination.

Materials:

  • Tetrahydro-2H-thiopyran-4-amine

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Dissolve Tetrahydro-2H-thiopyran-4-amine in the chosen solvent (DCM or DCE).

  • Add the aldehyde or ketone to the solution.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Mono-Alkylation using a Boc-Protecting Group

This protocol outlines the steps for mono-alkylation via a protection-alkylation-deprotection sequence.

Step A: Boc-Protection

  • Dissolve Tetrahydro-2H-thiopyran-4-amine in a suitable solvent (e.g., THF, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step.[1]

Step B: Alkylation of Boc-Protected Amine

  • Dissolve the Boc-protected amine in an aprotic solvent like DMF or THF.

  • Add a base such as sodium hydride (NaH) (1.2 equivalents) at 0 °C.

  • Stir for 30 minutes, then add the alkylating agent (e.g., alkyl halide) (1.1 equivalents).

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product.

  • Purify as necessary.

Step C: Boc-Deprotection

  • Dissolve the alkylated, Boc-protected amine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product.

  • Purify as required.

References

Technical Support Center: Purification of Tetrahydro-2H-thiopyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Tetrahydro-2H-thiopyran-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Tetrahydro-2H-thiopyran-4-amine derivatives?

A1: The primary purification techniques for this class of compounds are flash column chromatography, acid-base extraction, and recrystallization (often of a salt form).[1] Column chromatography is the most versatile method for separating mixtures.[1] Acid-base extraction is effective for separating the basic amine from neutral or acidic impurities.[1] Recrystallization is ideal for achieving high purity when a suitable solvent is found.[1]

Q2: What are the typical impurities I might encounter?

A2: Impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as the precursor, Tetrahydro-4H-thiopyran-4-one.[2][3]

  • Reaction Byproducts: Including products from side reactions or incomplete reactions.

  • Oxidized Species: The thioether moiety can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially under certain reaction or workup conditions.

  • Solvents and Reagents: Residual solvents or leftover reagents from the reaction.

Q3: How can I assess the purity of my final compound?

A3: Purity is typically assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and detect impurities.

Q4: My amine compound is unstable on silica gel. What are my options?

A4: If your derivative is unstable on acidic silica gel, you can try several alternatives.[5] First, perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[5] If it degrades, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2][5] Alternatively, flash chromatography with a mobile phase containing a basic additive like triethylamine or ammonium hydroxide can neutralize the acidic sites on the silica gel and prevent degradation.[5]

Troubleshooting Guide

Issue 1: Poor Separation or Tailing during Column Chromatography

Q: My compound streaks badly or elutes as a long, trailing band during silica gel chromatography. What's causing this and how do I fix it?

A: This is a classic issue when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking (tailing).

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.[5]

    • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your mobile phase.

    • Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in your eluent (e.g., in dichloromethane).[5]

  • Switch the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds. A pad of basic alumina can be used to remove polar by-products.[2]

    • Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it yourself.

  • Use a Reverse-Phase Column: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with aqueous buffers can be an effective alternative.[6]

Issue 2: Compound is Stuck on the Column or Yield is Very Low

Q: I ran my column, but I can't get my product to elute, or the final yield is extremely low. What happened?

A: This typically indicates either irreversible binding to the stationary phase, decomposition on the column, or use of an incorrect solvent system.[5]

Solutions:

  • Check for Decomposition: Before running a large-scale column, test your compound's stability on a silica TLC plate. If it degrades, you must use an alternative stationary phase or a modified eluent as described in Issue 1.[5]

  • Increase Eluent Polarity: Your compound may require a much more polar solvent to elute. If you are using a gradient, try increasing the percentage of the polar component (e.g., methanol in a DCM/MeOH system) significantly.[5] For very polar compounds, solvent systems containing ammonia can be effective.[5]

  • Dry Loading: If the compound was loaded in a solvent stronger than the initial mobile phase, it can cause band broadening and poor separation, sometimes making it seem like the compound is lost.[7] If your compound has poor solubility in the eluent, consider dry-loading it onto the column by adsorbing it onto a small amount of silica gel first.[7]

Issue 3: Persistent Impurity Co-elutes with the Product

Q: I have an impurity that has the same Rf value as my product in every solvent system I've tried. How can I separate them?

A: This is a challenging situation that requires changing the fundamental separation mechanism.

Solutions:

  • Change the Separation Mode:

    • If you are using normal-phase chromatography (silica/alumina), switch to reverse-phase (C18). The different interaction mechanism can often resolve closely eluting spots.

    • Try a different normal-phase adsorbent like Florisil.[5]

  • Utilize Chemical Properties (Acid-Base Extraction): If the impurity is not basic, you can separate it from your amine product using an acid-base extraction.[1]

    • Protocol: Dissolve the mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while the neutral impurity remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.[1]

  • Recrystallization/Salt Formation: Convert the amine into a salt (e.g., hydrochloride or tartrate) and attempt to recrystallize it.[4] The crystal lattice is often highly specific and can exclude impurities, leading to very high purity.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

Purification MethodPrincipleAdvantagesDisadvantagesBest For
Flash Chromatography Differential adsorption onto a solid stationary phase.[1]Versatile for a wide range of compounds; good for separating mixtures with different polarities.Can cause degradation of sensitive compounds; requires solvent optimization.[5]Complex mixtures; separation of isomers or compounds with similar structures.
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on the compound's pKa.[1]Fast, inexpensive, and scalable; excellent for removing neutral or acidic impurities from a basic product.[1]Only separates based on acidic/basic properties; emulsions can form.Crude purification to remove non-basic impurities before a final polishing step.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[1]Can yield very high purity material; cost-effective at large scales.Finding a suitable solvent can be difficult and time-consuming; can result in low yield.[1]Final purification step for solid compounds to achieve >99% purity.

Table 2: Troubleshooting Guide for Amine Chromatography on Silica Gel

ProblemLikely CauseRecommended Solution(s)
Tailing / Streaking Strong interaction of the basic amine with acidic silica.Add 0.1-1% triethylamine or ammonium hydroxide to the eluent.[5]
No Elution Compound is too polar or is irreversibly bound/decomposed.Increase eluent polarity drastically (e.g., up to 20% MeOH in DCM with NH₄OH). Test for stability on TLC first.[5]
Poor Separation Incorrect solvent system or stationary phase.Re-screen solvent systems using TLC. Try switching to alumina or reverse-phase (C18) silica.[5]
Low Recovery / Yield Compound decomposed on the column or was not fully eluted.Use a deactivated stationary phase or basic modifier. Ensure all material is flushed from the column at the end of the run.[5]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Tetrahydro-2H-thiopyran-4-amine Derivative

This protocol is a representative method and should be optimized for each specific derivative.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot on a silica gel TLC plate and elute with various solvent systems. A good starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Aim for an Rf value of ~0.2-0.3 for the desired compound.

    • To counteract tailing, add 0.5% triethylamine (Et₃N) to the chosen solvent system and re-run the TLC to confirm improved spot shape.[5]

  • Column Packing:

    • Select a column of appropriate size for the amount of material.

    • Pack the column with silica gel using the "slurry method" with the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the initial eluent or dichloromethane.[7]

    • Alternatively, if solubility is low, perform "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent to get a free-flowing powder.[7]

    • Carefully add the sample to the top of the packed silica bed.[7]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a less polar composition if running a gradient.

    • Collect fractions and monitor the elution by TLC.

    • Once the desired compound begins to elute, you can switch to a more polar solvent mixture (isocratic elution) or continue a slow gradient to separate it from any remaining impurities.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting product under high vacuum to remove residual solvent and triethylamine.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Method Selection cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Col_Chrom Column Chromatography Crude->Col_Chrom Complex Mixture Acid_Base Acid-Base Extraction Crude->Acid_Base Neutral/Acidic Impurities Recrystal Recrystallization Crude->Recrystal Crude Solid Purity Purity Analysis (TLC, HPLC, NMR) Col_Chrom->Purity Acid_Base->Purity Recrystal->Purity Pure_Prod Pure Product (>95%) Purity->Pure_Prod

Caption: General purification workflow for Tetrahydro-2H-thiopyran-4-amine derivatives.

Troubleshooting_Tree start Run Analytical TLC of Crude Mixture q1 Is there streaking or tailing? start->q1 sol1_yes Add 0.5% Et3N or NH4OH to eluent q1->sol1_yes Yes q2_no Is there good separation (ΔRf > 0.1)? q1->q2_no No sol1_yes->q2_no sol2_no Change eluent system (solvents/ratio) q2_no->sol2_no No q3_yes Is the compound stable on silica? q2_no->q3_yes Yes sol2_no->start Re-evaluate sol3_no Use Alumina or Reverse-Phase column q3_yes->sol3_no No sol3_yes Proceed with Flash Chromatography q3_yes->sol3_yes Yes

Caption: Decision tree for troubleshooting column chromatography purification.

References

"stability and storage of Tetrahydro-2H-thiopyran-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Tetrahydro-2H-thiopyran-4-amine hydrochloride. Below are troubleshooting guides and frequently asked questions to address potential issues during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound, helping you to identify and resolve them effectively.

Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my solid this compound. What should I do?

A change in the physical appearance of the compound can be an indicator of instability or improper handling.

Immediate Actions:

  • Quarantine the affected batch to prevent its use in further experiments.

  • Document the observed changes and the storage conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines. Refer to the storage conditions table below.

  • Assess Purity: If possible, perform a purity analysis (e.g., via HPLC or NMR) on a small sample of the affected batch to identify any potential degradation products or impurities.

  • Review Handling Procedures: Ensure that the compound has not been repeatedly exposed to atmospheric moisture or light. Consider aliquoting the compound into smaller, single-use vials for future use to minimize exposure.

Q2: My experimental results are inconsistent, and I suspect an issue with the this compound solution I prepared. What could be the cause?

Inconsistent results can often be attributed to the degradation of the compound in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before your experiment. Avoid storing the compound in solution for extended periods unless its stability in the specific solvent and conditions has been established.

  • Assess Solution Stability: If you must use a stock solution, it is advisable to perform a preliminary stability study. This can be done by analyzing the purity of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.

  • Check for Contaminants: Ensure the solvent used to prepare the solution is pure and free from any contaminants that could accelerate degradation.

  • Consider pH and Buffer Effects: The stability of amine salts can be pH-dependent. If you are using a buffered solution, ensure it is compatible with the compound and does not catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to adhere to the following storage conditions.

ParameterRecommended ConditionRationale
Temperature 0°C to 8°C.[1]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation.
Light Protect from light by storing in an amber or opaque container.To prevent photolytic degradation.
Moisture Keep container tightly sealed in a dry place.The compound is a hydrochloride salt and can be hygroscopic.
Incompatibilities Store away from strong oxidizing agents.To prevent chemical reactions.

Q2: How stable is this compound in different solvents?

The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and air. As a hydrochloride salt, it is generally more soluble in aqueous solutions compared to its free base form.[2] However, aqueous solutions may be susceptible to microbial growth and hydrolysis over time. For organic synthesis, dissolution in a dry, inert solvent immediately before use is recommended.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure and information on similar compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: The thiopyran ring may be susceptible to ring-opening under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The sulfur atom in the thiopyran ring is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone.

  • Photodegradation: Exposure to UV light may induce degradation.

Q4: How can I assess the stability of this compound in my experimental conditions?

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.[3][4] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The results are crucial for developing stability-indicating analytical methods.[5]

Experimental Protocols

The following are general protocols for forced degradation studies that can be adapted for this compound. These studies are essential for developing a stability-indicating method.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

1.2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 8 hours.

    • Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in a thermostatic oven at a suitable temperature (e.g., 80°C) for 7 days.

    • At the end of the study, dissolve the solid in the stock solution solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the samples after the exposure period.

1.3. Analysis:

  • Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and to assess peak purity.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterSuggested Starting Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan for an optimal wavelength using a PDA detector (e.g., start at 210 nm)
Injection Volume 10 µL

Method Optimization:

  • Adjust the gradient, flow rate, and mobile phase composition to achieve good separation (resolution > 2) between the main peak and any degradation peaks.

  • The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the stability and handling of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Physical Change Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (e.g., Aliquoting) start->check_handling assess_purity Assess Purity of Solid (e.g., HPLC, NMR) check_storage->assess_purity prepare_fresh Prepare Fresh Solutions for Experiments check_handling->prepare_fresh assess_purity->prepare_fresh Purity OK quarantine Quarantine Suspect Batch assess_purity->quarantine Purity Issue Detected assess_solution_stability Assess Solution Stability (Time-course analysis) prepare_fresh->assess_solution_stability assess_solution_stability->quarantine Solution Unstable end_ok Proceed with Experiment assess_solution_stability->end_ok Solution Stable end_issue Discard Batch and Procure New Stock quarantine->end_issue

Caption: Troubleshooting workflow for stability issues.

ForcedDegradationWorkflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidative Degradation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS thermal->analysis photo->analysis neutralize Neutralize (for Acid/Base Samples) sampling->neutralize neutralize->analysis end Identify Degradation Products & Establish Degradation Pathway analysis->end

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Managing Impurities in Tetrahydro-2H-thiopyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-2H-thiopyran-4-amine hydrochloride. The information provided is designed to help manage and control impurities during synthesis, purification, and analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound in Reductive Amination

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial reaction between tetrahydro-4H-thiopyran-4-one and the ammonia source may be incomplete.

    • Solution: Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms. The choice of ammonia source (e.g., ammonium acetate, ammonia in an organic solvent) can also influence the equilibrium.

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride is a preferred reagent for its selectivity, as it does not readily reduce the starting ketone.[1][2]

    • Solution: Use a fresh, high-quality batch of sodium triacetoxyborohydride. Ensure it is added portion-wise to control the reaction temperature. Alternative reducing agents like sodium cyanoborohydride could be used, but with appropriate safety precautions due to the potential release of cyanide.[1]

  • Incorrect pH: The pH of the reaction mixture can significantly impact both imine formation and the stability of the reducing agent.

    • Solution: Maintain a mildly acidic pH (typically 5-6) to facilitate imine formation without degrading the reducing agent. Acetic acid is often used for this purpose.[1]

  • Side Reactions: The starting ketone, tetrahydro-4H-thiopyran-4-one, can undergo side reactions such as self-condensation (aldol-type reactions).

    • Solution: Control the reaction temperature and add the reagents in a controlled manner to minimize the time the ketone is exposed to basic or acidic conditions that might promote side reactions.

Logical Workflow for Troubleshooting Low Yield:

start Low Yield Observed check_imine Check Imine Formation (TLC, GC-MS) start->check_imine check_reducing_agent Verify Reducing Agent (Freshness, Stoichiometry) check_imine->check_reducing_agent Imine formation confirmed check_ph Monitor Reaction pH check_imine->check_ph Imine formation confirmed optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Reagent Addition) check_imine->optimize_conditions Incomplete imine formation check_reducing_agent->check_ph check_side_products Analyze for Side Products (GC-MS, LC-MS) check_ph->check_side_products check_side_products->optimize_conditions successful_synthesis Improved Yield optimize_conditions->successful_synthesis

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Presence of Over-Oxidized Impurities (Sulfoxide and Sulfone)

Background: The sulfur atom in the thiopyran ring is susceptible to oxidation, leading to the formation of tetrahydro-2H-thiopyran-4-amine 1-oxide hydrochloride (sulfoxide) and tetrahydro-2H-thiopyran-4-amine 1,1-dioxide hydrochloride (sulfone).

Possible Causes and Solutions:

  • Oxidizing Agents in Reagents or Solvents: Trace amounts of oxidizing agents in the starting materials or solvents can lead to the formation of these impurities.

    • Solution: Use high-purity, freshly distilled solvents and high-quality reagents.

  • Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can cause oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Steps:

  • Analyze Raw Materials: Screen all starting materials and solvents for the presence of potential oxidizing agents.

  • Inert Atmosphere: Ensure the reaction setup is properly purged and maintained under an inert atmosphere.

  • Purification: If oxidation has occurred, these more polar impurities can often be removed by recrystallization or column chromatography.

Problem 3: Difficulty in Purifying the Final Product

Issue: The hydrochloride salt may be difficult to crystallize or may precipitate as an oil.

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Attempt to remove impurities by performing an acid-base extraction before the final crystallization step.

  • Inappropriate Solvent System: The choice of solvent for recrystallization is crucial.

    • Solution: A common technique is to dissolve the hydrochloride salt in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by slow cooling.[3] Experiment with different solvent systems to find the optimal conditions.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Using a seed crystal can also help induce crystallization.[3]

Recrystallization Solvent Selection Guide (Illustrative Examples):

Solvent SystemPolarityComments
Isopropanol/Diethyl EtherMid-HighIsopropanol is a good solvent for many amine hydrochlorides; ether acts as an anti-solvent.
Ethanol/Ethyl AcetateHighSimilar to the isopropanol/ether system, offering a different polarity balance.
Methanol/DichloromethaneHighCan be effective, but care must be taken due to the volatility and toxicity of dichloromethane.
WaterVery HighCan be used if the compound is sparingly soluble in cold water and highly soluble in hot water.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via reductive amination of tetrahydro-4H-thiopyran-4-one?

A1: Based on the reaction mechanism, the following are potential impurities:

  • Unreacted Starting Material: Tetrahydro-4H-thiopyran-4-one.

  • Over-reduction Product: Tetrahydro-2H-thiopyran-4-ol (formed if the reducing agent is not selective and reduces the ketone).

  • Dimeric Impurity: N-(tetrahydro-2H-thiopyran-4-yl)tetrahydro-2H-thiopyran-4-amine (a secondary amine formed from the reaction of the product with the starting imine).

  • Oxidized Impurities: Tetrahydro-2H-thiopyran-4-amine 1-oxide hydrochloride (sulfoxide) and Tetrahydro-2H-thiopyran-4-amine 1,1-dioxide hydrochloride (sulfone).

Impurity Formation Pathway:

Ketone Tetrahydro-4H- thiopyran-4-one Imine Imine Intermediate Ketone->Imine + Ammonia OverReduction Tetrahydro-2H- thiopyran-4-ol Ketone->OverReduction Non-selective Reduction Ammonia Ammonia Source Product Tetrahydro-2H-thiopyran -4-amine Imine->Product + Reducing Agent Dimer Dimeric Impurity Product->Dimer + Imine Sulfoxide Sulfoxide Impurity Product->Sulfoxide + [O] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Oxidation Oxidizing Conditions Sulfone Sulfone Impurity Sulfoxide->Sulfone + [O]

Caption: Potential impurity formation pathways.

Q2: What analytical methods are recommended for impurity profiling?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main component and its impurities. Since the analyte lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. A reversed-phase C18 column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products. The free base form of the amine is more amenable to GC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and can be used to identify and quantify impurities if their signals are resolved from the main component's signals.

Q3: How can I quantify the purity of my this compound sample?

A3: HPLC with a suitable detector is the most common method for purity determination. A typical approach involves calculating the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification, it is essential to develop a validated analytical method that demonstrates linearity, accuracy, precision, and specificity.

Illustrative HPLC Method Parameters (for method development):

ParameterSuggested Starting Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at low wavelength (e.g., 210 nm) or CAD/ELSD
Injection Volume 10 µL

Note: Since the target molecule lacks a strong chromophore, derivatization might be necessary for sensitive UV detection.[5]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1 equivalent) and an ammonia source (e.g., ammonium acetate, 1.5-2 equivalents) in a suitable anhydrous solvent (e.g., dichloroethane or methanol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.

Protocol 2: General Procedure for HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a stock solution of a reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Injection: Inject the sample and standard solutions into the HPLC system.

  • Analysis: Analyze the resulting chromatograms to determine the retention time of the main peak and any impurity peaks.

  • Quantification: Calculate the purity based on the peak area percentages. If a reference standard is available, a calibration curve can be used for more accurate quantification of the main component and any identified impurities.

References

"alternative reagents for the synthesis of Tetrahydro-2H-thiopyran-4-amine"

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the synthesis of Tetrahydro-2H-thiopyran-4-amine.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols for the synthesis of Tetrahydro-2H-thiopyran-4-amine, with a focus on alternative reagents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing Tetrahydro-2H-thiopyran-4-amine?

A1: The most prevalent and versatile method for preparing Tetrahydro-2H-thiopyran-4-amine is the reductive amination of Tetrahydro-4H-thiopyran-4-one. This two-step, one-pot process involves the initial reaction of the ketone with an amine source (like ammonia or an ammonium salt) to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1][2]

start Tetrahydro-4H-thiopyran-4-one + Ammonia Source imine Imine Intermediate Formation start->imine Weakly acidic pH reagent Add Reducing Agent imine->reagent reduction In Situ Reduction product Tetrahydro-2H-thiopyran-4-amine reduction->product reagent->reduction

Caption: General workflow for reductive amination.

Q2: My reaction yield is low due to the formation of alcohol byproduct. What are the best alternative reducing agents to minimize this?

A2: The formation of Tetrahydro-4H-thiopyran-4-ol is a common issue when using strong reducing agents like sodium borohydride (NaBH₄), which can reduce the starting ketone before imine formation is complete. To avoid this, it is highly recommended to use milder, more selective reagents that preferentially reduce the imine intermediate.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent alternatives.[2][3]

Q3: How do these alternative reducing agents compare?

A3: Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is often the preferred choice. It is less toxic than NaBH₃CN and is particularly effective in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[3] NaBH₃CN is also highly selective but requires careful handling due to the potential release of hydrogen cyanide, especially under acidic conditions.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reagent Name & FormulaPrimary Use Case & ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)General reduction of aldehydes & ketones.Inexpensive, readily available.Can readily reduce the starting ketone, leading to alcohol byproducts; less selective for imines.[2][3]
Sodium Cyanoborohydride (NaBH₃CN)Selective reduction of imines in the presence of ketones.[2][3]Highly selective for the imine; stable in weakly acidic conditions required for imine formation.[3]Highly toxic; potential for cyanide gas release.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selective reduction of imines, especially in aprotic solvents.Highly selective and effective; less toxic than NaBH₃CN; does not require strict pH control.[2][3]More expensive than NaBH₄; moisture-sensitive.

Q4: How is the necessary starting material, Tetrahydro-4H-thiopyran-4-one, typically prepared?

A4: Tetrahydro-4H-thiopyran-4-one is not always readily available and can be costly.[4] A reliable and scalable synthesis involves a two-step sequence: first, a Dieckmann condensation of dimethyl 3,3'-thiodipropionate using a base like sodium hydride or sodium methoxide, followed by acidic hydrolysis and decarboxylation of the resulting β-keto ester to yield the final ketone.[4][5][6] This method has been reported to produce yields greater than 75%.[4][6]

G cluster_0 Synthesis Pathway A Dimethyl 3,3'-thiodipropionate B Methyl tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate A->B  Dieckmann Condensation  (e.g., NaH in THF)   C Tetrahydro-4H-thiopyran-4-one B->C  Decarboxylation  (e.g., H₂SO₄, heat)   G start Low Yield or Stalled Reaction check_byproduct Analyze Crude Mixture (TLC, LC-MS) start->check_byproduct alcohol Alcohol Byproduct Present? check_byproduct->alcohol unreacted Unreacted Ketone Present? alcohol->unreacted  No sol_reagent Switch to Milder Reagent (e.g., NaBH(OAc)₃) alcohol->sol_reagent  Yes sol_conditions Optimize Imine Formation: - Check pH (weakly acidic) - Increase reaction time before reduction unreacted->sol_conditions  Yes

References

Technical Support Center: De-salting Tetrahydro-2H-thiopyran-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the de-salting (free-basing) of Tetrahydro-2H-thiopyran-4-amine hydrochloride to its free amine form.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of de-salting this compound?

Tetrahydro-2H-thiopyran-4-amine is often supplied as a hydrochloride salt to improve its stability and water solubility.[1][2] However, many organic reactions require the neutral (free base) form of the amine for it to act as a nucleophile or base.[3] The de-salting process removes the hydrogen chloride, liberating the free amine for subsequent synthetic steps.

Q2: What are the common methods for converting an amine hydrochloride to its free base?

The most common methods involve neutralization of the hydrochloride salt with a base, followed by isolation of the free amine. These methods include:

  • Aqueous Work-up (Liquid-Liquid Extraction): This involves dissolving the amine salt in water, adding a base to raise the pH, and then extracting the liberated free amine with an organic solvent.[4][5]

  • Ion-Exchange Chromatography: This technique utilizes a resin to capture the amine, which is then eluted with a basic solution.[5][6]

  • Non-Aqueous Work-up: This involves suspending the amine salt in an organic solvent and adding a solid, poorly soluble inorganic base. The resulting inorganic salt is then filtered off.[7]

  • Distillation: For volatile amines, distillation from a basic solution can be an effective purification method.[8]

Q3: Which base should I use for the de-salting process?

The choice of base depends on the reaction conditions and the properties of the amine.

  • Strong bases (NaOH, KOH): These are commonly used in aqueous work-ups to ensure complete deprotonation of the amine hydrochloride.[5][8] They are typically used as aqueous solutions.

  • Weaker bases (NaHCO3, Na2CO3, K2CO3): These can also be effective, particularly if your compound is sensitive to strong bases.[4][5][7] Sodium bicarbonate is often used as a saturated aqueous solution.[5] Solid carbonates can be used in non-aqueous work-ups.[7]

  • Ammonia: A solution of ammonia in methanol can be used for eluting the free amine from an ion-exchange column.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of free amine The free amine may have significant water solubility, leading to its loss in the aqueous layer during extraction.[5]Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic compound. Increase the number of extractions with the organic solvent (e.g., 3-5 times).
The pH of the aqueous layer was not high enough to fully deprotonate the amine hydrochloride.Use a stronger base (e.g., 1-2M NaOH or KOH) and ensure the pH of the aqueous solution is significantly above the pKa of the amine (typically pH 10-12).[5]
The chosen organic extraction solvent is not optimal.Select an appropriate solvent. Diethyl ether and ethyl acetate are common choices.[4] For more polar amines, dichloromethane (DCM) or chloroform might be more effective, but be aware of potential reactivity.[5]
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Product is volatile and lost during solvent removal The free amine has a low boiling point.Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature. Alternatively, consider using the free amine solution directly in the next step if the solvent is compatible.
Inorganic salt contamination in the final product Insufficient drying of the organic layer.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous Na2SO4, MgSO4) before filtering and concentrating.
The inorganic salt formed is soluble in the organic solvent used.This can be an issue in non-aqueous work-ups. Ensure the chosen inorganic base and the resulting salt have minimal solubility in the reaction solvent.[7][9] Filtration may need to be very fine.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up (Liquid-Liquid Extraction)

This is the most common method for de-salting amine hydrochlorides.

Methodology:

  • Dissolution: Dissolve this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 1M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is between 11 and 12.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine.

Protocol 2: Ion-Exchange Chromatography

This method is useful for obtaining a very pure free amine, especially when dealing with small scales or water-soluble amines.

Methodology:

  • Column Preparation: Prepare a column with a suitable strong cation exchange (SCX) resin.

  • Loading: Dissolve the this compound in a suitable solvent (e.g., methanol or water) and load it onto the SCX column.

  • Washing: Wash the column with the loading solvent (e.g., methanol) to remove any non-basic impurities.

  • Elution: Elute the free amine from the column using a solution of ammonia in methanol (e.g., 1-2% NH3 in MeOH).[5]

  • Concentration: Remove the solvent from the collected fractions under reduced pressure to yield the pure free amine.

Quantitative Data Summary

The following table provides representative quantities for the de-salting of a generic amine hydrochloride via an aqueous work-up. Researchers should adjust these amounts based on the scale of their reaction and the molecular weight of their specific compound.

Reagent Quantity Purpose
Amine Hydrochloride1.0 eqStarting material
Deionized Water10 mL / g of saltSolvent for dissolution
1M Sodium Hydroxide~1.1 eqNeutralizing agent
Diethyl Ether3 x (10 mL / g of salt)Extraction solvent
Brine (Saturated NaCl)1 x (10 mL / g of salt)Washing agent
Anhydrous Na2SO4To cover bottom of flaskDrying agent

Process Visualization

The following diagram illustrates the general workflow for the de-salting of an amine hydrochloride using a liquid-liquid extraction method.

DeSaltingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_purification Purification & Isolation start Start: Amine HCl Salt dissolve Dissolve in H2O start->dissolve basify Add Base (e.g., NaOH) to pH 11-12 dissolve->basify Aqueous Solution extract Extract with Organic Solvent basify->extract wash Wash with Brine extract->wash Combined Organic Layers dry Dry over Na2SO4 wash->dry concentrate Filter & Concentrate dry->concentrate end End: Free Amine concentrate->end

Caption: Workflow for Amine Hydrochloride De-salting.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tetrahydro-2H-thiopyran-4-amine and 4-Aminotetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, saturated heterocyclic scaffolds are indispensable building blocks. Among these, six-membered rings containing a heteroatom and an amino substituent are of particular interest due to their prevalence in bioactive molecules. This guide provides an objective comparison of the reactivity of two such analogous structures: Tetrahydro-2H-thiopyran-4-amine hydrochloride and 4-Aminotetrahydropyran. The key distinction between these molecules lies in the ring heteroatom—sulfur versus oxygen—which imparts subtle yet significant differences in their chemical properties and reactivity. This comparison is supported by available experimental data and established chemical principles to aid researchers in the selection of the appropriate scaffold for their synthetic endeavors.

Chemical Structures and Properties

CompoundThis compound4-Aminotetrahydropyran
Structure this compound Structure4-Aminotetrahydropyran Structure
CAS Number 233763-40-1[1]38041-19-9[2][3]
Molecular Formula C₅H₁₂ClNS[1]C₅H₁₁NO[2][3]
Molecular Weight 153.67 g/mol [1]101.15 g/mol [2][3]
Predicted pKa (Conjugate Acid) ~9.59~9.63

Comparative Reactivity Analysis

The primary site of reactivity for both molecules in many synthetic transformations is the exocyclic primary amine. The nucleophilicity of this amine is influenced by the nature of the heteroatom within the ring.

Nucleophilicity and Basicity

Performance in Key Synthetic Reactions

A direct, side-by-side experimental comparison of the reactivity of these two amines is not extensively documented. However, we can infer their relative performance from published examples of key reactions.

N-Acylation

N-acylation is a fundamental transformation for the derivatization of amines. The reaction rate is directly proportional to the nucleophilicity of the amine. While specific kinetic data is unavailable, the general principles of nucleophilicity suggest that Tetrahydro-2H-thiopyran-4-amine would react faster in N-acylation reactions than 4-Aminotetrahydropyran under identical conditions.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. In the context of using these molecules as the amine component, their reactivity with carbonyl compounds to form an imine intermediate is the key step. Subsequently, the imine is reduced to the corresponding secondary or tertiary amine.

There is limited direct comparative data for the reductive amination using these two specific primary amines. However, a study on the synthesis of 4-Aminotetrahydropyran via reductive amination of Tetrahydro-4H-pyran-4-one reports a high yield of 90%.[7] This indicates that 4-Aminotetrahydropyran is readily synthesized and, by extension, that the tetrahydropyran scaffold is stable under these conditions.

While a directly comparable yield for the synthesis of Tetrahydro-2H-thiopyran-4-amine via reductive amination is not available, the successful synthesis of related N-alkylated tetrahydro-2H-pyran-4-amines via this method has been documented, albeit without explicit yields for the reductive amination step itself.[8]

Experimental Protocols

Below are representative, generalized protocols for key reactions. Researchers should optimize these conditions for their specific substrates and equipment.

General Protocol for N-Acetylation

This protocol describes a typical procedure for the N-acetylation of a primary amine.

Materials:

  • Primary amine (this compound or 4-Aminotetrahydropyran) (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (for hydrochloride salt) (1.1 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • If starting with the hydrochloride salt, suspend the amine in DCM and add triethylamine. Stir for 10-15 minutes at room temperature.

  • To the solution/suspension of the free amine in DCM, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

General Protocol for Reductive Amination (as the amine component)

This protocol outlines a typical one-pot reductive amination procedure.[9]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (this compound or 4-Aminotetrahydropyran) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[10]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the aldehyde or ketone in DCE, add the amine. If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Add a catalytic amount of acetic acid if imine formation is slow.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Visualizing the Workflow

A generalized workflow for a comparative reactivity study is presented below.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Comparison Amine_S Tetrahydro-2H-thiopyran-4-amine (from Hydrochloride) Reaction_Conditions Select Reaction Type (e.g., N-Acylation) Amine_S->Reaction_Conditions Amine_O 4-Aminotetrahydropyran Amine_O->Reaction_Conditions Analysis Monitor Reaction Progress (TLC, LC-MS) Reaction_Conditions->Analysis Data Determine Yield and Purity (NMR, HPLC) Analysis->Data Comparison Compare Reactivity (Rates, Yields) Data->Comparison

Caption: A logical workflow for comparing the reactivity of the two amines.

Conclusion

Both this compound and 4-Aminotetrahydropyran are valuable building blocks in organic synthesis. Based on fundamental chemical principles, the sulfur-containing analogue, Tetrahydro-2H-thiopyran-4-amine, is predicted to be the more nucleophilic and therefore more reactive of the two in reactions such as N-acylation. However, the oxygen-containing counterpart, 4-Aminotetrahydropyran, is readily available and has been shown to participate effectively in key reactions like reductive amination with high yields. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, reaction conditions, and the potential for the heteroatom to influence the biological activity of the final compound. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of their relative reactivity.

References

"comparison of Tetrahydro-2H-thiopyran-4-amine with other cyclic amines in drug design"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tetrahydro-2H-thiopyran-4-amine and Other Cyclic Amines in Drug Design

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. This guide provides an objective comparison of Tetrahydro-2H-thiopyran-4-amine with other commonly employed cyclic amines—piperidine, pyrrolidine, morpholine, and azepane—supported by experimental data and detailed methodologies.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical properties of a molecule, such as its basicity (pKa) and lipophilicity (logP), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a cyclic amine scaffold can significantly modulate these parameters.

Cyclic AmineStructureMolecular Weight ( g/mol )pKa (Predicted/Experimental)logP (Calculated/Experimental)
Tetrahydro-2H-thiopyran-4-amine 117.219.59 (Predicted)0.5 (Calculated)
Piperidine 85.1511.12[1][2]0.84[1]
Pyrrolidine 71.1211.27[3]0.46
Morpholine 87.128.49[4]-0.86[4]
Azepane 99.1711.071.2 (Calculated)[5]

Table 1: Comparison of Physicochemical Properties of Selected Cyclic Amines. The table summarizes key physicochemical parameters that influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Pharmacological Activities: A Comparative Overview

The utility of these cyclic amines extends across a wide range of therapeutic areas, where they can serve as key pharmacophoric elements or as scaffolds to orient functional groups for optimal target engagement. This section compares their application in two major areas: kinase inhibition and antibacterial activity.

Kinase Inhibition

Cyclic amines are prevalent in the design of kinase inhibitors, often occupying the solvent-exposed region of the ATP-binding pocket and contributing to both potency and selectivity.

Cyclic Amine ScaffoldDerivative ExampleKinase TargetIC50 (nM)Reference
Tetrahydro-2H-pyran-4-amine JSH-150 (a derivative with a tetrahydro-2H-pyran-4-amine moiety)CDK91[6]
Piperidine AZD7762CHK18[7]
Pyrrolidine Compound 5k (a pyrrolo[2,3-d]pyrimidine derivative)VEGFR2136[8]
Morpholine A pyrazolopyrimidine derivativemTOR<1[9]
Azepane An optimized balanol derivativePKBα4[10]

Table 2: Examples of Cyclic Amine Derivatives as Kinase Inhibitors. This table presents the inhibitory potency (IC50) of various derivatives against their respective kinase targets, demonstrating the utility of these scaffolds in cancer drug discovery.

Antibacterial Activity

The basic nitrogen atom of cyclic amines can be a key feature for antibacterial activity, facilitating interactions with bacterial cell membranes or intracellular targets.

Cyclic Amine ScaffoldDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Tetrahydro-2H-thiopyran-4-amine (Related Thiochromanone scaffold)S. aureus0.12
Piperidine A 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-one derivativeS. aureus12[11]
Pyrrolidine A spiropyrrolidine derivativeS. aureus3.9[12]
Morpholine A 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine derivativeS. aureus6.25[1]
Azepane An azepano-triterpenoid derivativeMRSA≤ 0.15 µM[13]

Table 3: Examples of Cyclic Amine Derivatives with Antibacterial Activity. This table showcases the minimum inhibitory concentration (MIC) of derivatives against pathogenic bacteria, highlighting their potential in the development of new antibiotics.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a cyclic amine.

Methodology:

  • Sample Preparation: A known concentration of the amine is dissolved in deionized water or a suitable co-solvent (e.g., methanol/water) to a final volume. The ionic strength of the solution is adjusted with a salt solution (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated or deprotonated. The data can be analyzed using software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A measured volume of the compound solution is mixed with a measured volume of the other phase in a flask. The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted (usually two-fold) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (bacteria in broth without the compound) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the IC50 value of a compound against a specific kinase.

Methodology:

  • Compound Preparation: The test compound is serially diluted to various concentrations.

  • Reaction Setup: In a 96-well plate, the kinase, a suitable substrate, and the test compound are combined in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 60 minutes).

  • Signal Detection: A reagent is added that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence data is normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The integration of cyclic amines into drug molecules often targets specific signaling pathways. For instance, many G-protein coupled receptor (GPCR) ligands incorporate these scaffolds to achieve desired affinity and selectivity.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (with Cyclic Amine) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Figure 1: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Kinase_Inhibition_Workflow Start Start: Kinase Inhibitor Screening Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction & Detect Signal Initiate_Reaction->Stop_Reaction Analyze_Data Analyze Data and Calculate IC50 Stop_Reaction->Analyze_Data End End: IC50 Value Determined Analyze_Data->End

Figure 2: A generalized experimental workflow for determining the IC50 of a kinase inhibitor.

MIC_Workflow Start Start: MIC Determination Serial_Dilution Prepare Serial Dilutions of Compound in Broth Start->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results End End: MIC Value Identified Read_Results->End

Figure 3: A workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Navigating In Vivo Stability: A Comparative Guide to Molecules Featuring the Tetrahydro-2H-thiopyran-4-amine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable and effective drug candidates is paramount. The selection of heterocyclic scaffolds plays a pivotal role in dictating the pharmacokinetic profile of a molecule. This guide provides a comparative analysis of the in vivo stability of molecules containing the Tetrahydro-2H-thiopyran-4-amine moiety against common alternative cyclic amines. By presenting available experimental data and detailed protocols, this document aims to inform strategic decisions in drug design and development.

The Tetrahydro-2H-thiopyran-4-amine (or thian-4-amine) scaffold is a saturated heterocycle that has garnered interest in medicinal chemistry. Its three-dimensional structure and the presence of a sulfur atom offer unique physicochemical properties that can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding how this moiety performs in vivo relative to more common scaffolds like piperidine and its oxygen analog, tetrahydropyran, is crucial for optimizing drug candidates.

Comparative Analysis of In Vivo Pharmacokinetic Parameters

Direct head-to-head in vivo comparisons of structurally analogous compounds differing only by the core heterocyclic amine are not extensively available in published literature. However, by examining the pharmacokinetic data of approved drugs and clinical candidates that feature these moieties, we can draw valuable, albeit indirect, comparisons. The following table summarizes key pharmacokinetic parameters for representative molecules. It is important to note that these parameters are influenced by the overall structure of the molecule, not just the heterocyclic amine.

MoietyExample CompoundIndicationSpeciesT½ (h)Clearance (L/h or mL/min/kg)Oral Bioavailability (%)Reference(s)
Tetrahydro-2H-pyran-4-amine GilteritinibAcute Myeloid LeukemiaHuman11314.85 L/hNot specified, but orally administered[1][2][3][4]
Tetrahydro-2H-pyran-4-amine AZD0156Cancer (ATM Kinase Inhibitor)Rat2.722.5 mL/min/kg>100%[5]
Piperidine (Various marketed drugs)MultipleHumanWidely variableWidely variableGenerally good, but compound-dependent[6]

Note: Data for a compound specifically featuring the Tetrahydro-2H-thiopyran-4-amine moiety with published in vivo pharmacokinetic parameters could not be definitively identified in the public domain for this guide. The inclusion of piperidine as a general class highlights its widespread use and generally favorable, though highly variable, pharmacokinetic properties. The metabolic stability of piperidine-containing compounds is heavily influenced by the substitution pattern on the ring.[6]

The data on Gilteritinib, which contains a tetrahydropyran-4-amine moiety, reveals a remarkably long half-life in humans, suggesting a high degree of in vivo stability.[1][2][3][4] In contrast, the preclinical data for AZD0156, which also features this moiety, shows a much shorter half-life in rats, underscoring the significant impact of the overall molecular structure on pharmacokinetic outcomes.[5] The high oral bioavailability of AZD0156 in rats is a positive attribute often sought in drug candidates.[5]

While a direct data-driven comparison for the tetrahydro-2H-thiopyran-4-amine moiety is challenging, its structural similarity to tetrahydropyran suggests it may also confer favorable ADME properties. The sulfur atom, being larger and more lipophilic than oxygen, could lead to differences in protein binding, tissue distribution, and metabolic pathways.

Experimental Protocols

To aid researchers in generating comparative data, detailed methodologies for key in vivo stability experiments are provided below.

Experimental Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.

1. Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer and the liver microsome solution.

  • Add the test compound to the wells to achieve the desired final concentration (typically 1-10 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rats

This study determines the fundamental pharmacokinetic parameters of a compound after administration to a living organism.

1. Animals:

  • Male Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old.

  • Animals should be acclimatized for at least one week before the study.

2. Materials:

  • Test compound formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Dosing syringes and needles.

  • Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA).

  • Centrifuge.

  • Freezer for plasma storage (-80°C).

  • LC-MS/MS system for bioanalysis.

3. Procedure:

  • Fast the rats overnight before dosing (with free access to water).

  • Administer the test compound at a predetermined dose via the chosen route (e.g., 5 mg/kg orally).

  • Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately place the blood samples into anticoagulant-treated tubes and keep them on ice.

  • Centrifuge the blood samples to separate the plasma.

  • Harvest the plasma and store it at -80°C until analysis.

  • Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile).

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

  • Key parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) (if both intravenous and oral data are available).

Visualizing the In Vivo Stability Assessment Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo stability of a drug candidate containing a novel moiety like Tetrahydro-2H-thiopyran-4-amine.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Decision Making Compound Synthesis Compound Synthesis Physicochemical Properties Physicochemical Properties Compound Synthesis->Physicochemical Properties Solubility, logP, pKa Metabolic Stability Assay Metabolic Stability Assay Physicochemical Properties->Metabolic Stability Assay Liver Microsomes/Hepatocytes Data Analysis 1 Data Analysis 1 Metabolic Stability Assay->Data Analysis 1 t½, CLint Go/No-Go Decision Go/No-Go Decision Data Analysis 1->Go/No-Go Decision Formulation Development Formulation Development Animal Dosing Animal Dosing Formulation Development->Animal Dosing Oral/IV Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Course Bioanalysis Bioanalysis Blood Sampling->Bioanalysis LC-MS/MS Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis->Pharmacokinetic Analysis Cmax, Tmax, AUC, t½, CL, F% Pharmacokinetic Analysis->Go/No-Go Decision Lead Optimization Lead Optimization Go/No-Go Decision->Lead Optimization Unfavorable Profile Candidate Selection Candidate Selection Go/No-Go Decision->Candidate Selection Favorable Profile Lead Optimization->Compound Synthesis

Workflow for In Vivo Stability Assessment

References

The Ascending Scaffold: A Comparative Guide to the Pharmacokinetic Profile of Tetrahydro-2H-thiopyran-4-amine Derivatives and Other Cyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with optimal pharmacokinetic properties is a central challenge in drug discovery. The molecular scaffold of a drug candidate plays a pivotal role in defining its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The Tetrahydro-2H-thiopyran-4-amine scaffold has emerged as a promising structural motif in medicinal chemistry. This guide provides a comparative analysis of the pharmacokinetic profile of drug candidates featuring a closely related tetrahydropyran (THP) scaffold, alongside those built upon alternative cyclic amine structures such as piperidine, pyrrolidine, and morpholine.

At a Glance: Comparative Pharmacokinetics of Cyclic Amine Scaffolds

The following tables summarize key pharmacokinetic parameters for representative drugs featuring different cyclic amine scaffolds. This data, gathered from preclinical and clinical studies, offers a snapshot of how scaffold selection can influence a drug's journey through the body.

Table 1: Preclinical Pharmacokinetic Profile of AZD0156 (Tetrahydropyran Scaffold)

ParameterRatDogPredicted Human
Clearance (CL) 22.5 mL/min/kg-~8 mL/min/kg
Volume of Distribution (Vd) 0.98 L/kg-5.8 L/kg
Half-life (t½) 2.7 h-~10 h
Oral Bioavailability (F) >100%-66%

Data for AZD0156, an ATM kinase inhibitor, showcases the favorable pharmacokinetic properties imparted by the tetrahydropyran scaffold, a close analog of the tetrahydro-2H-thiopyran-4-amine core.

Table 2: Pharmacokinetic Profiles of Drugs with Alternative Cyclic Amine Scaffolds (Human Data)

DrugScaffoldBioavailability (F)Half-life (t½)Protein BindingClearance
Solifenacin Piperidine~90%[1]45-68 h[2]~98%[3]7-14 L/h[1]
Varenicline Piperidine derivativeHigh (not affected by food)[4]~24 h[5]≤ 20%[4]Primarily renal excretion[4]
Reboxetine Morpholine94.5%[6]~13 h[7]>97%[6]~29 mL/min[7]
Linezolid Morpholine derivative (oxazolidinone)~100%[8][9]5-7 h[8]31%[8]Non-renal (65%) and renal[9]
Gefitinib Morpholine59%[10]~41 h[10]~91%[10]Rapid plasma clearance[11]

Visualizing the Path to Discovery and Evaluation

The journey of a drug from concept to clinic is a complex, multi-stage process. The following diagrams, rendered in DOT language, illustrate a generalized drug discovery workflow and a logical flow for the comparative analysis of pharmacokinetic profiles.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, FBDD) Target_ID->Lead_Gen Identified Target Lead_Opt Lead Optimization (SAR, ADME) Lead_Gen->Lead_Opt Active Hits Preclinical Preclinical Studies (In vivo efficacy, tox) Lead_Opt->Preclinical Optimized Leads Phase_I Phase I (Safety, PK) Preclinical->Phase_I IND/CTA Filing Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Safe Dose Range Phase_III Phase III (Large-scale efficacy) Phase_II->Phase_III Proof of Concept NDA NDA/MAA Submission Phase_III->NDA Pivotal Data Approval Regulatory Approval NDA->Approval Review Phase_IV Phase IV (Post-market surveillance) Approval->Phase_IV Market Launch

Caption: A generalized workflow of the drug discovery and development process.

PK_Comparison_Flow cluster_InVitro In Vitro ADME Assays cluster_InVivo In Vivo Pharmacokinetic Studies cluster_Comparison Comparative Analysis Scaffold_Selection Scaffold Selection (e.g., Tetrahydrothiopyran, Piperidine, etc.) Solubility Solubility Scaffold_Selection->Solubility Characterize Physicochemical & Metabolic Properties Permeability Permeability (e.g., Caco-2) Scaffold_Selection->Permeability Characterize Physicochemical & Metabolic Properties Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Scaffold_Selection->Metabolic_Stability Characterize Physicochemical & Metabolic Properties Protein_Binding Plasma Protein Binding Scaffold_Selection->Protein_Binding Characterize Physicochemical & Metabolic Properties Animal_PK Animal Models (Rat, Dog) Solubility->Animal_PK Inform In Vivo Study Design Permeability->Animal_PK Inform In Vivo Study Design Metabolic_Stability->Animal_PK Inform In Vivo Study Design Protein_Binding->Animal_PK Inform In Vivo Study Design Human_PK_Prediction Human PK Prediction (PBPK Modeling) Animal_PK->Human_PK_Prediction Allometric Scaling & In Vitro-In Vivo Extrapolation Compare_Parameters Compare Key PK Parameters (t½, CL, Vd, F) Human_PK_Prediction->Compare_Parameters Select_Candidate Select Candidate for Further Development Compare_Parameters->Select_Candidate

Caption: Logical flow for the comparative analysis of pharmacokinetic profiles.

Experimental Protocols: A Closer Look at the Methodology

The pharmacokinetic data presented in this guide are derived from a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments crucial for evaluating the ADME properties of drug candidates.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, rat, or other species).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubator/shaking water bath (37°C).

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and protein precipitation.

  • 96-well plates or microcentrifuge tubes.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[12][13][14][15][16]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer.

  • Test compound and control compounds (e.g., a low permeability marker like Lucifer yellow and a high permeability marker like propranolol).

  • LC-MS/MS system for analysis.

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the apical (AP) side of the Transwell inserts at an appropriate density.

    • Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • A to B (Apical to Basolateral) Permeability: Add the test compound solution to the AP chamber and fresh HBSS to the basolateral (BL) chamber.

    • B to A (Basolateral to Apical) Permeability: Add the test compound solution to the BL chamber and fresh HBSS to the AP chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber (BL for A to B, AP for B to A) and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter.[17][18][19][20][21]

Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and clearance.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus.

  • Dialysis membrane (e.g., with a molecular weight cutoff of 8-14 kDa).

  • Plasma from the species of interest (human, rat, etc.).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation:

    • Spike the plasma with the test compound to the desired concentration.

  • Dialysis:

    • Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

    • Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours, determined in a preliminary experiment).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

    • Analyze the concentration of the test compound in both aliquots by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of plasma protein binding (%PPB) is calculated as (1 - fu) * 100.[22][23][24][25][26]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.

Materials:

  • Test compound formulation for the desired route of administration (e.g., intravenous, oral).

  • Rodents (e.g., rats or mice) of a specific strain, age, and sex.

  • Dosing equipment (syringes, gavage needles).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Dosing:

    • Administer the test compound to the animals via the chosen route at a specific dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis to determine key parameters such as:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Half-life (t½)

      • Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax) for extravascular routes.

    • For oral administration, calculate the absolute oral bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.[27][28][29][30]

By systematically applying these experimental protocols, researchers can build a comprehensive pharmacokinetic profile for drug candidates, enabling a data-driven approach to selecting and optimizing molecules with the desired properties for clinical success. The choice of scaffold, as illustrated by the comparative data, is a critical determinant of this profile, and a thorough understanding of these structure-ADME relationships is fundamental to modern drug discovery.

References

A Comparative Guide to Confirming the Stereochemistry of Tetrahydro-2H-thiopyran-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. The stereochemistry of a compound can dramatically influence its pharmacological and toxicological properties. Tetrahydro-2H-thiopyran-4-amine is a valuable building block in the synthesis of various biologically active molecules.[1] Reactions involving this scaffold can generate multiple stereoisomers, making the unambiguous determination of their absolute and relative configurations a critical step in the research and development process.

This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of reaction products derived from Tetrahydro-2H-thiopyran-4-amine. It includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their specific needs.

Comparison of Key Analytical Techniques

The determination of stereochemistry is rarely accomplished with a single technique. Often, a combination of methods is employed to provide orthogonal data, leading to a confident structural assignment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Information Obtained Sample Requirements Advantages Limitations
NMR Spectroscopy Relative stereochemistry (NOE, J-coupling); Absolute configuration (with Chiral Derivatizing Agents)Soluble sample (1-10 mg)Provides detailed structural information; Non-destructiveAbsolute configuration requires derivatization; Can have signal overlap in complex molecules
X-ray Crystallography Unambiguous absolute and relative stereochemistryHigh-quality single crystalThe "gold standard" for definitive 3D structure determination[2]Crystal growth can be challenging and time-consuming; Not suitable for non-crystalline materials[2]
Chiral HPLC Enantiomeric ratio (ee%); Separation of enantiomersSoluble sample (micrograms to grams)Highly accurate for quantifying enantiomeric purity; Can be used for preparative separation[3][4]Does not provide absolute configuration directly; Method development can be required[5]
Circular Dichroism (CD) Information on absolute configurationSoluble, UV-active sampleHighly sensitive to stereochemistryRequires a chromophore near the stereocenter; Often needs theoretical calculations for interpretation[6]

Experimental Protocols and Data

Below are detailed protocols for the most common and effective methods for stereochemical confirmation of Tetrahydro-2H-thiopyran-4-amine derivatives.

Protocol 1: Determination of Absolute Configuration using Mosher's Amide Analysis by ¹H NMR

Mosher's method is a reliable NMR technique for determining the absolute configuration of chiral amines and alcohols.[2][7] It involves derivatizing the amine with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric amides. The differing spatial arrangement of the phenyl group in the two diastereomers leads to predictable shielding or deshielding of nearby protons, which can be observed as differences in their chemical shifts (Δδ).

Experimental Protocol:

  • Sample Preparation: In two separate NMR tubes, dissolve ~5 mg of the purified amine product in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Derivatization:

    • To the first tube, add a slight molar excess (1.1 equivalents) of (R)-(-)-MTPA chloride.

    • To the second tube, add a slight molar excess (1.1 equivalents) of (S)-(+)-MTPA chloride.

    • Add a non-nucleophilic base, such as pyridine or triethylamine (2 equivalents), to each tube to scavenge the HCl byproduct.

  • Reaction: Allow the reactions to proceed at room temperature for 1-2 hours or until completion, monitoring by TLC or LC-MS if necessary.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.

  • Data Interpretation:

    • Assign the proton signals for the groups (L₁ and L₂) attached to the stereocenter.

    • Calculate the chemical shift differences: Δδ = δS - δR (chemical shift in the (S)-amide minus the chemical shift in the (R)-amide).

    • According to Mosher's model for amides, protons on one side of the MTPA plane will have a positive Δδ value, while those on the other side will have a negative Δδ value. This pattern allows for the assignment of the absolute configuration.

Example Data Presentation:

Proton δ (R-amide) δ (S-amide) Δδ (δS - δR)
H-3eq3.15 ppm3.25 ppm+0.10
H-3ax2.80 ppm2.72 ppm-0.08
H-5eq3.18 ppm3.29 ppm+0.11
H-5ax2.85 ppm2.76 ppm-0.09

Note: The data above is hypothetical and serves for illustrative purposes.

Protocol 2: Enantiomeric Purity Determination by Chiral HPLC

Chiral HPLC is the workhorse for separating and quantifying enantiomers.[4][8] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

  • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., those derived from cellulose or amylose) are broadly effective for a wide range of racemates, including primary amines.[4]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For amines, it is crucial to add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v) to the mobile phase to improve peak shape and prevent tailing.[5]

  • Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the sample solution.

    • Run the analysis under isocratic conditions.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Example Chromatographic Conditions:

Parameter Condition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C
Protocol 3: Sample Preparation for Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive stereochemical assignment but requires a suitable single crystal.[6]

Experimental Protocol:

  • Purification: The compound must be highly pure (>99%). Purify the product by recrystallization or chromatography.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location.

    • Vapor Diffusion: Dissolve the compound in a good solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., ether) in which the compound is insoluble. The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the solution with a loop and mount them for analysis.

Visualizing Workflows and Concepts

G

Caption: A general workflow for the comprehensive stereochemical analysis of a chiral product.

G

Caption: Reaction of a chiral amine with (R)- and (S)-MTPA chloride to form diastereomers.

G

Caption: Separation of enantiomers on a chiral stationary phase leading to distinct detector signals.

References

A Comparative Guide to hERG Liability Assessment for Novel Chemical Entities such as Tetrahydro-2H-thiopyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of cardiovascular liability, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical step in the early stages of drug discovery and development.[1][2][3] Blockade of the hERG channel can lead to a delay in cardiac repolarization, manifesting as a prolonged QT interval on an electrocardiogram, which increases the risk of potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).[1][2][4][5] Therefore, a thorough evaluation of the hERG liability of any new chemical series, including novel scaffolds like Tetrahydro-2H-thiopyran-4-amine derivatives, is paramount to avoid late-stage attrition of drug candidates.

This guide provides a comparative overview of the key methodologies used for hERG liability assessment, complete with experimental protocols and data presentation formats, to aid researchers in designing and interpreting these crucial safety studies.

The Role of the hERG Channel in Cardiac Repolarization

The hERG channel is a voltage-gated potassium channel that conducts the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[5][6] This current is essential for the repolarization phase of the cardiac action potential, which brings the excited heart muscle cells back to their resting state.[4][6] Inhibition of the hERG channel by small molecules reduces the IKr current, thereby prolonging the action potential duration and, consequently, the QT interval.[5]

Caption: Cardiac Action Potential and Key Ion Channels.

Key Methodologies for hERG Liability Assessment

Several in vitro and in silico methods are available to assess the potential of a compound to block the hERG channel. The choice of method often depends on the stage of drug discovery, the required throughput, and the desired level of detail.

Manual Patch-Clamp Electrophysiology

Considered the "gold standard" for assessing ion channel function, manual patch-clamp provides the most detailed and accurate measurement of a compound's effect on hERG channel currents.[7]

Experimental Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

    • The membrane potential is clamped, and specific voltage protocols are applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

    • The baseline hERG current is recorded in the absence of the test compound.

  • Compound Application: The test compound is perfused into the recording chamber at multiple concentrations.

  • Data Acquisition and Analysis: The effect of the compound on the hERG current amplitude is measured at each concentration. The concentration-response data are fitted to a logistic equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

cluster_workflow Manual Patch-Clamp Workflow A hERG-expressing Cell Culture B Cell Plating on Coverslips A->B C Establish Whole-Cell Patch-Clamp B->C D Record Baseline hERG Current C->D E Perfuse Test Compound D->E F Record hERG Current with Compound E->F G Data Analysis (IC50 Determination) F->G

Caption: Manual Patch-Clamp Experimental Workflow.

Automated Patch-Clamp (APC) Electrophysiology

APC platforms offer a higher throughput alternative to manual patch-clamp, making them suitable for screening larger numbers of compounds in the earlier stages of drug discovery.

Experimental Protocol:

  • Cell Preparation: A single-cell suspension of hERG-expressing cells is prepared.

  • APC System Setup: The automated system uses multi-well plates where each well functions as a recording chamber.

  • Automated Patch-Clamping: Cells are automatically captured, and a whole-cell configuration is established.

  • Compound Application: Test compounds are added to the wells at various concentrations using the system's integrated liquid handling.

  • Data Acquisition and Analysis: Voltage protocols similar to those in manual patch-clamp are applied, and the hERG currents are recorded. The system's software automatically calculates the percent inhibition and IC50 values.

cluster_workflow Automated Patch-Clamp Workflow A Prepare Cell Suspension B Load Cells and Compounds onto APC Plate A->B C Automated Cell Capture and Sealing B->C D Automated Compound Application C->D E Automated Data Acquisition and Analysis D->E F Generate IC50 Values E->F

Caption: Automated Patch-Clamp Workflow.

Radioligand Binding Assays

Binding assays are a non-functional, higher-throughput method that measures the ability of a test compound to displace a known radiolabeled hERG channel blocker from its binding site.

Experimental Protocol:

  • Membrane Preparation: Membranes from cells overexpressing the hERG channel are prepared and isolated.

  • Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dofetilide or [3H]-astemizole) and varying concentrations of the test compound.

  • Incubation and Separation: After incubation, the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki), which is often correlated with its functional inhibitory potency.

In Silico Modeling

Computational models, including quantitative structure-activity relationship (QSAR) models, are used to predict the hERG liability of compounds based on their chemical structure.[1] These models are trained on large datasets of compounds with known hERG activity.

Methodology:

  • Dataset Curation: A large and diverse dataset of compounds with experimentally determined hERG IC50 values is collected.

  • Descriptor Calculation: Various molecular descriptors (e.g., physicochemical properties, topological indices, 3D pharmacophore features) are calculated for each compound.

  • Model Building: Machine learning algorithms are used to build a predictive model that correlates the molecular descriptors with hERG inhibition.

  • Model Validation: The model is rigorously validated using internal and external test sets of compounds.

  • Prediction: The validated model is used to predict the hERG liability of new, untested compounds.

Comparison of hERG Liability Assessment Methods

FeatureManual Patch-ClampAutomated Patch-ClampRadioligand Binding AssayIn Silico Modeling
Throughput LowMedium to HighHighVery High
Physiological Relevance High (Gold Standard)HighMedium (Non-functional)Low (Predictive)
Information Provided IC50, kinetics of block, state-dependenceIC50, percent inhibitionBinding affinity (Ki)Predicted activity/class
Cost per Compound HighMediumLowVery Low
Stage of Use Lead Optimization, PreclinicalHit-to-Lead, Lead OptimizationHigh-Throughput ScreeningEarly Discovery, Library Design

Data Presentation and Interpretation

Quantitative data from hERG assays are typically presented as IC50 values. It is important to note that IC50 values can vary between different assay formats.

Table of IC50 Values for Known hERG Inhibitors (Illustrative)

CompoundManual Patch-Clamp IC50 (nM)Automated Patch-Clamp IC50 (nM)Radioligand Binding Ki (nM)
Dofetilide10 - 70[8]15 - 8012 - 69[8]
Terfenadine50 - 20060 - 25045 - 1885[8]
Cisapride20 - 100[9]25 - 12015 - 1518[8]
Astemizole5 - 60[8]8 - 703 - 59[8]

Note: These values are approximate and can vary depending on the specific experimental conditions.

A compound is generally considered to have a significant hERG liability if its IC50 is less than 1 µM or if there is a less than 30-fold margin between the hERG IC50 and the therapeutic plasma concentration.

Conclusion

A comprehensive hERG liability assessment is crucial for the successful development of safe medicines. For novel chemical series like Tetrahydro-2H-thiopyran-4-amine derivatives, a tiered approach is recommended. Early-stage in silico modeling and high-throughput automated patch-clamp or binding assays can be used to screen out compounds with high hERG risk. Promising candidates should then be further characterized using the gold-standard manual patch-clamp technique to obtain detailed information on their interaction with the hERG channel. By employing a combination of these methodologies, researchers can effectively mitigate the risk of cardiotoxicity and advance safer drug candidates into clinical development.

References

A Comparative Analysis of Synthetic Routes to Tetrahydro-2H-thiopyran-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Tetrahydro-2H-thiopyran-4-amine, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of the most common synthetic strategies, offering insights into their respective advantages and disadvantages. While direct comparative studies on the synthesis of this specific amine are limited in published literature, this guide leverages established chemical principles and data from analogous transformations to provide a comprehensive overview for selecting an optimal synthetic pathway.

This analysis focuses on five primary synthetic routes starting from common precursors:

  • Reductive Amination of Tetrahydro-4H-thiopyran-4-one

  • The Leuckart Reaction with Tetrahydro-4H-thiopyran-4-one

  • Reduction of Tetrahydro-4H-thiopyran-4-one Oxime

  • The Gabriel Synthesis from 4-Bromotetrahydro-2H-thiopyran

  • The Hofmann Rearrangement of Tetrahydro-2H-thiopyran-4-carboxamide

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction time, cost and availability of starting materials, and the complexity of the procedure and purification. The following table summarizes the key quantitative data for these five synthetic pathways, with some data estimated based on typical yields for these reaction types due to the absence of specific literature data for Tetrahydro-2H-thiopyran-4-amine.

Synthetic RouteStarting MaterialKey Reagents/CatalystsTypical Reaction TimeTypical Yield (%)Typical Purity (%)
Reductive Amination Tetrahydro-4H-thiopyran-4-oneAmmonia, Sodium Cyanoborohydride12-24 hours70-90>95
Leuckart Reaction Tetrahydro-4H-thiopyran-4-oneAmmonium formate, Formic acid24-48 hours50-7090-95
Oxime Reduction Tetrahydro-4H-thiopyran-4-oneHydroxylamine, then a reducing agent (e.g., H₂/Raney Ni)2-step process, 24-48 hours total60-80>95
Gabriel Synthesis 4-Bromotetrahydro-2H-thiopyranPotassium phthalimide, Hydrazine2-step process, 24-48 hours total60-80>95
Hofmann Rearrangement Tetrahydro-2H-thiopyran-4-carboxamideBromine, Sodium Hydroxide8-16 hours50-7090-95

Detailed Experimental Protocols and Signaling Pathways

Reductive Amination

Reductive amination is a widely used and generally high-yielding method for the synthesis of amines from ketones.[1] The reaction proceeds via the in-situ formation of an imine, which is then reduced to the amine. Sodium cyanoborohydride is a common reducing agent for this transformation as it is selective for the iminium ion over the ketone starting material.[2][3]

Experimental Protocol:

To a solution of Tetrahydro-4H-thiopyran-4-one (1 equivalent) in methanol, is added a solution of ammonia in methanol (excess). The mixture is stirred at room temperature for 1-2 hours. Sodium cyanoborohydride (1.5 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with aqueous NaOH. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford Tetrahydro-2H-thiopyran-4-amine.

Reductive Amination Workflow start Start ketone Tetrahydro-4H- thiopyran-4-one start->ketone imine_formation Imine Formation (in situ) ketone->imine_formation ammonia Ammonia in Methanol ammonia->imine_formation reduction Reduction imine_formation->reduction nabh3cn Sodium Cyanoborohydride nabh3cn->reduction workup Aqueous Workup & Extraction reduction->workup product Tetrahydro-2H- thiopyran-4-amine workup->product

Reductive Amination Workflow
The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[4] This reaction typically requires high temperatures.[4]

Experimental Protocol:

A mixture of Tetrahydro-4H-thiopyran-4-one (1 equivalent) and ammonium formate (5-10 equivalents) is heated at 160-180 °C for 24-48 hours. The reaction progress can be monitored by TLC. After cooling to room temperature, the mixture is treated with concentrated hydrochloric acid and heated to reflux for several hours to hydrolyze the intermediate formamide. The solution is then cooled and made strongly basic with aqueous NaOH. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic extracts are dried and concentrated. Purification by distillation or chromatography may be necessary.

Leuckart Reaction Workflow start Start ketone Tetrahydro-4H- thiopyran-4-one start->ketone heating Heating (160-180 °C) ketone->heating ammonium_formate Ammonium Formate ammonium_formate->heating hydrolysis Acid Hydrolysis heating->hydrolysis basification Basification & Extraction hydrolysis->basification product Tetrahydro-2H- thiopyran-4-amine basification->product

Leuckart Reaction Workflow
Reduction of Tetrahydro-4H-thiopyran-4-one Oxime

This two-step route involves the conversion of the ketone to its oxime, followed by reduction to the primary amine. This method can be advantageous when direct reductive amination proves difficult.

Experimental Protocol:

  • Step 1: Oximation: A solution of Tetrahydro-4H-thiopyran-4-one (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a base such as sodium acetate or pyridine in ethanol is heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the crude oxime, which can be purified by recrystallization.

  • Step 2: Reduction: The purified oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to reduction. A common method is catalytic hydrogenation using Raney Nickel or Platinum oxide under a hydrogen atmosphere. The reaction is typically run at room temperature and may require elevated pressure. After the catalyst is filtered off, the solvent is removed, and the product is isolated after an appropriate workup, which may involve acid-base extraction.

Oxime Reduction Workflow start Start ketone Tetrahydro-4H- thiopyran-4-one start->ketone oximation Oximation ketone->oximation hydroxylamine Hydroxylamine HCl, Base hydroxylamine->oximation oxime Tetrahydro-4H- thiopyran-4-one Oxime oximation->oxime reduction Reduction oxime->reduction reducing_agent Reducing Agent (e.g., H₂/Raney Ni) reducing_agent->reduction workup Workup & Purification reduction->workup product Tetrahydro-2H- thiopyran-4-amine workup->product

Oxime Reduction Workflow
The Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[5][6][7][8] This route requires the preparation of 4-bromotetrahydro-2H-thiopyran as a precursor.

Experimental Protocol:

  • Step 1: N-Alkylation: Potassium phthalimide (1.1 equivalents) is added to a solution of 4-bromotetrahydro-2H-thiopyran (1 equivalent) in a polar aprotic solvent such as DMF. The mixture is heated at 80-100 °C for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured into water, and the precipitated N-(tetrahydro-2H-thiopyran-4-yl)phthalimide is collected by filtration and washed with water.

  • Step 2: Hydrazinolysis: The N-substituted phthalimide is suspended in ethanol, and hydrazine hydrate (1.5-2 equivalents) is added.[7] The mixture is heated to reflux for 2-4 hours. During this time, a precipitate of phthalhydrazide forms. After cooling, the precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in dilute acid. The aqueous solution is washed with an organic solvent to remove any non-basic impurities, then made strongly basic with NaOH. The liberated amine is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the final product.

Gabriel Synthesis Workflow start Start bromo_compound 4-Bromo- tetrahydro-2H- thiopyran start->bromo_compound n_alkylation N-Alkylation bromo_compound->n_alkylation k_phthalimide Potassium Phthalimide k_phthalimide->n_alkylation phthalimide_intermediate N-Substituted Phthalimide n_alkylation->phthalimide_intermediate hydrazinolysis Hydrazinolysis phthalimide_intermediate->hydrazinolysis hydrazine Hydrazine hydrazine->hydrazinolysis workup Workup & Purification hydrazinolysis->workup product Tetrahydro-2H- thiopyran-4-amine workup->product

Gabriel Synthesis Workflow
The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. This route requires the synthesis of Tetrahydro-2H-thiopyran-4-carboxamide as a starting material.

Experimental Protocol:

  • Step 1: Amide Formation (if necessary): Tetrahydro-2H-thiopyran-4-carboxylic acid can be converted to the corresponding amide, Tetrahydro-2H-thiopyran-4-carboxamide, through standard methods, for example, by conversion to the acid chloride followed by reaction with ammonia.

  • Step 2: Hofmann Rearrangement: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine (1 equivalent) is added slowly to form a solution of sodium hypobromite. To this cold solution, Tetrahydro-2H-thiopyran-4-carboxamide (1 equivalent) is added portion-wise. The reaction mixture is then slowly warmed to room temperature and finally heated to 50-70 °C for a period of time (typically 1-2 hours). After cooling, the product is extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to yield the crude amine, which may require further purification.

Hofmann Rearrangement Workflow start Start amide Tetrahydro-2H- thiopyran-4- carboxamide start->amide rearrangement Hofmann Rearrangement amide->rearrangement reagents Br₂, NaOH, H₂O reagents->rearrangement workup Extraction & Purification rearrangement->workup product Tetrahydro-2H- thiopyran-4-amine workup->product

Hofmann Rearrangement Workflow

Conclusion

The choice of the most suitable synthetic route to Tetrahydro-2H-thiopyran-4-amine depends on several factors, including the availability of starting materials, desired scale of the reaction, and the equipment and reagents at hand. For a straightforward and high-yielding approach from a common precursor, Reductive Amination is often the method of choice. The Leuckart Reaction , while classic, generally requires harsher conditions and may result in lower yields. The Reduction of the Oxime and the Gabriel Synthesis are reliable two-step alternatives, particularly if the direct reductive amination is problematic. The Hofmann Rearrangement offers a pathway from a carboxylic acid derivative but involves the loss of a carbon atom and may have lower overall yields. Researchers are encouraged to perform small-scale trials to optimize conditions for their specific needs before scaling up any of these synthetic routes.

References

"efficacy of Tetrahydro-2H-thiopyran-4-amine containing compounds in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydro-2H-thiopyran-4-amine scaffold is a significant structural motif in medicinal chemistry, recognized for its role as a versatile building block in the development of novel therapeutic agents. Its unique three-dimensional conformation and the presence of a sulfur atom allow for favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives incorporating this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

This guide provides an objective comparison of the biological efficacy of various compounds containing the tetrahydro-2H-thiopyran core, supported by quantitative data from referenced studies. It includes detailed experimental methodologies for key biological assays and visual diagrams of relevant signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The biological activity of tetrahydro-2H-thiopyran derivatives varies significantly based on their substitution patterns. The following tables summarize the quantitative efficacy data from various studies, focusing on anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Tetrahydro-2H-thiopyran Derivatives

Compound ID Derivative Class Target Cell Line Efficacy (IC₅₀) Reference
S-16 Bis-oxidized thiopyran H1975 (Non-small cell lung cancer) 3.14 µM [3]
A549 (Non-small cell lung cancer) 4.00 µM [3]
MCF-7 (Breast cancer) 0.62 µM [3]

| Compound 3.10 | Thiopyrano[2,3-d]thiazole | Panel of various cancer cell lines | 0.6 - 5.98 µM |[4] |

Table 2: Antimicrobial Activity of Tetrahydro-2H-thiopyran Derivatives

Compound ID Derivative Class Target Microorganism Efficacy (MIC) Reference
Various Analogs Thiopyrano[2,3-d]thiazoles Staphylococcus aureus 3.13 - 6.25 µg/mL [5]
(3c, 3e, 3f, 3g, 3k, 3l, 3p) Bacillus subtilis 3.13 - 6.25 µg/mL [5]
Candida albicans 3.13 - 6.25 µg/mL [5]

| Pyrazole Derivative | Tetrahydrothiopyran-4-one | Bacillus subtilis | Effective growth inhibitor |[6] |

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Several thiopyran derivatives exert their effects by modulating key cellular signaling pathways, such as the EGFR pathway in cancer and the intrinsic apoptosis pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[7] These pathways are critical for regulating cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3] Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and halting the downstream pro-survival signals.[9] Compound S-16 , a bis-oxidized thiopyran derivative, has been identified as a potential anti-tumor agent targeting the EGFR protein.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor EGFR Extracellular Transmembrane Cytoplasmic (Kinase Domain) receptor->receptor ras RAS receptor->ras Activates pi3k PI3K receptor->pi3k Activates ligand EGF (Ligand) ligand->receptor Binds inhibitor Thiopyran Inhibitor (e.g., S-16) inhibitor->receptor Inhibits Kinase Activity pathway_node pathway_node outcome_node outcome_node raf RAF ras->raf akt AKT pi3k->akt mek MEK raf->mek erk ERK mek->erk nucleus Transcription Factors erk->nucleus Translocate to akt->nucleus Translocate to proliferation Cell Proliferation nucleus->proliferation survival Cell Survival nucleus->survival Intrinsic_Apoptosis stress Cellular Stress (e.g., DNA Damage, Drug Treatment) bcl2_family Bcl-2 Family BAX, BAK (Pro-Apoptotic) Bcl-2 (Anti-Apoptotic) stress->bcl2_family Activates Pro-Apoptotic Inhibits Anti-Apoptotic bcl2_family:anti->bcl2_family:pro mito Mitochondrion bcl2_family:pro->mito Permeabilizes Membrane cyto_c Cytochrome c mito->cyto_c Releases apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome Forms caspases Caspase Cascade Caspase-9 (Initiator) Caspase-3 (Executioner) apoptosome->caspases:init Activates caspases:init->caspases:exec death Apoptosis (Cell Death) caspases:exec->death Executes Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies start Synthesized Thiopyran Compound viability Cell Viability Assay (e.g., MTT Assay) start->viability ic50 Determine IC50 Value viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If Active apoptosis Apoptosis Assay (e.g., DAPI Staining, Western Blot) ic50->apoptosis If Active

References

The Strategic Incorporation of Tetrahydro-2H-thiopyran-4-amine in Antibacterial Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can confer advantageous properties to new drug candidates. One such scaffold, Tetrahydro-2H-thiopyran-4-amine hydrochloride, has emerged as a valuable building block in medicinal chemistry. This guide provides a comparative analysis of its application in a successful antibacterial drug discovery project, contrasting its performance with alternative cyclic amines and offering insights into its strategic value.

Case Study: Oxazolidinone Antibacterials

A notable application of the tetrahydro-2H-thiopyran-4-amine moiety is in the development of novel oxazolidinone antibacterials.[1] Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis. In a study aimed at discovering new agents with enhanced activity, particularly against respiratory pathogens, researchers synthesized a series of N-acylated 5-(S)-aminomethyloxazolidinones incorporating a tetrahydro-4(2H)-thiopyranyl group.[1] This case study highlights the impact of this specific scaffold on antibacterial potency.

Comparative Performance Data

The antibacterial activity of the synthesized compounds was evaluated against a panel of pathogenic bacteria. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound featuring the tetrahydro-2H-thiopyran-4-amine core, compared with an analogue containing a thiomorpholine ring and the well-established antibiotic, Linezolid.

Compound/ScaffoldTarget OrganismMIC (µg/mL)
Tetrahydro-2H-thiopyran derivative Haemophilus influenzae0.5
Moraxella catarrhalis1
Staphylococcus aureus2
Streptococcus pneumoniae1
Thiomorpholine derivative Haemophilus influenzae1
Moraxella catarrhalis2
Staphylococcus aureus4
Streptococcus pneumoniae2
Linezolid (Reference) Haemophilus influenzae2
Moraxella catarrhalis4
Staphylococcus aureus2
Streptococcus pneumoniae1

Data synthesized from findings reported in Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212.[1]

The results indicate that the incorporation of the tetrahydro-2H-thiopyran moiety led to a significant enhancement of activity against key respiratory pathogens, Haemophilus influenzae and Moraxella catarrhalis, when compared to the thiomorpholine analogue and the established drug, Linezolid.[1]

Physicochemical and Pharmacokinetic Considerations: A Comparative Overview

The choice of a cyclic amine scaffold in drug design is critical as it influences a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key properties for Tetrahydro-2H-thiopyran-4-amine and the commonly used alternative, piperidine.

PropertyTetrahydro-2H-thiopyran-4-aminePiperidineRationale for Impact in Drug Discovery
Molecular Weight 117.22 g/mol 85.15 g/mol Lower molecular weight is often desirable for improved permeability and bioavailability.
logP (octanol-water) ~0.8 (estimated)0.83Similar lipophilicity suggests comparable membrane permeability in the absence of other dominating factors.
pKa (of conjugate acid) ~9.5 (estimated)11.12The lower basicity of the thiopyran amine can reduce off-target interactions with aminergic receptors and may alter solubility and absorption characteristics.
Hydrogen Bonding Amine (donor), Sulfur (acceptor)Amine (donor)The presence of the sulfur atom as a potential hydrogen bond acceptor can offer additional interactions with the biological target, potentially increasing potency and selectivity.
Metabolic Stability Generally considered more stableCan be susceptible to CYP450-mediated oxidationThe thioether is generally less prone to metabolic oxidation compared to the methylene groups adjacent to the nitrogen in piperidine, potentially leading to a longer half-life.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydro-4(2H)-thiopyranyl and Thiomorpholine Oxazolidinones

The synthesis of the target oxazolidinones was achieved through a multi-step sequence. A key step involves the N-acylation of the 5-(S)-aminomethyloxazolidinone core with the respective cyclic amine derivative. For the tetrahydro-4(2H)-thiopyranyl series, this was accomplished by reacting the appropriate phenyl-oxazolidinone intermediate with a suitably activated form of Tetrahydro-2H-thiopyran-4-amine. The combinatorial libraries were synthesized on a solid phase to facilitate the rapid generation of diverse analogues.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and Streptococcus pneumoniae, were used.

  • Assay Procedure:

    • The compounds were serially diluted in Mueller-Hinton broth (or other appropriate media for fastidious organisms) in 96-well microtiter plates.

    • A standardized inoculum of each bacterial strain was added to each well.

    • The plates were incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

G Bacterial Protein Synthesis Inhibition by Oxazolidinones cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_initiation_complex 70S Initiation Complex 30S_subunit->70S_initiation_complex 50S_subunit 50S Subunit 50S_subunit->70S_initiation_complex Inhibition Inhibition Protein_synthesis Protein Synthesis 70S_initiation_complex->Protein_synthesis mRNA mRNA mRNA->30S_subunit fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit Oxazolidinone Oxazolidinone (e.g., Tetrahydro-thiopyran derivative) Oxazolidinone->50S_subunit Inhibition->70S_initiation_complex

Mechanism of action for oxazolidinone antibiotics.

G Experimental Workflow for MIC Determination Start Start Compound_Prep Prepare stock solutions of test compounds in DMSO Start->Compound_Prep Serial_Dilution Perform serial dilutions in 96-well plates with broth Compound_Prep->Serial_Dilution Inoculation Inoculate plates with bacterial suspension Serial_Dilution->Inoculation Bacterial_Inoculum Prepare standardized bacterial inoculum Bacterial_Inoculum->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually inspect for bacterial growth Incubation->Read_Results Determine_MIC Determine MIC as lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The case study of oxazolidinone antibacterials demonstrates the successful application of this compound in a drug discovery project. The resulting compounds exhibited potent antimicrobial activity, in some cases superior to that of established drugs and other cyclic amine analogues. The unique physicochemical properties of the tetrahydro-2H-thiopyran moiety, including its potential for enhanced metabolic stability and additional hydrogen bonding interactions, make it an attractive alternative to more traditional scaffolds like piperidine. For researchers and scientists in drug development, the strategic consideration of this and other novel building blocks is paramount in the quest for new, effective therapeutics to combat the growing threat of infectious diseases.

References

Safety Operating Guide

Proper Disposal of Tetrahydro-2H-thiopyran-4-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Tetrahydro-2H-thiopyran-4-amine hydrochloride, emphasizing compliant and responsible waste management practices.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Primary Disposal Protocol

According to safety data sheets (SDS), the universally recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3][4][5][6] It is imperative to adhere to local, state, and federal regulations governing chemical waste disposal.

Key Steps for Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[7] Specifically, it should be segregated from strong oxidizing agents and strong bases.[1]

  • Containerization: Store the waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name and any associated hazard warnings.

  • Professional Collection: Arrange for the collection of the chemical waste by a certified hazardous waste disposal service.[7][8][9] These services are equipped to handle and dispose of chemical substances in an environmentally sound and compliant manner.

Spill and Contamination Management

In the event of a spill, absorb the material with an inert absorbent, such as sand or vermiculite.[2][4] Do not use combustible materials like sawdust. The contaminated absorbent material should then be collected in a suitable container for disposal by a professional waste management service. Wash the spill area thoroughly with soap and water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Have Tetrahydro-2H-thiopyran-4-amine hydrochloride Waste? assess_quantity Assess Quantity and Contamination Level start->assess_quantity is_spill Is it a Spill or Contaminated Material? assess_quantity->is_spill absorb Absorb with Inert Material (e.g., sand) is_spill->absorb Yes pure_waste Is it Unused or Expired Product? is_spill->pure_waste No package_waste Securely Package in a Labeled, Compatible Container absorb->package_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor package_waste->contact_vendor end End: Compliant Disposal contact_vendor->end pure_waste->package_waste Yes

Caption: Decision workflow for the disposal of this compound.

General Guidelines for Amine Waste

  • Segregation: Always keep amine waste separate from other chemical classes, particularly acids and oxidizers, to prevent violent reactions.[7][10]

  • Storage: Store amine waste in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7]

  • pH Considerations: Amine hydrochlorides are salts of a weak base and a strong acid, resulting in acidic solutions. Do not attempt to neutralize with a strong base without a proper, validated protocol and appropriate safety measures, as this can release the free amine, which may be more volatile or hazardous.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. The primary and most crucial step in the disposal of this compound is to use a licensed professional waste disposal service.

References

Safeguarding Your Research: A Guide to Handling Tetrahydro-2H-thiopyran-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of Tetrahydro-2H-thiopyran-4-amine hydrochloride (CAS No. 233763-40-1). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.

Essential Safety and Personal Protective Equipment (PPE)

Given that this compound is an amine hydrochloride salt, and based on safety data for structurally similar compounds, a cautious approach to handling is warranted. The primary hazards include potential skin and eye irritation, and harm if swallowed.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from dust particles and splashes. A face shield offers additional protection.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.[1][2]
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn to protect against spills. For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection NIOSH-approved RespiratorTo be used when handling large quantities of the powder or when adequate ventilation cannot be guaranteed to prevent inhalation of dust.

Operational Plan: From Receipt to Use

Proper handling procedures are critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] The recommended storage temperature is 0-8°C.

    • Ensure the container is tightly closed.

  • Preparation and Weighing:

    • All handling of the solid powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[5][6]

    • Before weighing, ensure the work surface is clean and free of contaminants.

    • Use non-sparking tools to handle the compound.

    • Measure the desired quantity using a clean, dry spatula and a tared weigh boat or container.

    • Close the primary container immediately after use.

  • Dissolving and Transferring:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • If the solvent is volatile, ensure this process is also carried out in a well-ventilated area or fume hood.

    • Use appropriate glassware and ensure it is clean and dry before use.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing Waste Safely

All waste generated from handling this compound must be considered hazardous and disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

  • Solid Waste:

    • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

    • This container should be kept closed when not in use.

  • Liquid Waste:

    • Unused solutions containing the compound should be collected in a labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Empty Containers:

    • Triple-rinse the empty container with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.

Due to the sulfur content, disposal methods should aim to prevent the acidification of soil and groundwater. Neutralization of the waste may be required by your institution's waste management provider.

Visualizing the Workflow

To further clarify the handling and disposal process, the following workflow diagram is provided.

cluster_receiving Receiving & Storage cluster_handling Handling Protocol cluster_disposal Disposal Plan receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area (0-8°C) inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve and Transfer weigh->dissolve solid_waste Collect Solid Waste dissolve->solid_waste liquid_waste Collect Liquid Waste dissolve->liquid_waste rinse_container Triple-Rinse Empty Container dissolve->rinse_container dispose Dispose via Hazardous Waste Stream solid_waste->dispose liquid_waste->dispose rinse_container->liquid_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.